4-Ethyl-m-xylene
Description
The exact mass of the compound 1-Ethyl-2,4-dimethylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74184. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMBJMDZWKVOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061246 | |
| Record name | 1,3-Dimethyl-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Dimethyl-4-ethylbenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0303069 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
874-41-9 | |
| Record name | 1,3-Dimethyl-4-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-ethyl-2,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Ethyl-2,4-dimethylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethyl-2,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dimethyl-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethyl-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Ethyl-m-xylene chemical properties and structure
An In-depth Technical Guide to 4-Ethyl-m-xylene: Chemical Properties and Structure
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 874-41-9), an aromatic hydrocarbon of significant interest in various industrial and research applications. The document elucidates the compound's core chemical and physical properties, molecular structure, spectroscopic signatures, and key safety considerations. It is intended to serve as a vital resource for researchers, chemists, and professionals in drug development and chemical manufacturing, offering both foundational knowledge and practical insights into the handling and application of this compound.
Introduction and Nomenclature
This compound, systematically named 1-Ethyl-2,4-dimethylbenzene by IUPAC, is a substituted aromatic hydrocarbon.[][2] It belongs to the family of xylenes and their derivatives, which are pivotal in the petrochemical industry.[3] Its molecular structure, consisting of a benzene ring with one ethyl and two methyl substituents, imparts a unique combination of solvency and reactivity. This compound is also known by several synonyms, including 2,4-Dimethylethylbenzene and 4-Ethyl-1,3-dimethylbenzene.[2][4]
Molecular Structure and Chemical Identity
The structural arrangement of the alkyl groups on the benzene ring is fundamental to the chemical behavior of this compound. The molecule has a molecular formula of C₁₀H₁₄ and a molecular weight of approximately 134.22 g/mol .[][2][4]
The spatial arrangement of the substituents influences its physical properties, such as boiling and melting points, and dictates its reactivity in chemical syntheses, particularly in electrophilic aromatic substitution reactions.
Key Chemical Identifiers:
Physicochemical Properties
The physical and chemical properties of this compound are well-documented, making it a predictable and reliable compound for various applications. It exists as a colorless to nearly colorless clear liquid at room temperature.[5][8]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 134.22 g/mol | [][4] |
| Boiling Point | 186 - 188.4 °C | [2][5][9] |
| Melting Point | -62.88 °C | [5][8] |
| Density | ~0.88 g/cm³ | [][5][7] |
| Refractive Index | 1.5030 - 1.5050 | [5][8] |
| Flash Point | 60 °C | [7][10] |
| Vapor Pressure | 0.848 mmHg at 25°C | [7] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [8] |
Spectroscopic Characterization
The identity and purity of this compound are unequivocally confirmed through various spectroscopic techniques. These analytical methods are indispensable for quality control in both research and industrial settings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure. The ¹H NMR spectrum shows distinct signals for the aromatic protons and the protons of the ethyl and methyl groups, with characteristic splitting patterns and chemical shifts.[11] The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to C-H stretching in the aromatic ring and alkyl groups, as well as C=C stretching vibrations of the benzene ring. This data is available on the NIST Chemistry WebBook.[13]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 134), along with a fragmentation pattern that is characteristic of alkylbenzenes.[13][14]
Authoritative spectral data for this compound can be accessed through public and commercial databases such as the NIST Chemistry WebBook and SpectraBase.[12][13][14]
Chemical Reactivity and Synthesis
As an alkyl-substituted benzene, this compound's reactivity is dominated by the aromatic ring. The alkyl groups are electron-donating, activating the ring towards electrophilic aromatic substitution. This makes it a versatile intermediate in organic synthesis.
A common conceptual pathway for the synthesis of polysubstituted benzenes like this compound is through Friedel-Crafts alkylation reactions. For instance, m-xylene could be ethylated using an ethylating agent (e.g., ethyl halide) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The directing effects of the two methyl groups in m-xylene would guide the incoming ethyl group, although control of isomer distribution can be a challenge in such reactions.
Below is a conceptual workflow for a Friedel-Crafts reaction.
Caption: Conceptual workflow for the synthesis of this compound via Friedel-Crafts Alkylation.
Applications and Industrial Relevance
This compound is primarily utilized as a chemical intermediate and as a component in solvent mixtures.[] Aromatic hydrocarbons, in general, are widely used in the production of coatings, inks, adhesives, and in the rubber industry.[][15] Its specific substitution pattern can be leveraged for the synthesis of more complex molecules in the pharmaceutical and specialty chemicals sectors.
Safety, Handling, and Disposal
As a flammable aromatic hydrocarbon, this compound requires careful handling to mitigate risks.
7.1 Hazard Identification
-
Flammability: It is a flammable liquid and vapor.[6] Vapors can form explosive mixtures with air.[16] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[6]
-
Health Hazards: The substance may cause skin, eye, and respiratory tract irritation.[16][17] Inhalation may lead to central nervous system effects such as dizziness and drowsiness.[16][17]
7.2 Recommended Handling and Storage
-
Ventilation: Use in a well-ventilated area or under a chemical fume hood is essential to avoid inhalation of vapors.[6][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or a face shield, and protective clothing.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] The storage area should be fireproof and separate from strong oxidizing agents and strong acids.[16][17]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[6][17]
7.3 Disposal
-
Disposal of this compound and its container must be done in accordance with local, regional, national, and international regulations, typically at an approved waste disposal plant.[6]
Conclusion
This compound is a well-characterized aromatic hydrocarbon with a defined set of chemical and physical properties. Its utility as a solvent and chemical intermediate is underpinned by its specific molecular structure. A thorough understanding of its properties, spectroscopic data, and safety protocols, as outlined in this guide, is paramount for its safe and effective use in any research or industrial setting. The provided information, supported by authoritative sources, serves as a robust foundation for professionals working with this compound.
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An In-depth Technical Guide to the Synthesis of 4-Ethyl-m-xylene from Ethylbenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Ethyl-m-xylene, a valuable dialkylbenzene intermediate, starting from ethylbenzene. The synthesis of a specific polysubstituted aromatic isomer like this compound presents significant regioselectivity challenges. This document explores the primary viable routes, focusing on the principles of electrophilic aromatic substitution and shape-selective catalysis. We delve into the mechanistic underpinnings of direct methylation of ethylbenzene via Friedel-Crafts alkylation, transalkylation strategies, and the critical role of zeolite catalysts in directing isomer distribution. Methodologies are detailed with an emphasis on the causality behind experimental choices, providing field-proven insights for laboratory and process development applications.
Introduction: The Challenge of Regioselective Synthesis
This compound (1-ethyl-2,4-dimethylbenzene) is an aromatic hydrocarbon with applications as a solvent and a key intermediate in the synthesis of fine chemicals and specialized polymers.[1][2] Its synthesis, however, is not straightforward. The primary challenge lies in controlling the position of incoming substituents on an already substituted benzene ring.
Starting from ethylbenzene, the introduction of two methyl groups requires navigating the complex directing effects of the existing ethyl group and the first-added methyl group. The ethyl group is an ortho, para-director. Therefore, direct methylation of ethylbenzene would be expected to yield a mixture of isomers, including 2-ethyltoluene, 4-ethyltoluene, and subsequently, a complex mixture of ethylxylene isomers upon further methylation. Isolating the desired this compound from this mixture is often impractical due to very close boiling points.
This guide will focus on scientifically sound strategies that leverage advanced catalytic systems to overcome these selectivity challenges. The two most plausible pathways originating from ethylbenzene are:
-
Transalkylation: The reaction of ethylbenzene with a methyl-group donor, such as toluene or trimethylbenzene, over a suitable catalyst.
-
Direct Methylation: A Friedel-Crafts alkylation of ethylbenzene using a methylating agent, where isomer control is achieved through shape-selective catalysis.
An alternative, often more direct, approach is the ethylation of m-xylene . While not starting from ethylbenzene, this pathway is discussed for its comparative value and relevance in achieving the target molecule.
Pathway 1: Transalkylation of Ethylbenzene
Transalkylation is a process involving the transfer of an alkyl group from one aromatic molecule to another.[3] In the context of petrochemical refining, it is a vital reaction for converting overproduced aromatics like toluene into higher-demand products like benzene and xylenes.[4][5] This principle can be adapted for the synthesis of ethylxylenes.
Mechanistic Principles
The core reaction involves the reaction of ethylbenzene with a methyl donor, typically toluene, over an acid catalyst. The process is driven by equilibrium and can be represented as:
C₆H₅CH₂CH₃ (Ethylbenzene) + C₆H₅CH₃ (Toluene) ⇌ C₆H₄(CH₂CH₃)(CH₃) (Ethyltoluene) + C₆H₆ (Benzene)
This initial reaction produces ethyltoluene. A subsequent transalkylation or a disproportionation reaction involving ethylbenzene and a methyl source is required to generate ethylxylenes. A more direct approach within this family of reactions is the disproportionation of ethyltoluene or the reaction of ethylbenzene with trimethylbenzene.
The mechanism proceeds via an electrophilic aromatic substitution pathway on the catalyst's acid sites. A proton from the catalyst protonates an aromatic ring, facilitating the cleavage of an alkyl group to form a carbocation, which then alkylates another aromatic molecule.
The Critical Role of Zeolite Catalysts
Traditional Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are effective but suffer from issues with waste disposal, corrosion, and a lack of regioselectivity. Modern transalkylation processes predominantly use solid acid catalysts, particularly zeolites.[4]
Zeolites, such as ZSM-5, are crystalline aluminosilicates with a well-defined microporous structure. Their catalytic activity stems from Brønsted acid sites within these pores. The key advantage of zeolites is their ability to impart shape selectivity .[2][6]
-
Reactant Selectivity: Only molecules that can fit into the catalyst pores can react.
-
Product Selectivity: Only products of a certain size and shape can diffuse out of the pores.
-
Transition-State Selectivity: Reactions are prevented if the required transition state is too large to form within the pores.
For the synthesis of this compound, a medium-pore zeolite like ZSM-5 is ideal. Its channel structure is large enough to allow entry of reactants like ethylbenzene and toluene but can influence the formation and diffusion of the resulting ethylxylene isomers, potentially favoring the formation of less bulky isomers.[7]
Experimental Protocol: Transalkylation of Ethylbenzene with Toluene
This protocol provides a generalized procedure for a vapor-phase transalkylation reaction in a fixed-bed reactor system.
Objective: To generate a stream of C8 and C9 aromatics, including ethylxylenes, from ethylbenzene and toluene.
Materials:
-
Ethylbenzene (≥99%)
-
Toluene (≥99%)
-
H-ZSM-5 Zeolite Catalyst (Si/Al ratio ~25-50)
-
High-purity Nitrogen (for purging)
-
High-purity Hydrogen (as carrier gas)
Equipment:
-
Fixed-bed continuous flow reactor (e.g., stainless steel tube)
-
Tube furnace with temperature controller
-
Mass flow controllers for gases
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Back-pressure regulator
-
Condenser and product collection system
-
Gas chromatograph (GC) with a flame ionization detector (FID) for analysis
Procedure:
-
Catalyst Preparation: Load the reactor with a known amount (e.g., 2.0 g) of H-ZSM-5 catalyst, supported by quartz wool.
-
Catalyst Activation: Heat the catalyst bed to 500°C under a flow of dry nitrogen for 2 hours to remove adsorbed water. Then, switch to a hydrogen flow and maintain for 1 hour.
-
Reaction Execution:
-
Cool the reactor to the desired reaction temperature (e.g., 400°C).
-
Set the system pressure using the back-pressure regulator (e.g., 20 bar).
-
Introduce the hydrogen carrier gas at a specific flow rate.
-
Pump the liquid feed mixture of ethylbenzene and toluene (e.g., 1:1 molar ratio) into a vaporizer before it enters the reactor. The liquid flow rate is set to achieve a desired Weight Hourly Space Velocity (WHSV), for instance, 5 h⁻¹.
-
-
Product Collection & Analysis:
-
The reactor effluent is cooled in a condenser, and the liquid product is collected in a chilled trap.
-
Non-condensable gases are vented after passing through the back-pressure regulator.
-
Samples of the liquid product are taken periodically and analyzed by GC to determine the conversion of reactants and the selectivity to various products, including benzene, xylenes, and the target ethylxylene isomers.
-
Data & Expected Outcome
The transalkylation of ethylbenzene and toluene will produce a complex mixture. The primary products will be benzene and xylenes. Ethyltoluenes and ethylxylenes will also be formed.
| Parameter | Typical Range | Rationale |
| Temperature | 350 - 480 °C | Balances reaction rate against catalyst coking and side reactions. |
| Pressure | 10 - 30 bar | Maintains vapor phase and influences reaction equilibrium. |
| H₂/Hydrocarbon Ratio | 2 - 5 (molar) | Suppresses coke formation and prolongs catalyst life. |
| WHSV | 2 - 10 h⁻¹ | Controls reactant conversion; lower WHSV leads to higher conversion but may increase side reactions. |
The challenge with this pathway is that it does not directly and selectively produce this compound. The product stream will contain a mixture of isomers that requires a sophisticated separation process.
Pathway 2: Shape-Selective Direct Methylation of Ethylbenzene
A more targeted approach is the direct methylation of ethylbenzene using a methylating agent in a Friedel-Crafts alkylation reaction.[8] The success of this pathway hinges entirely on the use of a shape-selective catalyst to control the position of methylation.
Friedel-Crafts Alkylation: Mechanism and Challenges
The Friedel-Crafts reaction involves an electrophilic attack on the aromatic ring.[9] Using a methylating agent like methyl chloride (CH₃Cl) and a Lewis acid catalyst (AlCl₃), an electrophile (CH₃⁺ or a polarized complex) is generated, which then attacks the ethylbenzene ring.[10]
Caption: Generalized mechanism for Friedel-Crafts methylation.
The primary issue is selectivity. The ethyl group directs incoming electrophiles to the ortho and para positions. The first methylation would yield 2-ethyltoluene and 4-ethyltoluene. The second methylation becomes even more complex, as both the ethyl and methyl groups influence the position of the next substitution. Without catalytic control, a statistical mixture of isomers is unavoidable.
Zeolite-Catalyzed Methylation with Methanol
A greener and more selective alternative to traditional Friedel-Crafts chemistry is the use of methanol as a methylating agent over a zeolite catalyst like H-ZSM-5.[11] Methanol is activated on the catalyst's acid sites to form a reactive methylating species.
The shape-selective properties of the zeolite are paramount here. By modifying the zeolite, for instance by tuning the Si/Al ratio or partially blocking external acid sites (a technique known as passivation), the catalyst can be engineered to favor the formation of a specific isomer.[12] Acid sites on the external surface of the zeolite crystal are non-selective and lead to a mixture of products. By deactivating these external sites (e.g., via silanization), the reaction is forced to occur within the constrained pore structure, enhancing selectivity for the isomer that has the most favorable diffusion characteristics, often the para isomer.[13]
While achieving high selectivity for this compound is exceptionally challenging, this approach offers the most promising route starting from ethylbenzene. It may require a catalyst specifically designed to accommodate the transition state leading to this particular isomer.
Alternative Pathway: Ethylation of m-Xylene
For completeness, it is crucial to consider the most direct, albeit different, synthesis route: the ethylation of m-xylene.[1]
Caption: Ethylation of m-xylene pathway.
In m-xylene, the two methyl groups direct the incoming ethyl group. The possible positions for substitution are 2, 4, and 5.
-
Position 4: This position is activated by both methyl groups (ortho to one, para to the other) and is sterically accessible. This leads to the desired This compound .
-
Position 2: This position is sterically hindered by being flanked by two methyl groups.
-
Position 5: This position is equivalent to position 4 due to symmetry.
Therefore, the Friedel-Crafts ethylation of m-xylene, especially over a shape-selective zeolite catalyst, would strongly favor the formation of this compound over the more sterically hindered 2-Ethyl-m-xylene. This pathway is often the most practical industrial method for producing this specific isomer.
Purification and Analysis
Regardless of the synthetic pathway, the product will likely be a mixture containing the desired isomer, other ethylxylene isomers, unreacted starting materials, and byproducts like diethylbenzenes.[14] The boiling points of C10 aromatic isomers are extremely close, making simple distillation ineffective.
Purification Strategy:
-
Fractional Distillation: To remove lighter components (benzene, toluene) and heavier components (trialkylbenzenes, etc.).
-
Preparative Chromatography: For laboratory-scale purification, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) is the most effective method for isolating high-purity this compound.
-
Selective Adsorption: On an industrial scale, processes similar to Parex, which uses selective adsorption on molecular sieves to separate xylene isomers, could be adapted.
Analytical Methods:
-
Gas Chromatography (GC): The primary tool for determining the composition of the product mixture. A high-resolution capillary column is required to separate the close-boiling isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying the substitution pattern on the aromatic ring.[15]
-
Mass Spectrometry (MS): Used in conjunction with GC (GC-MS) to confirm the molecular weight of the products and aid in their identification.
Conclusion
The synthesis of this compound from ethylbenzene is a significant challenge due to the difficulty of controlling regioselectivity in electrophilic aromatic substitution. While direct methylation is theoretically possible, it requires a highly sophisticated, shape-selective catalyst that can overcome the natural directing effects of the substituents to favor the specific meta-relationship required.
A more industrially feasible approach involving ethylbenzene as a feedstock is transalkylation , which generates a mixed aromatic stream from which ethylxylenes can be separated. However, the most direct and selective route to pure this compound is the ethylation of m-xylene , where the directing effects of the methyl groups and steric hindrance naturally favor the formation of the desired product.
For researchers and drug development professionals, understanding these pathways is critical for sourcing or synthesizing this specific intermediate. The choice of pathway depends on the available feedstock, the required purity, and the scale of the synthesis, with zeolite-based catalysis being the key enabling technology in all modern approaches.
References
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Taylor & Francis. (n.d.). Transalkylation – Knowledge and References. Retrieved from [Link]
- Venuto, P. B., & Landis, P. S. (1966). Isomerization of the diethylbenzenes using zeolite catalysts.
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Request PDF. (n.d.). High suppression of the formation of ethylbenzene in benzene alkylation with methanol over ZSM-5 catalyst modified by platinum. Retrieved from [Link]
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Wikipedia. (n.d.). Diethylbenzenes. Retrieved from [Link]
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Request PDF. (2025, October 18). Ethylbenzene Production via Benzene Alkylation: Tailoring Diffusion and Acidity in ZSM-5 Zeolite Nanosheets. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Transalkylation. Retrieved from [Link]
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Chegg. (n.d.). Friedel-Crafts alkylation of ethyl benzene to give 1,4- diethylbenzene. Show all arrow pushing. b. Retrieved from [Link]
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SIE NEFTEHIM, LLC. (n.d.). Aromatics Transalkylation. Retrieved from [Link]
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SciSpace. (n.d.). Alkylation of Ethylbenzene with Ethanol with Different Modified Catalyst. Retrieved from [Link]
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Taylor & Francis. (n.d.). Diethylbenzenes – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of spherical nano-ZSM-5 zeolite with intergranular mesoporous for alkylation of ethylbenzene with ethanol to produce m-diethylbenzene. Retrieved from [Link]
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SpringerLink. (n.d.). Selective zeolite catalyst for alkylation of benzene with ethylene to produce ethylbenzene. Retrieved from [Link]
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Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). MECHANISM OF TRANSALKYLATION OF ETHYLBENZENE. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 4-Ethyl-m-xylene for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-Ethyl-m-xylene (CAS No. 874-41-9), a substituted aromatic hydrocarbon with applications in solvents, coatings, and as a chemical intermediate.[] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound using modern spectroscopic techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but also the rationale behind the experimental choices and a detailed interpretation of the results.
Molecular Structure and Spectroscopic Overview
This compound, also known as 1-ethyl-2,4-dimethylbenzene, possesses a molecular formula of C₁₀H₁₄ and a molecular weight of 134.22 g/mol .[2] Its structure, featuring an ethyl group and two methyl groups on a benzene ring, gives rise to a unique spectroscopic fingerprint that is invaluable for its identification and characterization. This guide will systematically dissect this fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique proton and carbon atom.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Experimental Protocol:
A ¹H NMR spectrum of this compound is typically acquired by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid interference from solvent protons.[3] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). The spectrum is recorded on a high-field NMR spectrometer, for instance, a 400 MHz instrument, to ensure adequate signal dispersion and resolution.[4]
Data Interpretation:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the ethyl and methyl substituents. The chemical shifts (δ), multiplicities (splitting patterns), and integration values are key to assigning each signal.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0-7.1 | Multiplet | 3H | Aromatic protons (H-3, H-5, H-6) |
| ~2.6 | Quartet | 2H | Methylene protons (-CH₂-) of the ethyl group |
| ~2.3 | Singlet | 6H | Methyl protons (-CH₃) at positions 2 and 4 |
| ~1.2 | Triplet | 3H | Methyl protons (-CH₃) of the ethyl group |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.
Causality Behind the Assignments:
-
Aromatic Protons (H-3, H-5, H-6): The protons on the benzene ring are deshielded due to the ring current effect and therefore resonate at a higher chemical shift (downfield). The substitution pattern leads to a complex multiplet for the three aromatic protons.
-
Methylene Protons (-CH₂-): The methylene protons of the ethyl group are adjacent to the aromatic ring, which deshields them to a certain extent. They appear as a quartet due to spin-spin coupling with the three neighboring methyl protons (n+1 rule, where n=3).
-
Aromatic Methyl Protons (-CH₃): The two methyl groups attached directly to the aromatic ring are in similar chemical environments and thus appear as a single, sharp singlet.
-
Ethyl Methyl Protons (-CH₃): The methyl protons of the ethyl group are the most shielded (upfield) as they are furthest from the electron-withdrawing aromatic ring. They appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).
DOT Script for ¹H NMR Assignments:
Caption: Relationship between the structure of this compound and its ¹H NMR signals.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
The ¹³C NMR spectrum is acquired under similar conditions as the ¹H NMR, using a deuterated solvent like CDCl₃.[3] Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation:
Due to the molecule's symmetry, the ten carbon atoms of this compound give rise to eight distinct signals in the ¹³C NMR spectrum.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~144 | C-1 (quaternary, attached to ethyl) |
| ~136 | C-2 (quaternary, attached to methyl) |
| ~135 | C-4 (quaternary, attached to methyl) |
| ~130 | C-5 (aromatic CH) |
| ~129 | C-6 (aromatic CH) |
| ~126 | C-3 (aromatic CH) |
| ~25 | -CH₂- (ethyl group) |
| ~21 | Ar-CH₃ (at C-4) |
| ~19 | Ar-CH₃ (at C-2) |
| ~15 | -CH₂-CH₃ (ethyl group) |
Note: The exact chemical shifts can vary slightly. The assignments are based on typical chemical shift ranges for substituted benzenes.[5]
Causality Behind the Assignments:
-
Aromatic Carbons: The carbons of the benzene ring resonate in the downfield region (120-150 ppm). Quaternary carbons (C-1, C-2, and C-4) generally show weaker signals.[6] The specific chemical shifts are influenced by the electronic effects of the alkyl substituents.
-
Alkyl Carbons: The carbons of the ethyl and methyl groups are shielded and appear in the upfield region of the spectrum. The methylene carbon of the ethyl group is slightly more deshielded than the methyl carbons due to its proximity to the aromatic ring.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
Experimental Protocol:
The IR spectrum of this compound, being a liquid at room temperature, is conveniently obtained using the neat liquid technique.[2] A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, requiring only a small drop of the sample.
Data Interpretation:
The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretching |
| ~2960-2850 | Strong | Aliphatic C-H stretching (in ethyl and methyl groups) |
| ~1615, 1500 | Medium-Strong | Aromatic C=C stretching |
| ~1460 | Medium | C-H bending (in -CH₂- and -CH₃) |
| ~875, 820 | Strong | Aromatic C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |
Note: The exact peak positions and intensities can vary.
Causality Behind the Assignments:
-
C-H Stretching: The absorption bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic), while the strong bands below 3000 cm⁻¹ are due to C-H bonds with sp³ hybridized carbons (aliphatic).
-
C=C Stretching: The peaks in the 1615-1500 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
-
C-H Bending: The band around 1460 cm⁻¹ arises from the scissoring and bending vibrations of the aliphatic C-H bonds.
-
Out-of-Plane Bending: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are particularly diagnostic for the substitution pattern on the benzene ring. The bands around 875 and 820 cm⁻¹ are characteristic of a 1,2,4-trisubstituted benzene ring.
DOT Script for IR Vibrational Modes:
Caption: Key vibrational modes of this compound observed in the IR spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Experimental Protocol:
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z).
Data Interpretation:
The mass spectrum provides the molecular weight of the compound and valuable structural information from the fragmentation pattern.
Table 4: Major Fragments in the Mass Spectrum of this compound
| m/z | Relative Intensity | Proposed Fragment |
| 134 | Moderate | [M]⁺ (Molecular ion) |
| 119 | High | [M - CH₃]⁺ |
| 105 | Very High (Base Peak) | [M - C₂H₅]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Note: The relative intensities can vary between instruments.
Causality Behind the Fragmentation Pattern:
-
Molecular Ion (m/z 134): The peak at m/z 134 corresponds to the intact molecule with one electron removed, confirming the molecular weight of this compound.[7]
-
Loss of a Methyl Group (m/z 119): A common fragmentation pathway for alkylbenzenes is the cleavage of a C-C bond beta to the aromatic ring. In this case, the loss of a methyl radical from the ethyl group results in a stable benzylic carbocation at m/z 119.
-
Loss of an Ethyl Group (m/z 105): The most favorable fragmentation is the benzylic cleavage leading to the loss of an ethyl radical. This results in the formation of a highly stable dimethylbenzyl cation at m/z 105, which is often the base peak in the spectrum.[8]
-
Tropylium Ion (m/z 91): The peak at m/z 91 is a common feature in the mass spectra of alkylbenzenes and is attributed to the formation of the very stable tropylium ion through rearrangement.
DOT Script for Mass Spectrometry Fragmentation:
Caption: Proposed fragmentation pathway for this compound in mass spectrometry.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the detailed carbon-hydrogen framework provided by NMR to the functional group information from IR and the molecular weight and fragmentation pattern from MS. This guide serves as a valuable resource for scientists and researchers, enabling the confident identification and characterization of this important chemical compound.
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An In-Depth Technical Guide to 1,3-Dimethyl-4-ethylbenzene (CAS 874-41-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-4-ethylbenzene, also known by its common synonym 4-Ethyl-m-xylene, is an aromatic hydrocarbon with the CAS number 874-41-9. Structurally, it consists of a benzene ring substituted with two methyl groups and one ethyl group. This compound is a colorless liquid at room temperature with a characteristic sweet, aromatic odor. While not a common scaffold in final drug products, its properties as a non-polar solvent and a versatile chemical intermediate make it a relevant substance in the broader landscape of organic synthesis and chemical manufacturing. This guide provides a comprehensive overview of its physicochemical properties, hazards, handling protocols, and its role as a foundational building block in chemical synthesis.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application and safe handling. 1,3-Dimethyl-4-ethylbenzene is a non-polar substance, which dictates its solubility primarily in organic solvents and its immiscibility with water. Its moderate boiling point and low vapor pressure are key considerations for its use in industrial applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄ | |
| Molecular Weight | 134.22 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Odor | Sweet, aromatic | |
| Melting Point | -62.88 °C | |
| Boiling Point | 186 °C | |
| Density | 0.88 g/cm³ | |
| Refractive Index | 1.5030-1.5050 | |
| Flash Point | 60 °C (closed cup) | |
| Solubility | Insoluble in water; soluble in organic solvents. | |
| Vapor Pressure | Low |
Applications in Chemical Synthesis
While direct applications in drug development are not widely documented, 1,3-Dimethyl-4-ethylbenzene serves as a valuable intermediate in organic synthesis. Its primary utility lies in its role as a starting material for the production of other chemicals. The reactivity of the aromatic ring and the benzylic positions of the alkyl groups allow for a variety of chemical transformations.
Potential synthetic transformations include:
-
Oxidation: The alkyl groups can be oxidized to carboxylic acids, which are common functional groups in pharmacologically active molecules.
-
Halogenation: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, to introduce functional handles for further derivatization.
-
Nitration and Reduction: Nitration of the aromatic ring followed by reduction to an amine provides a pathway to anilines, which are key building blocks in many pharmaceuticals.
The compound's non-polar nature also makes it a suitable solvent for certain reactions involving other non-polar reagents.
Analytical Methodologies
For researchers working with 1,3-Dimethyl-4-ethylbenzene, High-Performance Liquid Chromatography (HPLC) is a suitable technique for analysis and separation. A reverse-phase (RP) HPLC method using an acetonitrile and water mobile phase can be employed. For applications requiring mass spectrometry (MS) detection, the use of formic acid in the mobile phase is recommended over phosphoric acid to ensure compatibility. This method is scalable and can be adapted for preparative separation to isolate impurities.
Hazards and Toxicological Profile
A thorough understanding of the hazards associated with a chemical is paramount for ensuring laboratory safety. 1,3-Dimethyl-4-ethylbenzene is classified as a flammable liquid and presents several health hazards.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapour. |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness. |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child. |
| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways. |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects. |
Toxicological Summary
-
Inhalation: Inhalation of vapors may cause respiratory irritation, headache, dizziness, and drowsiness. High concentrations can lead to central nervous system depression.
-
Skin Contact: Causes skin irritation, which may manifest as redness, pain, and dryness. Prolonged or repeated contact can lead to dermatitis.
-
Eye Contact: Causes serious eye irritation, including redness and pain.
-
Ingestion: Ingestion can be fatal if the substance is aspirated into the lungs.
Safe Handling and Experimental Protocols
Given its flammable and hazardous nature, strict adherence to safety protocols is essential when working with 1,3-Dimethyl-4-ethylbenzene.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in situations with a higher risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge should be used.
Handling and Storage
-
Ventilation: Always handle this chemical in a well-ventilated area to minimize inhalation of vapors.
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use explosion-proof electrical equipment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.
Spill and Emergency Procedures
-
Small Spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Contain the spill and prevent it from entering drains or waterways.
-
Fire: Use dry chemical, foam, or carbon dioxide extinguishers. Do not use a direct stream of water, as it may spread the fire.
Workflow for Safe Handling of 1,3-Dimethyl-4-ethylbenzene
Caption: A flowchart outlining the necessary steps for the safe handling of 1,3-Dimethyl-4-ethylbenzene, from preparation to cleanup and emergency response.
Disposal and Environmental Considerations
Dispose of 1,3-Dimethyl-4-ethylbenzene and any contaminated materials in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment. It is toxic to aquatic life with long-lasting effects.
Conclusion
1,3-Dimethyl-4-ethylbenzene (CAS 874-41-9) is a flammable and hazardous aromatic hydrocarbon that serves as a useful intermediate in chemical synthesis. While not a prominent feature in final pharmaceutical products, its utility as a building block and solvent makes it a compound of interest for researchers and scientists in synthetic chemistry. A comprehensive understanding of its physicochemical properties and strict adherence to safety protocols are essential for its responsible use in a research and development setting.
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An In-depth Technical Guide to 2,4-Dimethylethylbenzene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,4-dimethylethylbenzene, focusing on its chemical and physical properties, synthesis methodologies, key applications, and safety protocols. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound.
Introduction and Nomenclature Clarification
The nomenclature "2,4-dimethylethylbenzene" can be ambiguous and may refer to two different isomers depending on the point of attachment of the ethyl group. For clarity, this guide will primarily focus on 1-ethyl-2,4-dimethylbenzene , which is the most common interpretation of this name in chemical literature and databases. A brief discussion of its isomer, 1-isopropyl-2,4-dimethylbenzene, is also included to prevent any potential confusion.
1-ethyl-2,4-dimethylbenzene is an aromatic hydrocarbon with a benzene ring substituted with one ethyl and two methyl groups at positions 1, 2, and 4, respectively. It is also known by other names such as 4-ethyl-m-xylene.[1]
Core Molecular and Physical Properties
A precise understanding of the fundamental properties of 2,4-dimethylethylbenzene is essential for its application in research and industrial processes.
Molecular Formula and Weight
The chemical and physical characteristics of 1-ethyl-2,4-dimethylbenzene are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄ | [1][2][3] |
| Molecular Weight | 134.22 g/mol | [1][2] |
| CAS Number | 874-41-9 | [1][2] |
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 186.90 °C at 760 mmHg | [4] |
| Flash Point | 58.90 °C (138.00 °F) TCC | [4] |
| Vapor Pressure | 0.907 mmHg at 25.00 °C (estimated) | [4] |
Synthesis and Manufacturing
The synthesis of 2,4-dimethylethylbenzene can be achieved through various organic reactions. A common laboratory and industrial-scale synthesis involves the Friedel-Crafts alkylation of m-xylene with an ethylating agent.
Friedel-Crafts Alkylation of m-Xylene
This well-established method provides a direct route to 1-ethyl-2,4-dimethylbenzene.
Protocol:
-
Reaction Setup: A solution of m-xylene is prepared in a suitable inert solvent, such as carbon disulfide or nitrobenzene, within a reaction vessel equipped with a stirrer and a cooling system.
-
Catalyst Addition: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is slowly added to the m-xylene solution while maintaining a low temperature to control the reaction rate.
-
Ethylating Agent: An ethylating agent, such as ethyl bromide or ethyl chloride, is then added dropwise to the reaction mixture.
-
Reaction Progression: The reaction is allowed to proceed with continuous stirring. The temperature is carefully monitored and controlled to prevent side reactions and polysubstitution.
-
Quenching and Extraction: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid. The organic layer is then separated, washed with a neutralizing agent (e.g., sodium bicarbonate solution) and water, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
Purification: The final product is purified by fractional distillation to isolate 1-ethyl-2,4-dimethylbenzene from any unreacted starting materials and byproducts.
Caption: Friedel-Crafts alkylation workflow for the synthesis of 1-ethyl-2,4-dimethylbenzene.
Applications in Research and Industry
2,4-Dimethylethylbenzene serves as a valuable intermediate and building block in various chemical syntheses.
-
Chemical Intermediate: It is utilized in the synthesis of other organic compounds. For instance, it can be a precursor in the production of specialty chemicals and polymers.
-
Solvent: In some industrial applications, aromatic hydrocarbons like 2,4-dimethylethylbenzene can be used as solvents for various chemical processes.[5]
-
Research Chemical: It is used in research and development for creating new molecules and materials.
Analytical Characterization
Several analytical techniques are employed to confirm the identity and purity of 2,4-dimethylethylbenzene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for identifying and quantifying 2,4-dimethylethylbenzene. The retention time in the gas chromatogram and the mass spectrum provide a definitive identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure, confirming the positions of the ethyl and methyl groups on the benzene ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the aromatic C-H and C=C bonds.[2]
Safety and Handling
Proper handling and storage of 2,4-dimethylethylbenzene are crucial to ensure laboratory safety.
Hazard Identification
-
Flammability: It is a flammable liquid and vapor.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Health Hazards: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[9][10]
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9][10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][8]
-
Handling: Avoid breathing vapors.[9] Wash hands thoroughly after handling.[7][9] Do not eat, drink, or smoke when using this product.[7][9][11]
The Isomer: 1-Isopropyl-2,4-dimethylbenzene
It is important to distinguish 1-ethyl-2,4-dimethylbenzene from its isomer, 1-isopropyl-2,4-dimethylbenzene (also known as 4-isopropyl-m-xylene).
| Property | 1-ethyl-2,4-dimethylbenzene | 1-isopropyl-2,4-dimethylbenzene |
| Chemical Formula | C₁₀H₁₄ | C₁₁H₁₆[12] |
| Molecular Weight | 134.22 g/mol | 148.24 g/mol [12] |
| CAS Number | 874-41-9 | 4706-89-2[12] |
| Synonyms | This compound[1] | 4-Isopropyl-m-xylene, 2,4-Dimethylcumene[12] |
The presence of an isopropyl group instead of an ethyl group results in a different molecular weight and distinct physical and chemical properties. Researchers should carefully verify the CAS number and molecular formula to ensure they are working with the correct compound.
Conclusion
1-ethyl-2,4-dimethylbenzene is a significant aromatic hydrocarbon with well-defined properties and important applications in chemical synthesis. A thorough understanding of its characteristics, synthesis, and safe handling procedures is essential for its effective and safe utilization in scientific and industrial settings. The potential for isomeric confusion necessitates careful attention to nomenclature and identifying information such as the CAS number.
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An In-depth Technical Guide to the Isomers of Ethylxylene
Abstract
Ethylxylene, an aromatic hydrocarbon with the molecular formula C₁₀H₁₄, exists as three primary structural isomers: 2-ethyl-m-xylene, 2-ethyl-p-xylene, and 3-ethyl-o-xylene. While sharing the same molecular weight, their distinct substitution patterns on the benzene ring confer unique physicochemical properties, spectroscopic signatures, and reactivity profiles. This technical guide provides a comprehensive analysis of these isomers, tailored for researchers, scientists, and drug development professionals. It covers their structural elucidation, comparative physical properties, detailed spectroscopic characterization, synthesis and separation methodologies, and toxicological profiles. The objective is to furnish a foundational resource that supports advanced research, process development, and safety assessment in fields where these compounds are utilized.
Introduction and Isomeric Landscape
The term "ethylxylene" refers to a group of aromatic hydrocarbons where a benzene ring is substituted with one ethyl group and two methyl groups. These compounds are structurally related to the more common xylenes (dimethylbenzenes) and ethylbenzene. The relative positions of these three alkyl substituents give rise to three distinct isomers, each with a unique chemical identity and CAS number. Understanding the specific characteristics of each isomer is critical, as their physical properties and chemical behaviors are not interchangeable. Commercial xylene mixtures often contain ethylbenzene and the three xylene isomers (ortho, meta, and para), which are C₈H₁₀ aromatic hydrocarbons.[1][2] Ethylxylenes, being C₁₀H₁₄ hydrocarbons, represent a further alkylated form.
The separation of these closely related isomers is a significant challenge in industrial chemistry due to their similar boiling points, a common issue shared with their parent xylene isomers.[3][4] This guide will focus on the three primary isomers of ethylxylene, providing the in-depth technical data required for their identification, separation, and safe handling in a laboratory and industrial context.
Molecular Structure and Nomenclature
The three structural isomers of ethylxylene are defined by the substitution pattern on the benzene ring. Their systematic IUPAC names are derived by numbering the ring to give the substituents the lowest possible locants.
-
3-Ethyl-o-xylene (1-ethyl-2,3-dimethylbenzene): An ethyl group is positioned adjacent to two contiguous methyl groups on the benzene ring.
-
2-Ethyl-p-xylene (2-ethyl-1,4-dimethylbenzene): The methyl groups are in a para configuration (positions 1 and 4), with the ethyl group at position 2.[5]
-
2-Ethyl-m-xylene (2-ethyl-1,3-dimethylbenzene): The methyl groups are in a meta configuration (positions 1 and 3), with the ethyl group at position 2.[6]
Caption: Molecular structures of the three primary isomers of ethylxylene.
Comparative Physicochemical Properties
The subtle differences in molecular structure, particularly symmetry, lead to variations in the physical properties of the ethylxylene isomers. These properties are crucial for designing separation processes like fractional distillation and for predicting their behavior as solvents.
| Property | 3-Ethyl-o-xylene | 2-Ethyl-p-xylene | 2-Ethyl-m-xylene |
| Molecular Formula | C₁₀H₁₄ | C₁₀H₁₄ | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol [7] | 134.22 g/mol [5] | 134.22 g/mol [6] |
| CAS Number | 933-98-2[7] | 1758-88-9[5] | 2870-04-4[6] |
| Boiling Point | ~184-185 °C | ~184 °C | ~182 °C |
| Density | ~0.88 g/cm³ | ~0.87 g/cm³ | ~0.88 g/cm³ |
| IUPAC Name | 1-Ethyl-2,3-dimethylbenzene[7] | 2-Ethyl-1,4-dimethylbenzene[5] | 2-Ethyl-1,3-dimethylbenzene[6] |
Note: Physical property values are approximate and can vary slightly based on the source and experimental conditions. Data compiled from various sources including PubChem.[5][6][7]
The boiling points of the isomers are extremely close, making their separation by conventional distillation highly energy-intensive and inefficient.[3] This challenge has driven the development of alternative separation methods, such as adsorptive separation using specialized materials like zeolites or metal-organic frameworks (MOFs).[8][9]
Spectroscopic Characterization for Isomer Differentiation
Unequivocal identification of each isomer requires spectroscopic analysis. The distinct chemical environment of the protons and carbon atoms in each molecule results in unique spectral fingerprints.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of all three isomers yields a molecular ion (M⁺) peak at m/z = 134, corresponding to the molecular weight. The primary fragmentation pattern involves the benzylic cleavage of the ethyl group, resulting in a prominent peak at m/z = 119 ([M-15]⁺), corresponding to the loss of a methyl radical (•CH₃). This is a characteristic feature for ethyl-substituted aromatic compounds. While the major fragments are similar, subtle differences in the relative intensities of minor fragment ions may be observed, which can be used for differentiation with high-resolution instruments and reference spectra.[5][10]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is a powerful tool for distinguishing the isomers. The number of unique carbon signals directly reflects the molecular symmetry.
-
3-Ethyl-o-xylene: Due to its asymmetry, it will exhibit 10 distinct signals in the ¹³C NMR spectrum (6 aromatic, 2 for the ethyl group, and 2 for the methyl groups).
-
2-Ethyl-p-xylene: This isomer also lacks symmetry and will show 10 unique carbon signals.
-
2-Ethyl-m-xylene: Possesses a plane of symmetry, reducing the number of unique carbon signals. It will display 8 distinct signals (5 aromatic, 2 for the ethyl group, and 1 for the two equivalent methyl groups). A ¹³C NMR spectrum is available on SpectraBase for this compound.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information based on the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals.
-
Aromatic Region (δ ≈ 6.8-7.2 ppm): The substitution pattern dictates the splitting of the aromatic protons. For example, 2-ethyl-p-xylene will show three distinct aromatic signals, often appearing as singlets or narrow multiplets, corresponding to the three non-equivalent protons on the ring.[5] 3-Ethyl-o-xylene will also show three aromatic proton signals, likely with more complex splitting patterns due to ortho and meta coupling.[7]
-
Ethyl Group (CH₂ and CH₃): The ethyl group will consistently appear as a quartet (CH₂) around δ 2.6 ppm and a triplet (CH₃) around δ 1.2 ppm, due to coupling with each other.
-
Methyl Groups (Ar-CH₃): The chemical shifts of the methyl protons will vary slightly depending on their position on the ring, typically appearing as singlets in the range of δ 2.1-2.4 ppm.
Synthesis and Industrial Separation
Synthesis
Ethylxylenes are typically produced through the electrophilic alkylation of xylenes with an ethylating agent, such as ethylene or ethyl halides, in the presence of an acid catalyst.[11] A common catalyst class for this type of reaction is zeolites, such as HZSM-5.[11] The choice of the starting xylene isomer (o, m, or p) and the reaction conditions can influence the resulting ethylxylene isomer distribution. However, isomerization and transalkylation are common side reactions that lead to a mixture of products.[11]
Industrial Separation
The separation of C₈ and higher aromatic isomers is a cornerstone of the petrochemical industry.[8] Given the close boiling points of ethylxylene isomers, the primary industrial methods for separation are analogous to those used for p-xylene production:
-
Adsorptive Separation: This is the most common technique, often employing simulated moving bed (SMB) chromatography.[12] The process relies on a solid adsorbent (typically a zeolite) that exhibits different affinities for the various isomers, allowing them to be separated.[8]
-
Fractional Crystallization: This method exploits differences in the melting points of the isomers. By cooling a liquid mixture, the isomer with the highest melting point will crystallize first and can be separated. This is particularly effective for separating p-xylene from its isomers due to its higher melting point and molecular symmetry.[2][12]
Caption: Conceptual workflow for the synthesis and separation of ethylxylene isomers.
Applications and Chemical Reactivity
The primary use for separated ethylxylene isomers is as intermediates in the synthesis of other specialty chemicals. Their reactivity is governed by the principles of electrophilic aromatic substitution, where the electron-donating alkyl groups activate the aromatic ring. The specific positions of substitution are directed by the combined steric and electronic effects of the existing ethyl and methyl groups. For example, oxidation of the alkyl side chains can produce corresponding phthalic acids or other derivatives used in the production of polymers and plasticizers, similar to the applications of their parent xylene isomers.[8][12]
Toxicology and Safety
The toxicological profiles of ethylxylene isomers are generally considered similar to those of mixed xylenes.[13] There is no consistent pattern indicating that one particular isomer is significantly more potent across all toxicological endpoints.[14]
-
Exposure Routes: The primary routes of occupational exposure are inhalation and dermal contact.[15]
-
Primary Health Effects: Acute exposure to high concentrations of vapors can cause central nervous system (CNS) depression, with symptoms including dizziness, headache, and nausea.[2] The compounds are irritating to the eyes, nose, and throat.[14] Chronic exposure may lead to more severe neurological effects.[14]
-
Toxicity Data: The oral LD₅₀ for mixed xylenes in rats is approximately 3500-4300 mg/kg, indicating modest acute toxicity.[2][15]
-
Flammability: Ethylxylenes are flammable liquids and pose a fire hazard.[15]
Handling Protocol:
-
Ventilation: All work should be conducted in a well-ventilated area or a chemical fume hood to minimize vapor inhalation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area away from ignition sources.
-
Spill Response: In case of a spill, remove all ignition sources, ventilate the area, and absorb the spill with an inert material (e.g., sand, vermiculite).
Conclusion
The isomers of ethylxylene—3-ethyl-o-xylene, 2-ethyl-p-xylene, and 2-ethyl-m-xylene—are distinct chemical entities whose properties are a direct consequence of their substitution patterns. While their similar physical characteristics present significant separation challenges, modern adsorptive and crystallographic techniques enable their isolation for use as chemical intermediates. For researchers and drug development professionals, a thorough understanding of their specific spectroscopic signatures is paramount for accurate identification and quality control. Adherence to strict safety protocols is essential when handling these flammable and moderately toxic compounds. This guide provides the foundational knowledge necessary to work effectively and safely with these important aromatic hydrocarbons.
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An In-depth Technical Guide to the Solubility of 4-Ethyl-m-xylene in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-ethyl-m-xylene, a key aromatic hydrocarbon, in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, presents qualitative and predictive data, and offers detailed experimental protocols for solubility determination. Our focus is on delivering field-proven insights and robust methodologies to support your research and development endeavors.
Introduction to this compound and the Principles of Solubility
This compound (1-ethyl-2,4-dimethylbenzene) is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄. As a non-polar molecule, its solubility behavior is primarily governed by the principle of "like dissolves like." This fundamental concept dictates that non-polar solutes, such as this compound, will readily dissolve in non-polar solvents, while exhibiting poor solubility in polar solvents. The dissolution process is driven by the establishment of favorable intermolecular van der Waals forces between the solute and solvent molecules.
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol |
| Boiling Point | 186 °C |
| Density | 0.88 g/cm³ |
| Appearance | Colorless liquid |
Understanding these properties is crucial for predicting and interpreting the solubility of this compound in various organic media.
Qualitative Solubility of this compound
Based on its non-polar nature, this compound is expected to be highly soluble in non-polar organic solvents and poorly soluble in polar organic solvents. The following table provides a qualitative summary of its solubility in a range of common organic solvents.
| Solvent | Polarity | Expected Solubility |
| n-Hexane | Non-polar | High |
| Toluene | Non-polar | High |
| Benzene | Non-polar | High |
| Diethyl Ether | Slightly Polar | Moderate to High |
| Acetone | Polar Aprotic | Low to Moderate |
| Ethanol | Polar Protic | Low |
| Methanol | Polar Protic | Low |
| Water | Highly Polar | Very Low/Insoluble[1] |
Experimental Determination of Solubility: A Gas Chromatography Approach
For a precise quantitative determination of the solubility of a liquid analyte like this compound in an organic solvent, gas chromatography (GC) offers a robust and reliable method. This technique is particularly well-suited for analyzing volatile organic compounds.
Rationale for Using Gas Chromatography
Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For solubility determination, a saturated solution is prepared, and the concentration of the solute in the solvent is quantified by GC. This method is highly sensitive and can provide accurate results even at low concentrations.
Step-by-Step Experimental Protocol
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar capillary column)
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringes for GC injection
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of a separate solute phase ensures saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure the solvent is fully saturated with the solute.
-
-
Sample Preparation for GC Analysis:
-
After equilibration, cease agitation and allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette.
-
Filter the withdrawn sample through a syringe filter to remove any suspended microdroplets of the undissolved solute. This step is critical to prevent overestimation of the solubility.
-
Prepare a series of calibration standards by accurately diluting known concentrations of this compound in the same organic solvent.
-
-
Gas Chromatography Analysis:
-
Set up the gas chromatograph with the appropriate parameters (e.g., injector temperature, oven temperature program, detector temperature, carrier gas flow rate).
-
Inject a known volume of each calibration standard into the GC to generate a calibration curve of peak area versus concentration.
-
Inject the same volume of the filtered saturated sample into the GC.
-
Record the peak area corresponding to this compound.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the saturated solution from its peak area.
-
Express the solubility in the desired units (e.g., g/100 mL, mole fraction).
-
Caption: Workflow for GC-based solubility determination.
Theoretical Prediction of Solubility: The UNIFAC Model
In addition to experimental determination, theoretical models can provide valuable estimates of solubility. The Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method widely used for predicting activity coefficients in non-ideal liquid mixtures.
The UNIFAC Methodology
The UNIFAC model is based on the concept that a molecule can be divided into its constituent functional groups. The activity coefficient of a component in a mixture is calculated from the contributions of these functional groups, considering both their size and their interactions. This allows for the prediction of phase equilibria, including solubility, for systems where experimental data may be unavailable.
The calculation involves two main components: a combinatorial part that accounts for the differences in molecular size and shape, and a residual part that accounts for the energetic interactions between the functional groups. By breaking down this compound and the solvent into their respective functional groups, their interaction parameters can be used to estimate the activity coefficient, and subsequently, the solubility.
Caption: Conceptual diagram of the UNIFAC model.
Conclusion
This guide has provided a detailed examination of the solubility of this compound in organic solvents, grounded in both theoretical principles and practical experimental methodology. For professionals in research and drug development, a thorough understanding of solubility is paramount for process design, formulation, and purification. The combination of qualitative assessment, predictive modeling, and precise experimental determination, as outlined in this document, offers a robust framework for addressing solubility challenges.
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A Comprehensive Technical Guide to the Thermochemical Properties of 4-Ethyl-m-xylene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Energetic Landscape of 4-Ethyl-m-xylene
This compound, also known as 1-ethyl-2,4-dimethylbenzene, is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄[1][2]. As a substituted benzene derivative, it finds application as a specialty solvent and as an intermediate in the synthesis of various organic compounds. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of its thermochemical properties is paramount. These data, including enthalpy of formation, heat capacity, and entropy, govern the molecule's stability, reactivity, and energy balance in chemical processes. This guide provides a detailed overview of the available thermochemical data for this compound, the experimental methodologies used to determine these values, and a comparative analysis with related isomers.
Core Thermochemical Data of this compound
A compilation of the key thermochemical and physical properties of this compound is presented below. It is important to note that while some data are available from curated databases, comprehensive, experimentally validated datasets in the public domain remain somewhat limited.
| Property | Value | Units | Source |
| Molecular Formula | C₁₀H₁₄ | - | [1][2] |
| Molecular Weight | 134.22 | g/mol | [1][2] |
| Normal Boiling Point | 188 | °C | [3] |
| Enthalpy of Vaporization (at 354 K) | 48.5 | kJ/mol | [1] |
| Molar Heat Capacity (liquid) | 253.146 | J/(mol·K) | [3] |
| Density (at 25°C) | 852.449 | kg/m ³ | [3] |
| Flash Point | Not Available | °C | |
| Standard Enthalpy of Formation (liquid) | Not Available | kJ/mol | |
| Standard Molar Entropy (liquid) | Not Available | J/(mol·K) |
The Experimental Foundation: Determining Thermochemical Properties
The thermochemical data presented in this guide are the result of meticulous experimental work. Understanding the methodologies employed is crucial for appreciating the accuracy and limitations of the data. The primary techniques for determining the thermochemical properties of aromatic hydrocarbons like this compound include combustion calorimetry and vapor pressure measurements.
Combustion Calorimetry: Quantifying the Energy of Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data. For organic compounds, it is often determined indirectly through the measurement of the enthalpy of combustion (ΔcH°). This is typically achieved using a bomb calorimeter[4].
Experimental Protocol for Bomb Calorimetry:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is sealed in a container, often a glass ampoule, to prevent evaporation[4].
-
Calorimeter Setup: The sealed sample is placed in a "bomb," a robust, constant-volume stainless steel container. The bomb is then pressurized with a high-purity oxygen atmosphere.
-
Immersion and Ignition: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The sample is ignited remotely via an electrical fuse.
-
Temperature Measurement: The temperature change of the water is monitored with high-precision thermometers.
-
Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions. The standard enthalpy of combustion is then determined.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation for the combustion products (CO₂ and H₂O)[4].
Logical Framework for Combustion Calorimetry
Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.
Vapor Pressure and Enthalpy of Vaporization
The enthalpy of vaporization (ΔvapH), the energy required to transform a liquid into a gas, is a critical parameter for understanding phase transitions. It can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.
Experimental Protocol for Vapor Pressure Measurement:
-
Apparatus: A common method involves a static apparatus where the liquid is in equilibrium with its vapor in a thermostated container.
-
Temperature Control: The temperature of the sample is precisely controlled and varied.
-
Pressure Measurement: The vapor pressure at each temperature is measured using a sensitive pressure transducer.
-
Data Analysis: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature. The slope of this plot is proportional to the enthalpy of vaporization.
For this compound, an enthalpy of vaporization of 48.5 kJ/mol has been reported at 354 K[1].
Comparative Thermochemistry: Insights from Isomeric Structures
Analyzing the thermochemical properties of this compound in the context of its isomers provides valuable insights into the effects of molecular structure on stability and energy.
| Compound | Molecular Formula | Boiling Point (°C) | Enthalpy of Vaporization (kJ/mol) | Standard Enthalpy of Formation (liquid, kJ/mol) |
| This compound | C₁₀H₁₄ | 188[3] | 48.5 (at 354 K)[1] | Not Available |
| m-Xylene | C₈H₁₀ | 139.1 | 35.66 (at 139.2°C)[5] | -25.4[5][6] |
| Ethylbenzene | C₈H₁₀ | 136.2 | 42.2 (at 298.15 K) | -12.5[6][7] |
| 1,2,3,4-Tetramethylbenzene | C₁₀H₁₄ | 205 | Not Available | Not Available |
| n-Butylbenzene | C₁₀H₁₄ | 183.3 | Not Available | Not Available |
The data for related C₈H₁₀ isomers, m-xylene and ethylbenzene, are included to highlight the influence of the alkyl substituents on the thermochemical properties[8][9]. Generally, increased branching tends to lower the boiling point due to a decrease in the efficiency of intermolecular packing[10].
The Role of Heat Capacity and Entropy
The heat capacity (Cp) of a substance quantifies the amount of heat required to raise its temperature. For this compound, a liquid phase heat capacity of 253.146 J/(mol·K) has been reported[3]. This value is crucial for calculating changes in enthalpy and entropy with temperature.
Conclusion and Future Directions
This guide has synthesized the available thermochemical data for this compound and detailed the experimental methodologies that form the bedrock of these values. While key properties such as the enthalpy of vaporization and liquid heat capacity are documented, a complete, experimentally validated dataset for the standard enthalpy of formation and standard molar entropy in the public domain is needed. Further experimental work, particularly precision combustion calorimetry and low-temperature adiabatic heat capacity measurements, would be invaluable to the scientific community. Such data would enhance the accuracy of reaction modeling, process design, and safety assessments involving this compound.
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Unlocking New Frontiers: A Technical Guide to Potential Research Areas for Substituted Xylenes
Introduction
Xylene, a fundamental aromatic hydrocarbon comprised of a benzene ring with two methyl substituents, exists in three isomeric forms: ortho-, meta-, and para-xylene.[1][2] While bulk xylenes have long served as industrial solvents and precursors for major commodities like terephthalic acid (for PET plastics) and phthalic anhydride, the true potential for innovation lies in the precise functionalization of the xylene core.[2][3] Strategically placing additional substituents onto the xylene ring creates a vast chemical space of "substituted xylenes," molecules with finely tuned steric and electronic properties.
This guide moves beyond the commodity-scale applications to explore the emergent, high-value research frontiers for these versatile building blocks. We will delve into three core areas where substituted xylenes are poised to drive significant advancements: Medicinal Chemistry, Advanced Materials Science, and Catalysis. For researchers, chemists, and drug development professionals, this document serves as a roadmap to untapped potential, providing not just direction but also the foundational methodologies to begin exploration.
PART 1: Medicinal Chemistry & Drug Discovery
The benzene ring is the most common ring system found in commercially available drugs.[4] The strategic replacement of a disubstituted phenyl ring with a substituted xylene scaffold offers a powerful, yet underexplored, strategy in drug design. This bioisosteric replacement can modulate a compound's pharmacokinetic and pharmacodynamic profile, addressing challenges in metabolic stability, solubility, and target engagement.[5]
Research Area 1.1: Substituted Xylenes as Bioisosteres for Kinase Inhibitors
Rationale: Many kinase inhibitors feature a 1,4-disubstituted phenyl ring (a para-phenylene motif) that acts as a rigid scaffold, orienting other functional groups for optimal binding within the ATP pocket. Replacing this core with a para-xylene derivative, featuring additional substituents, can introduce new vectors for interaction, improve metabolic stability by blocking potential sites of oxidation, and alter solubility. For instance, adding a fluorine atom can enhance binding affinity and metabolic stability.[5][6]
Hypothetical Target Pathway: Mitogen-Activated Protein Kinase (MAPK) Pathway
A substituted xylene-based inhibitor could be designed to target a key kinase like MEK or ERK in the MAPK signaling pathway, which is often dysregulated in cancers. The additional substituents on the xylene core could probe previously unoccupied sub-pockets, potentially leading to increased potency and selectivity.
Caption: Hypothetical inhibition of the MAPK pathway by a substituted xylene-based MEK inhibitor.
Experimental Protocol: Synthesis of a Fluoro-Substituted Xylene Analog Library
This protocol outlines the synthesis of a small library of potential kinase inhibitors based on a fluorinated p-xylene core using a Suzuki cross-coupling reaction.
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with commercially available 2,5-dibromo-1-fluoro-4-methylbenzene.
-
Monosubstitution (Suzuki Coupling):
-
In a nitrogen-purged flask, dissolve 2,5-dibromo-1-fluoro-4-methylbenzene (1.0 eq), your desired boronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a 2:1 mixture of toluene and ethanol.
-
Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 eq).
-
Heat the mixture to 80-90°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mon-substituted product by column chromatography on silica gel.
-
-
Second Substitution (Suzuki Coupling):
-
Using the purified product from step 2, repeat the Suzuki coupling procedure with a different boronic acid (e.g., 3-aminophenylboronic acid) to install the second substituent.
-
Use similar reaction conditions, monitoring carefully to ensure consumption of the starting material.
-
-
Purification and Characterization:
-
Purify the final compound via column chromatography or preparative HPLC.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
-
-
Library Generation: Repeat steps 2-4 with a diverse set of boronic acids to generate a library of analogs for biological screening.
Data Presentation: Hypothetical Screening Results
| Compound ID | Xylene Core | R¹ Group | R² Group | MEK IC₅₀ (nM) | Metabolic Stability (t½, mins) |
| REF-01 | 1,4-diphenyl | 4-methoxyphenyl | 3-aminophenyl | 150 | 15 |
| XYL-F-01 | 2-fluoro-p-xylene | 4-methoxyphenyl | 3-aminophenyl | 75 | 45 |
| XYL-F-02 | 2-fluoro-p-xylene | 4-ethoxyphenyl | 3-aminophenyl | 68 | 52 |
| XYL-F-03 | 2-fluoro-p-xylene | 4-methoxyphenyl | 3-(methylamino)phenyl | 92 | 41 |
PART 2: Advanced Materials Science
Substituted xylenes are exceptional monomers for creating functional polymers. The rigid aromatic core provides thermal stability, while the nature and position of substituents can dictate the polymer's final optoelectronic, physical, and chemical properties.[6] This allows for the rational design of materials for applications ranging from organic electronics to high-performance coatings.
Research Area 2.1: Unsymmetrically Substituted Xylenes for Conjugated Polymers in Optoelectronics
Rationale: Conjugated polymers, such as derivatives of poly(p-phenylene vinylene) (PPV), are foundational materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7] Synthesizing these polymers from unsymmetrically substituted xylene monomers is a promising strategy to break chain packing regularity, which can improve solubility and film morphology without sacrificing electronic properties.[8][9] Introducing electron-donating and electron-withdrawing groups on the same monomer unit can create donor-acceptor type polymers with tailored HOMO/LUMO energy levels and reduced bandgaps, which is crucial for efficient solar cells.[10]
Workflow for Novel Polymer Development
The development process involves a multi-step workflow from the challenging synthesis of the unsymmetrical monomer to the final characterization of the polymer's properties.
Caption: Workflow for the development of novel conjugated polymers from substituted xylene monomers.
Experimental Protocol: Gilch Polymerization of a Substituted Dihalo-p-xylene
This protocol details the synthesis of a PPV-type polymer from a custom-synthesized, substituted α,α'-dibromo-p-xylene monomer.
Step-by-Step Methodology:
-
Monomer Synthesis: Synthesize the desired α,α'-dibromo-p-xylene monomer bearing additional substituents (e.g., alkoxy, fluoro, cyano groups) via established bromination methods (e.g., N-bromosuccinimide bromination of the corresponding substituted p-xylene).
-
Polymerization Setup:
-
Dry all glassware thoroughly in an oven and assemble under a nitrogen or argon atmosphere.
-
In a Schlenk flask, dissolve the substituted α,α'-dibromo-p-xylene monomer (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
-
Initiation and Polymerization:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 eq) in anhydrous THF dropwise over 30-60 minutes. The solution will typically turn a deep color (yellow, orange, or red) indicating the formation of the conjugated polymer.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Quenching and Precipitation:
-
Quench the reaction by slowly pouring the viscous polymer solution into a large volume of methanol (or another suitable non-solvent).
-
The polymer will precipitate as a solid or fibrous material.
-
-
Purification:
-
Collect the polymer by filtration.
-
To purify, re-dissolve the polymer in a minimal amount of a good solvent (e.g., chloroform or THF) and re-precipitate it into methanol. Repeat this process 2-3 times to remove residual monomer and oligomers.
-
Finally, collect the polymer and dry it under vacuum at 40-50°C for 24 hours.
-
-
Characterization: Analyze the final polymer using Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, ¹H NMR for structural confirmation, UV-Vis spectroscopy for optical properties, and Cyclic Voltammetry (CV) to determine HOMO/LUMO energy levels.
PART 3: Catalysis and Synthesis
The development of novel catalysts and synthetic methods is paramount to unlocking the full potential of substituted xylenes. Key challenges include achieving isomer selectivity during functionalization and the efficient synthesis of complex, unsymmetrically substituted derivatives.[8] Xylene-based molecules themselves can also serve as unique ligands in organometallic chemistry, influencing the outcome of catalytic reactions.[11]
Research Area 3.1: Developing Isomer-Selective C-H Functionalization Catalysts
Rationale: Direct C-H functionalization is a highly atom-economical method for adding new groups to an aromatic ring. However, controlling the positional selectivity on a xylene ring, which has multiple non-equivalent C-H bonds, is a significant challenge. Research into developing transition-metal catalysts (e.g., using Rh, Ru, Pd) with directing groups or ligands that can distinguish between the different C-H bonds on a substituted xylene would be a major breakthrough. Success would enable the rapid synthesis of complex isomers that are otherwise difficult to access.
Catalytic Cycle for Directed C-H Functionalization
This diagram illustrates a generic catalytic cycle for the ortho-C-H functionalization of a substituted xylene using a directing group (DG).
Caption: A generic catalytic cycle for directed C-H functionalization on a xylene scaffold.
Conclusion
The field of substituted xylenes is ripe for exploration, offering fertile ground for innovation across multiple scientific disciplines. In medicinal chemistry, they present a toolkit for fine-tuning drug properties through bioisosteric replacement. In materials science, they are the building blocks for the next generation of functional polymers with tailored optoelectronic and physical characteristics. In catalysis, the pursuit of selective and efficient synthetic methods remains a critical endeavor that will unlock access to novel molecular architectures. The research directions and protocols outlined in this guide provide a strategic framework for scientists and researchers to not only participate in but also to lead the advancement of this exciting and high-potential area of chemistry.
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Xylene Isomers and 4-Ethyl-m-xylene
Introduction
Xylene isomers and other C8 aromatic hydrocarbons are fundamental building blocks in the chemical and pharmaceutical industries.[1][2] Commercial xylene is typically a mixture of ortho- (o-), meta- (m-), and para- (p-) isomers, along with ethylbenzene.[2][3] The separation of these isomers is notoriously challenging due to their nearly identical physicochemical properties, including very close boiling points and similar structures.[1][3] Furthermore, the presence of other structurally related compounds, such as 4-Ethyl-m-xylene, can further complicate analytical separations. High-Performance Liquid Chromatography (HPLC) offers a robust and versatile platform for the resolution of these complex mixtures.[4]
This application note provides a comprehensive guide to the separation of xylene isomers, ethylbenzene, and this compound using reversed-phase HPLC. We will delve into the rationale behind the selection of the stationary and mobile phases, provide a detailed experimental protocol, and discuss the expected elution order based on the physicochemical properties of the analytes.
The Challenge of Isomeric Separation
The primary difficulty in separating xylene isomers lies in their subtle structural differences, which translate to minimal variations in polarity and hydrophobicity.[1] Standard reversed-phase columns, such as C18, often struggle to provide baseline resolution, particularly between m- and p-xylene.[5] Achieving adequate separation necessitates a careful optimization of the chromatographic conditions to exploit the minor differences in their interactions with the stationary phase.
Principles of Separation
In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar.[6][7] The retention of an analyte is primarily governed by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[6] The elution order of the C8 aromatic isomers in a reversed-phase system can be predicted by considering their relative hydrophobicities. Generally, for alkylbenzenes, hydrophobicity increases with the size of the alkyl substituents.
The expected elution order is as follows:
-
Benzene (least retained, most polar)
-
Toluene
-
Ethylbenzene
-
p-Xylene
-
m-Xylene
-
o-Xylene
-
This compound (most retained, most hydrophobic)
While the xylenes have the same molecular formula, their structural differences lead to slight variations in their interaction with the stationary phase, allowing for their separation. This compound, with its additional ethyl group, is significantly more hydrophobic and will therefore be the last to elute.
Experimental Protocol
This protocol outlines a validated method for the separation of a mixture containing o-xylene, m-xylene, p-xylene, ethylbenzene, and this compound.
Materials and Reagents
-
Analytes: o-xylene (≥99%), m-xylene (≥99%), p-xylene (≥99%), ethylbenzene (≥99%), this compound (≥98%)
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), deionized water (18.2 MΩ·cm)
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C8 (Octyl) Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | 50% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Method Justification
-
Stationary Phase: A C8 column is recommended over a C18 column to provide a different selectivity profile that can enhance the resolution of these closely related isomers.[7][8] The shorter alkyl chains of the C8 phase can offer better shape selectivity for aromatic compounds.
-
Mobile Phase: A water/acetonitrile gradient is employed to provide a good balance of solvent strength and selectivity.[9] Acetonitrile is often preferred over methanol for aromatic separations due to its ability to engage in π-π interactions, which can improve the resolution of isomers. The gradient elution ensures that all components, from the less retained ethylbenzene to the more retained this compound, are eluted within a reasonable timeframe with good peak shape.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and improves peak symmetry.
-
Detection: Aromatic hydrocarbons exhibit strong UV absorbance at 254 nm, providing excellent sensitivity for detection.
Sample Preparation
-
Prepare a stock solution of each analyte at a concentration of 1 mg/mL in acetonitrile.
-
Create a mixed standard solution by combining appropriate volumes of each stock solution to achieve the desired final concentrations (e.g., 100 µg/mL of each component).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Expected Results and Data Presentation
The described HPLC method is expected to provide good resolution of the target analytes. A representative chromatogram would show the elution of the compounds in order of increasing hydrophobicity.
Table 1: Physicochemical Properties and Expected Elution Order
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Elution Order |
| Ethylbenzene | C₈H₁₀ | 106.17 | 136 | 1 |
| p-Xylene | C₈H₁₀ | 106.17 | 138 | 2 |
| m-Xylene | C₈H₁₀ | 106.17 | 139 | 3 |
| o-Xylene | C₈H₁₀ | 106.17 | 144 | 4 |
| This compound | C₁₀H₁₄ | 134.22 | ~188 | 5 |
Method Validation and System Suitability
For routine analysis, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
System Suitability:
To ensure the performance of the chromatographic system, the following parameters should be monitored for the mixed standard:
-
Resolution (Rs): The resolution between critical peak pairs (e.g., m-xylene and p-xylene) should be ≥ 1.5.
-
Tailing Factor (Tf): The tailing factor for each peak should be between 0.8 and 1.5.
-
Theoretical Plates (N): A high number of theoretical plates indicates good column efficiency.
Visualizing the Workflow
The following diagram illustrates the key steps in the HPLC analysis of xylene isomers.
Caption: Workflow for the HPLC analysis of xylene isomers and this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Mobile phase composition not optimal; column aging. | Adjust the gradient slope or initial/final ACN concentration. Replace the column if efficiency has significantly decreased. |
| Peak Tailing | Active sites on the silica backbone; secondary interactions. | Use a mobile phase with a small amount of an acidic modifier (e.g., 0.1% formic acid) if basic compounds are present. Ensure high-purity silica in the column. |
| Variable Retention Times | Inconsistent mobile phase preparation; temperature fluctuations. | Ensure accurate mobile phase preparation and thorough mixing/degassing. Use a column thermostat. |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust approach for the separation and quantification of xylene isomers, ethylbenzene, and this compound. The selection of a C8 stationary phase and an optimized acetonitrile/water gradient allows for the successful resolution of these structurally similar compounds. This method is suitable for quality control, purity assessment, and research applications in the chemical and pharmaceutical industries.
References
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Phenomenex. (2018). Reversed Phase Selectivity. Retrieved from [Link]
-
Przybyciel, M. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Science.gov. (n.d.). c8 reversed-phase column: Topics by Science.gov. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]
-
Pandey, P. K. (2025, October 16). C18 and C8 HPLC Columns: Why Are They Crucial For Pharmaceutical Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatograms obtained for a mixture of xylene isomers on the LCC4-,.... Retrieved from [Link]
-
Pharma Guideline. (2024, May 1). Difference between C8 and C18 Columns Used in HPLC System. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
Wikipedia. (n.d.). Xylene. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016). Thermodynamic Properties of o-Xylene, m-Xylene, p-Xylene, and Ethylbenzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Xylene. Retrieved from [Link]
-
JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. Retrieved from [Link]
-
Semantic Scholar. (1997). Identification of Xylene Isomers in High-Pressure Liquid Chromatography Eluates by Raman Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Xylene. Retrieved from [Link]
-
DergiPark. (n.d.). Molecular Structure and TD-DFT Study of the Xylene Isomers. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Laboratory Synthesis of 4-Ethyl-m-xylene via Friedel-Crafts Alkylation
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-Ethyl-m-xylene (also known as 1-Ethyl-2,4-dimethylbenzene). The primary method detailed is the direct Friedel-Crafts alkylation of m-xylene, a classic yet highly effective electrophilic aromatic substitution reaction.[1][2] This guide is designed for researchers and chemists, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and high-yield synthesis of the target compound, a valuable aromatic hydrocarbon used in solvents and as a chemical intermediate.[]
Synthesis Strategy and Mechanistic Rationale
The synthesis of this compound is most directly achieved through the Friedel-Crafts alkylation of m-xylene. This reaction class, developed by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for forming carbon-carbon bonds on an aromatic ring.[1]
The Choice of Alkylation vs. Acylation-Reduction
Two primary Friedel-Crafts routes can be envisioned:
-
Direct Alkylation: Reacting m-xylene with an ethylating agent (e.g., ethyl bromide) in the presence of a Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃). This is a direct, one-step process.
-
Acylation-Reduction: A two-step process involving Friedel-Crafts acylation of m-xylene with an acetylating agent (e.g., acetyl chloride) to form 2,4-dimethylacetophenone, followed by reduction of the ketone to the corresponding ethyl group (e.g., via Wolff-Kishner or Clemmensen reduction).
While the acylation-reduction route offers the distinct advantage of preventing poly-substitution—because the acyl group deactivates the aromatic ring to further electrophilic attack—the direct alkylation protocol is often preferred for its atom economy and procedural simplicity.[4][5] A key challenge in direct alkylation is polyalkylation , where the product, this compound, is more nucleophilic than the starting m-xylene, making it susceptible to further ethylation.[4][6] This protocol mitigates this side reaction by employing a large excess of the aromatic substrate, m-xylene, thereby increasing the statistical probability of the electrophile reacting with the starting material.[4]
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[5][7]
-
Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with the ethylating agent, ethyl bromide, to form a highly polarized complex that functions as the electrophile. This complex behaves as a source of the ethyl carbocation (CH₃CH₂⁺).
-
Electrophilic Attack: The electron-rich π-system of the m-xylene ring attacks the electrophile. The two methyl groups on m-xylene are ortho, para-directing and activating. The attack occurs primarily at the C4 position (para to one methyl group and ortho to the other), which is sterically accessible and electronically favored, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Aromaticity Restoration: The AlCl₃Br⁻ complex abstracts a proton from the carbon atom bearing the new ethyl group. This step regenerates the aromatic ring, restores the AlCl₃ catalyst, and produces HBr as a byproduct.
Caption: Mechanism of Friedel-Crafts Alkylation.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. Extreme caution must be exercised, and all steps must be performed in a certified chemical fume hood.
Reagents and Equipment
| Reagent/Material | CAS Number | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| m-Xylene | 108-38-3 | C₈H₁₀ | 106.17 | 100 mL (86.4 g) | 0.814 | Substrate (used in excess), anhydrous |
| Ethyl Bromide | 74-96-4 | C₂H₅Br | 108.97 | 13.7 mL (19.9 g) | 0.183 | Alkylating agent, anhydrous |
| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | 2.0 g | 0.015 | Catalyst, anhydrous powder |
| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 74.12 | 150 mL | - | Anhydrous, for extraction |
| 1M Hydrochloric Acid | 7647-01-0 | HCl | 36.46 | 100 mL | - | For quenching |
| Sat. Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | 50 mL | - | For washing/neutralization |
| Brine (Sat. NaCl) | 7647-14-5 | NaCl | 58.44 | 50 mL | - | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | ~10 g | - | Drying agent |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, heating mantle with controller, reflux condenser, 125 mL addition funnel, thermometer, gas trap (mineral oil bubbler or connection to a base scrubber), separatory funnel, distillation apparatus.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Equip the top of the condenser with a gas outlet connected to a trap to handle the evolving HBr gas. Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the flask with anhydrous m-xylene (100 mL). Begin stirring and cool the flask in an ice-water bath to 0-5 °C.
-
Catalyst Addition: Cautiously add the anhydrous aluminum chloride (2.0 g) to the stirred m-xylene in small portions. AlCl₃ is highly hygroscopic and will react violently with any residual moisture.[8]
-
Addition of Ethyl Bromide: Transfer the ethyl bromide (13.7 mL) to the addition funnel. Add the ethyl bromide dropwise to the cold, stirred reaction mixture over approximately 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2 hours. The reaction mixture will typically darken and evolve HBr gas.
-
Reaction Quench: Prepare a beaker with 100 g of crushed ice and 20 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice. This step deactivates the AlCl₃ catalyst and should be performed in the fume hood as HBr and HCl fumes will be released.
-
Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing: Combine all organic layers. Wash successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Purification: Remove the low-boiling solvent (diethyl ether) and excess m-xylene using a rotary evaporator. The remaining crude oil is then purified by fractional distillation. Collect the fraction boiling between 184-187 °C .[9] The expected product, this compound, is a colorless liquid.[10]
Safety, Characterization, and Troubleshooting
Critical Safety Precautions
-
Chemical Hazards: this compound is a flammable liquid.[11][12] Aluminum chloride reacts violently with water. Ethyl bromide is a toxic alkylating agent. m-Xylene is flammable and an irritant.
-
Engineering Controls: This procedure must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.[11]
-
Waste Disposal: Quench all reactive materials before disposal. Dispose of halogenated and non-halogenated organic waste in separate, designated containers according to institutional guidelines.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight (M⁺ = 134.22 m/z).
-
¹H NMR (CDCl₃): Expect signals corresponding to the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm), two methyl groups (singlets ~2.3 ppm), and aromatic protons (three distinct signals in the ~6.9-7.1 ppm region).
-
¹³C NMR (CDCl₃): Expect 8 distinct signals for the 10 carbon atoms due to molecular symmetry.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction; moisture in reagents/glassware. | Ensure all reagents are anhydrous and glassware is oven-dried. Extend reaction time or slightly warm the reaction mixture after addition. |
| Polyalkylation Products | Insufficient excess of m-xylene. | Increase the molar ratio of m-xylene to ethyl bromide to 5:1 or greater.[4] |
| Dark, Tarry Residue | Reaction temperature was too high. | Maintain strict temperature control during the addition of the ethylating agent. |
References
-
BOC Sciences. (n.d.). This compound. Retrieved from BOC Sciences.[]
-
ChemicalBook. (n.d.). This compound Product Description. Retrieved from ChemicalBook.[9]
-
PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from Plymouth University.[13]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia.[1]
-
ChemScene. (n.d.). This compound. Retrieved from ChemScene.[14]
-
Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 874-41-9. Retrieved from TCI Chemicals.[10]
-
Young, J. (2022, April 2). Friedel-Crafts Alkylation of m-Xylene. Retrieved from YouTube.[2]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from Beyond Benign.[8]
-
Pre-lab lecture video. (2021, March 16). F C alkylation of m xylene. Retrieved from YouTube.[15]
-
PubChem. (n.d.). This compound. Retrieved from PubChem.[16]
-
BenchChem. (2025). Avoiding side reactions in Friedel-Crafts alkylation. Retrieved from BenchChem.[4]
-
Tokyo Chemical Industry Co., Ltd. (2025, October 1). This compound - SAFETY DATA SHEET. Retrieved from TCI Chemicals.[11]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from Mettler Toledo.[5]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from Pharmaguideline.[7]
-
Wikipedia. (n.d.). Benzene. Retrieved from Wikipedia.[17]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from LibreTexts.[6]
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from Sigma-Aldrich.[18]
-
Tokyo Chemical Industry UK Ltd. (n.d.). This compound 874-41-9. Retrieved from TCI Chemicals.[12]
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Application Note: 4-Ethyl-m-xylene as a Reference Standard in Analytical Chemistry
Abstract: This document provides a comprehensive technical guide for the use of 4-Ethyl-m-xylene (CAS No. 874-41-9) as a reference standard in analytical chemistry. It is intended for researchers, scientists, and quality control professionals in the pharmaceutical, environmental, and chemical industries. This guide details the physicochemical properties, handling, and specific applications of this compound, with a focus on its role in chromatographic analysis of volatile organic compounds (VOCs). Detailed, field-proven protocols for standard preparation and Gas Chromatography-Mass Spectrometry (GC-MS) analysis are provided to ensure accuracy, reproducibility, and method validity.
Part 1: Characterization of the Reference Standard
The validity of any analytical measurement is fundamentally dependent on the quality of the reference standards used. A reference standard serves as a benchmark against which a sample is quantitatively compared. Therefore, a thorough understanding of its properties and purity is paramount.
Identity and Physicochemical Properties
This compound, also known as 1-Ethyl-2,4-dimethylbenzene, is a C10 aromatic hydrocarbon. Its precise identification and known physical properties are critical for its use in analytical methods, particularly for calculating concentrations and predicting chromatographic behavior.
| Property | Value | Source(s) |
| CAS Number | 874-41-9 | [1][2] |
| Molecular Formula | C₁₀H₁₄ | [1][] |
| Molecular Weight | 134.22 g/mol | [] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | ~186 °C | [2][4] |
| Density | ~0.88 g/cm³ | [] |
| Flash Point | 60 °C | [5][6] |
| Solubility | Insoluble in water; soluble in organic solvents. | [7] |
| InChI Key | MEMBJMDZWKVOTB-UHFFFAOYSA-N | [1][8] |
Purity, Certification, and Traceability
A reference standard is distinguished from a simple reagent by its certified purity and traceability. When procuring this compound for use as a reference standard, a Certificate of Analysis (CofA) is an essential document.
Key elements to verify on the CofA:
-
Purity: Typically determined by high-resolution Gas Chromatography (GC), the purity should be stated with an associated uncertainty (e.g., 99.5% ± 0.2%).
-
Identity Confirmation: The identity of the material should be unequivocally confirmed using methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FT-IR).
-
Traceability: For the highest level of confidence, the assigned purity value should be traceable to a national metrology institute, such as the National Institute of Standards and Technology (NIST) in the United States. NIST provides Standard Reference Materials (SRMs) for various aromatic hydrocarbons which can be used to establish traceability.[9]
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the reference standard and ensure laboratory safety. This compound is a flammable liquid and should be handled with appropriate care.[10]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Take precautionary measures against static discharge.[10][11]
-
Storage: Store in a tightly sealed container, as received from the manufacturer. The recommended storage is in a cool, dark, and well-ventilated place, away from heat, sparks, and open flames.[2][10] Storage temperatures of 2-8°C are sometimes recommended.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Part 2: Applications in Analytical Chemistry
This compound's primary application as a reference standard is in the separation, identification, and quantification of C10 aromatic hydrocarbons and other related VOCs.
Context: Analysis of Volatile Organic Compounds (VOCs)
This compound is frequently encountered in complex mixtures such as petroleum distillates, solvents, and environmental samples. Its analysis falls squarely within the scope of established regulatory methods for VOCs, such as those published by the U.S. Environmental Protection Agency (EPA).[12][13] For instance, EPA Method 8260, which details the analysis of VOCs by GC-MS, provides the foundational methodology for which this reference standard is essential.[12][14][15]
Core Uses as a Reference Standard
-
Calibrant for Quantitative Analysis: This is the most common use. This compound is used to prepare a series of calibration standards of known concentrations. The instrumental response to these standards is used to generate a calibration curve, which then allows for the accurate quantification of this compound in unknown samples.
-
Component in Isomer Resolution Mixes: The separation of aromatic isomers (e.g., ethylbenzene, p-xylene, m-xylene, o-xylene) is a classic chromatographic challenge due to their similar boiling points and polarities.[7][16] A reference standard mix containing this compound is crucial for developing and validating GC methods capable of achieving baseline resolution of these critical isomers.[17][18]
-
System Suitability Standard: Before analyzing samples, a system suitability standard containing this compound can be injected to verify that the chromatographic system is performing correctly. Key parameters to check include retention time stability, peak shape, and detector response.
-
Matrix Spike Standard: In environmental and biological sample analysis, a known amount of the reference standard can be spiked into a sample matrix (e.g., water, soil) to assess method performance, including extraction efficiency and the presence of matrix effects.
Part 3: Analytical Protocols & Workflows
The following protocols are designed to be self-validating and provide a robust framework for the use of this compound.
Protocol 1: Preparation of Stock and Working Calibration Standards
This protocol describes the preparation of a primary stock solution and a set of working standards for generating a calibration curve.
Materials:
-
This compound reference standard (neat or in solution)
-
Class A volumetric flasks and pipettes
-
High-purity solvent (e.g., Methanol, Hexane, Purge-and-Trap Grade)
-
Analytical balance (if starting from neat material)
-
Autosampler vials with PTFE-lined septa
Procedure:
-
Safety First: Perform all operations in a certified chemical fume hood. Wear appropriate PPE.
-
Stock Solution Preparation (e.g., 1000 µg/mL): a. If starting with a neat standard, accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Record the exact weight. b. Dilute to the mark with the chosen solvent (e.g., Methanol). c. Calculate the precise concentration in µg/mL based on the actual weight and volume. d. If starting with a certified solution (e.g., 1000 µg/mL in Methanol), this can serve as the primary stock.
-
Intermediate Stock Preparation (e.g., 100 µg/mL): a. Pipette 1.0 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask. b. Dilute to the mark with the solvent. This creates a 100 µg/mL intermediate standard.
-
Working Calibration Standards (e.g., 0.5 to 50 µg/mL): a. Prepare a series of working standards by performing serial dilutions from the intermediate stock solution into separate volumetric flasks. b. A typical calibration range for environmental analysis might include levels such as 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. c. Transfer the final working standards to labeled autosampler vials for analysis.
Diagram: Standard Preparation Workflow
Caption: Workflow for preparing calibration standards from a neat reference material.
Protocol 2: GC-MS Method for Analysis of Aromatic Hydrocarbons
This protocol provides a general-purpose GC-MS method suitable for the analysis of this compound as part of a VOC mixture, based on the principles of EPA Method 8260.[12][14]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent GC with 5977 MS or equivalent | Industry-standard equipment for VOC analysis. |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity (5% phenyl) methylpolysiloxane phase provides good general separation for VOCs.[16][19] |
| Injection | Splitless, 1 µL injection volume | Maximizes sensitivity for trace-level analysis. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the analytes. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min | Provides good separation of early-eluting volatile compounds while ensuring heavier compounds elute in a reasonable time. |
| MS Interface | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source | Electron Ionization (EI) @ 70 eV, 230°C | Standard ionization technique that produces repeatable fragmentation patterns for library matching. |
| MS Mode | Full Scan (m/z 35-350) and/or SIM | Full Scan is used for identification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantification, targeting key ions for this compound (e.g., m/z 134, 119, 105, 91). |
Analytical Workflow:
-
Sequence Setup: Create a sequence in the instrument software that includes solvent blanks, all calibration standards (from low to high concentration), a continuing calibration verification (CCV) standard, and unknown samples.
-
Calibration: Inject the prepared calibration standards. After data acquisition, integrate the peak corresponding to this compound. Construct a calibration curve by plotting the peak area against the concentration. A linear fit with a correlation coefficient (r²) > 0.995 is typically required.
-
Quantification: Analyze the unknown samples. The concentration of this compound is calculated by the instrument software using the established calibration curve.
-
Identification Confirmation: In addition to matching the retention time with the reference standard, the acquired mass spectrum of the peak in the sample must be compared to the spectrum of the standard or a reference library (e.g., NIST).
Diagram: Overall Analytical Workflow
Caption: High-level workflow for sample analysis using a reference standard.
Conclusion
This compound is a valuable reference standard for the accurate analysis of aromatic hydrocarbons and volatile organic compounds. Its proper use, grounded in a clear understanding of its certified properties and adherence to validated analytical protocols, is essential for generating reliable and defensible scientific data. The methodologies and workflows presented in this guide provide a robust framework for incorporating this standard into routine laboratory operations, ensuring data quality in research, development, and regulatory compliance settings.
References
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SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS. Retrieved from [Link]
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ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Xylene. NCBI Bookshelf. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). EPA Method 8260D (SW-846): Volatile Organic Compounds by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). EPA Method 8260C (SW-846): Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Eurolab. (n.d.). EPA 8260 Volatile Organic Compound Testing. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Developments in NIST Standard Reference Materials for Polycyclic Aromatic Hydrocarbons in Environmental Matrices. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Material 1491 Certificate of Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2014). SW-846 Test Method 5021A: Volatile Organic Compounds (VOCs) in Various Sample Matrices Using Equilibrium Headspace Analysis. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). High resolution separation of xylene isomers. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2007). Standard Reference Material 1647e Certificate of Analysis. Retrieved from [Link]
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Abdala, Z. M., et al. (2015). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Journal of Al-Nahrain University, 18(1), 55-59. Retrieved from [Link]
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ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from [Link]
-
Analytical Chemistry - ACS Publications. (1961). Rapid Separation of Xylenes and Ethylbenzene by Gas Chromatography Using Packed Columns. Retrieved from [Link]
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National Institute of Standards and Technology (NIST). (2003). Special Publication 922 Polycyclic Aromatic Hydrocarbon Structure Index. Retrieved from [Link]
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Continental Industries Group, Inc. (2015). Xylenes - Safety Data Sheet. Retrieved from [Link]
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Fisher Scientific. (n.d.). This compound 95.0+%, TCI America™. Retrieved from [Link]
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Australian Government - National Measurement Institute. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. Retrieved from [Link]
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ResearchGate. (2017). How (if possible) can I differentiate constitutional isomers of xylene on a gas chromatograph/mass spectrum?. Retrieved from [Link]
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Application Note: Advanced Derivatization Strategies for the Ultrasensitive Detection of 4-Ethyl-m-xylene
Introduction: The Rationale for Derivatization
4-Ethyl-m-xylene (1-ethyl-2,4-dimethylbenzene) is a component of various industrial solvent mixtures and a potential environmental marker.[1] Standard analytical methods, such as GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), are commonly employed for its quantification.[1][2] However, achieving low detection limits in complex matrices can be challenging. Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these limitations.[3][4][5]
The primary objectives of derivatizing this compound are:
-
To Enhance Detector Response: Introducing functional groups that are more readily ionized (for MS) or that absorb ultraviolet (UV) light (for HPLC-UV) can dramatically increase signal intensity.[3][6]
-
To Improve Chromatographic Behavior: Increasing the molecular weight and altering the polarity of the analyte can shift its retention time away from interfering matrix components and improve peak shape.[5][7]
-
To Increase Selectivity: Derivatization can introduce unique structural features, such as specific isotopic patterns or characteristic mass fragments, that aid in confident identification and quantification.[7]
This guide provides the theoretical basis and practical, step-by-step protocols for two effective derivatization approaches tailored for this compound.
Strategic Approach I: Friedel-Crafts Acylation
Friedel-Crafts acylation is a robust electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto the aromatic ring.[8][9] For this compound, this reaction is highly effective due to the electron-donating nature of the three alkyl substituents, which activate the ring towards substitution. The introduction of a carbonyl group (C=O) provides a strong chromophore, making the derivative suitable for HPLC-UV analysis, and introduces a predictable fragmentation pattern in GC-MS.
Causality of Experimental Design
The choice of acylating agent and catalyst is critical. We use acetyl chloride as the acylating agent due to its high reactivity and the commercial availability of standards for the resulting ketone. Aluminum chloride (AlCl₃) is employed as the Lewis acid catalyst to generate the highly electrophilic acylium ion.[9][10] The reaction is performed at low temperature to control the reaction rate and minimize potential side reactions. The directing effects of the existing methyl and ethyl groups (ortho-, para-directing) will favor substitution at the sterically accessible position 5, leading predominantly to 1-(5-ethyl-2,4-dimethylphenyl)ethan-1-one.
Visualizing the Workflow: From Analyte to Derivative
The following diagram outlines the complete workflow for the Friedel-Crafts acylation of this compound.
Caption: Workflow for Friedel-Crafts Acylation of this compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
This compound (≥95%)
-
Aluminum chloride (AlCl₃), anhydrous (≥99%)
-
Acetyl chloride (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.34 g (10 mmol) of this compound in 20 mL of anhydrous DCM.
-
Catalyst Addition: Cool the flask in an ice bath to 0°C. Carefully add 1.47 g (11 mmol) of anhydrous AlCl₃ in portions. The mixture may turn yellow or orange.
-
Acylation: Add 0.87 g (0.78 mL, 11 mmol) of acetyl chloride to a dropping funnel and add it dropwise to the stirred reaction mixture over 20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for 2 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 50 mL of crushed ice and 20 mL of 2M HCl. Stir until all solids have dissolved.
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of 2M HCl, 30 mL of water, 30 mL of saturated NaHCO₃ solution, and finally 30 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the DCM using a rotary evaporator.
-
Sample Preparation for Analysis: The resulting crude product, 1-(5-ethyl-2,4-dimethylphenyl)ethan-1-one, can be purified by column chromatography if necessary. For analysis, accurately weigh a portion of the product, dissolve it in a suitable solvent (e.g., acetonitrile for HPLC, hexane for GC), and prepare a dilution series for calibration.
Strategic Approach II: Benzylic Bromination
The benzylic position—the carbon atom of the ethyl group attached to the aromatic ring—is particularly reactive towards radical halogenation.[11][12] This is due to the resonance stabilization of the resulting benzylic radical. Using N-Bromosuccinimide (NBS) in the presence of a radical initiator provides a low and constant concentration of bromine, favoring selective substitution at the benzylic position over addition to the aromatic ring.[11] The resulting 1-(1-bromoethyl)-2,4-dimethylbenzene is a versatile intermediate that can be analyzed directly or used to introduce other functional groups (e.g., fluorescent tags) for enhanced detection.
Causality of Experimental Design
NBS is the reagent of choice for selective benzylic bromination as it minimizes competing electrophilic aromatic bromination.[11] A radical initiator, such as benzoyl peroxide (BPO) or AIBN, is required to start the chain reaction. The reaction is typically performed in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to facilitate radical formation. The resulting bromo-derivative introduces a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) in MS analysis, which is highly selective for identification.
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the radical chain mechanism for benzylic bromination.
Caption: Radical chain mechanism for benzylic bromination with NBS.
Detailed Experimental Protocol: Benzylic Bromination
Materials:
-
This compound (≥95%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or cyclohexane, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1.34 g (10 mmol) of this compound, 1.78 g (10 mmol) of NBS, and a catalytic amount (e.g., 24 mg, 0.1 mmol) of BPO.
-
Solvent Addition: Add 40 mL of anhydrous CCl₄.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating on top.
-
Reaction Time: Maintain reflux for 2-4 hours or until the reaction is complete (monitored by GC or TLC).
-
Cooling and Filtration: Allow the mixture to cool to room temperature. Filter the mixture to remove the succinimide by-product.
-
Workup: Wash the filtrate with water (2 x 30 mL) and then with brine (30 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure. Caution: The product may be heat-sensitive.
-
Sample Preparation for Analysis: The resulting crude 1-(1-bromoethyl)-2,4-dimethylbenzene is often used directly for analysis. Prepare standards by accurately weighing the product and performing serial dilutions in a suitable solvent like hexane for GC-MS analysis.
Analytical Data & Expected Outcomes
Derivatization fundamentally alters the analytical properties of this compound. The following tables summarize the expected changes and provide a basis for method development.
Table 1: Physicochemical Properties of Analyte and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Analytical Feature |
| This compound | C₁₀H₁₄ | 134.22 | 189 | Baseline Analyte |
| Acylated Derivative | C₁₂H₁₆O | 176.26 | ~250-260 (est.) | UV Chromophore (C=O) |
| Brominated Derivative | C₁₀H₁₃Br | 213.11 | ~220-230 (est.) | Br Isotopic Pattern (MS) |
Table 2: Comparison of Expected Analytical Performance
| Parameter | Direct Analysis (GC-MS) | Friedel-Crafts Acylation (HPLC-UV) | Benzylic Bromination (GC-MS) |
| Sensitivity | Moderate | High | Very High (with ECD or SIM) |
| Selectivity | Moderate (based on RT and EI-MS) | Good (based on RT and UV λmax) | Excellent (based on RT and Br isotopic signature) |
| LOD (est.) | ~1-10 ng/mL | ~10-100 pg/mL | ~1-10 pg/mL |
| Key MS Fragment (m/z) | 119 ([M-CH₃]⁺), 105 ([M-C₂H₅]⁺) | 161 ([M-CH₃]⁺), 133 ([M-COCH₃]⁺) | 133 ([M-Br]⁺), distinctive M⁺ and [M+2]⁺ at 212/214 |
Conclusion
The derivatization of this compound via Friedel-Crafts acylation or benzylic bromination offers significant advantages for its trace-level detection. Friedel-Crafts acylation is an excellent choice for converting the non-UV active hydrocarbon into a derivative suitable for highly sensitive HPLC-UV analysis. Benzylic bromination provides a pathway to a derivative with a unique isotopic signature, enabling highly selective and sensitive detection by GC-MS, especially when using selected ion monitoring (SIM). The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The protocols provided herein are robust, reproducible, and grounded in well-established chemical principles, offering researchers and analysts powerful tools to enhance their analytical capabilities.
References
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Stoltz, B. M., et al. (2014). Silylation of C-H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. Available at: [Link]
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Toutov, A. A., et al. Catalytic C–H bond silylation of aromatic heterocycles. Scilit. Available at: [Link]
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Perestrelo, R., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. MDPI. Available at: [Link]
-
Oestreich, M., et al. Boron-Catalyzed Aromatic C-H Bond Silylation with Hydrosilanes. Semantic Scholar. Available at: [Link]
-
Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. ResearchGate. Available at: [Link]
-
Cheng, C., & Hartwig, J. F. (2016). Boron-Catalyzed Aromatic C–H Bond Silylation with Hydrosilanes. Journal of the American Chemical Society, ACS Publications. Available at: [Link]
-
Karmel, C. (2019). Selective Silylation of Aromatic and Aliphatic C–H Bonds. eScholarship.org. Available at: [Link]
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Solid-phase analytical derivatization: enhancement of sensitivity and selectivity of analysis. (n.d.). Available at: [Link]
-
Borrás, E., et al. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques. Available at: [Link]
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Szulejko, J. E., & Kim, K.-H. (2016). Derivatization techniques for determination of carbonyls in air. ResearchGate. Available at: [Link]
-
LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. Chemistry LibreTexts. Available at: [Link]
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Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Xylene. NCBI Bookshelf. Available at: [Link]
- Feld, D., et al. (1992). Bromination of ortho-xylene. Google Patents.
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4-BROMO-o-XYLENE. Organic Syntheses Procedure. Available at: [Link]
-
KPU Pressbooks. 5.4 Synthesis of Benzene Derivatives – Organic Chemistry II. Available at: [Link]
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The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). PEARL. Available at: [Link]
-
Oxidative Bromination of O-Xylene. (2012). ResearchGate. Available at: [Link]
- Mark, H. B., et al. (1991). PREPARATION OF 4-BROMO-o-XYLENE. Google Patents.
-
Bromination of ortho-xylene. (1992). European Patent Office - EP 0492594 A1. Available at: [Link]
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Eganhouse, R. P., et al. (1983). Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. Available at: [Link]
-
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LibreTexts. (2021). 18.7: Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. Available at: [Link]
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Liu, R. H., & Woo, W. E. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at: [Link]
-
Friedel-Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. (1996). The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Bajpai, V. K., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. ResearchGate. Available at: [Link]
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XYLENES (o-, m-, p-isomers) ETHYLBENZENE. (n.d.). OSHA. Available at: [Link]
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Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Available at: [Link]
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Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
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Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2015). ResearchGate. Available at: [Link]
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Determination of Aromatic Hydrocarbon Types in Middle Distillates with the Alliance HPLC System and RI Detection According to ASTM D6591 (IP548). (n.d.). Available at: [Link]
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Determination of Aromatic Hydrocarbon Types in Middle Distillates—High Performance Liquid Chromatography Method with Refractive Index Detection. (n.d.). Available at: [Link]
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Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. (n.d.). JEOL. Available at: [Link]
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Determination of Aromatic Hydrocarbons in Petroleum Middle Distillates with the Agilent 1260 Infinity Binary HPLC System with RID Detection According to IP391(2000)/ASTM D6591. (n.d.). Available at: [Link]
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Application Note: A Comprehensive Guide to the Experimental Setup for Studying the Reaction Kinetics of 4-Ethyl-m-xylene
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup to investigate the reaction kinetics of 4-Ethyl-m-xylene. This document deviates from a rigid template to offer a logically structured, in-depth technical guide grounded in established scientific principles. We will explore the causality behind experimental choices, ensuring a self-validating protocol. This guide will focus on two primary reaction pathways pertinent to the degradation and transformation of this compound: high-temperature pyrolysis and catalytic liquid-phase oxidation. Methodologies for reactor setup, real-time monitoring, product analysis, and data interpretation are presented with the aim of providing a comprehensive and authoritative resource for kinetic studies of this specific aromatic hydrocarbon.
Introduction: The Significance of this compound Kinetics
This compound, an alkylated aromatic hydrocarbon, is a component of various industrial solvent mixtures and fuels. Understanding its reaction kinetics is paramount for several applications, including:
-
Combustion Chemistry: As a component of gasoline and other fuels, its pyrolysis and oxidation behavior directly impacts engine efficiency and the formation of pollutants such as soot and polycyclic aromatic hydrocarbons (PAHs).[1]
-
Environmental Science: Investigating its atmospheric degradation pathways is crucial for modeling air quality and understanding the formation of secondary organic aerosols.
-
Chemical Synthesis: Controlled oxidation of this compound can yield valuable chemical intermediates. Elucidating the reaction kinetics allows for the optimization of reaction conditions to maximize the yield of desired products.
This guide will provide the foundational experimental frameworks to explore these critical kinetic aspects.
Experimental Design & Rationale
The study of reaction kinetics necessitates precise control over reaction parameters and accurate monitoring of reactant consumption and product formation over time. We will detail two distinct experimental setups to investigate the gas-phase pyrolysis and liquid-phase oxidation of this compound.
Gas-Phase Pyrolysis: Unraveling Thermal Decomposition
High-temperature pyrolysis studies are essential for understanding the unimolecular decomposition of this compound and the subsequent reactions of the resulting radical species. A single-pulse shock tube or a jet-stirred reactor (JSR) are suitable for these investigations.[1][2] This note will focus on a JSR setup due to its ability to achieve well-mixed, steady-state conditions over a range of temperatures.
Liquid-Phase Catalytic Oxidation: Towards Selective Transformations
The selective oxidation of the ethyl or methyl groups on the aromatic ring is of significant industrial interest. This section will describe a batch reactor setup for studying the liquid-phase oxidation of this compound, often employing transition metal catalysts.[3][4]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a kinetic study of this compound.
Caption: General workflow for kinetic studies of this compound.
Detailed Protocols
Protocol 1: Gas-Phase Pyrolysis in a Jet-Stirred Reactor
This protocol is adapted from methodologies used for studying the pyrolysis of xylene isomers.[1][2]
4.1.1. Materials and Equipment
| Component | Specification | Supplier Example |
| This compound | >98% purity | Sigma-Aldrich, TCI |
| Inert Carrier Gas | Helium or Argon, >99.999% purity | Airgas, Linde |
| Jet-Stirred Reactor | Quartz, spherical, with multiple inlet jets and a sonic probe for sampling | Custom fabricated or from specialized suppliers |
| Syringe Pump | For precise liquid feed of this compound | Harvard Apparatus, Chemyx |
| Heated Transfer Lines | To prevent condensation of reactants and products | Watlow, Omega Engineering |
| Gas Chromatograph | Equipped with a Flame Ionization Detector (FID) and Mass Spectrometer (MS) | Agilent Technologies, Shimadzu |
| Capillary Column | e.g., HP-5MS or similar non-polar column | Agilent Technologies |
| Temperature Controller | PID controller for furnace | Eurotherm, Watlow |
| Pressure Transducer | For monitoring reactor pressure | MKS Instruments, Setra |
4.1.2. Experimental Procedure
-
System Preparation:
-
Assemble the JSR within a high-temperature furnace.
-
Connect the heated transfer line from the reactor outlet to the GC injection port.
-
Leak-check the entire system by pressurizing with the inert carrier gas.
-
-
Reactant Preparation:
-
Degas the this compound by several freeze-pump-thaw cycles to remove dissolved air.
-
Load the purified this compound into a gas-tight syringe and place it in the syringe pump.
-
-
Reaction Execution:
-
Heat the JSR to the desired reaction temperature (e.g., 900-1400 K).[2]
-
Start the flow of the inert carrier gas at a known rate to achieve the desired residence time.
-
Begin the injection of this compound into a heated mixing zone where it vaporizes and mixes with the carrier gas before entering the reactor.
-
Allow the system to reach a steady state (typically 3-5 residence times).
-
-
Sample Analysis:
-
Once at steady state, draw a sample from the reactor through the sonic probe. The rapid expansion quenches the reaction.
-
The sample is then directed to the GC-MS for analysis.
-
The GC oven temperature program should be optimized to separate this compound from expected pyrolysis products such as benzene, toluene, styrene, and smaller hydrocarbons.[1]
-
-
Data Collection:
-
Repeat the experiment at various temperatures to determine the temperature dependence of the reaction rate.
-
Vary the initial concentration of this compound to determine the reaction order.
-
Protocol 2: Liquid-Phase Catalytic Oxidation in a Batch Reactor
This protocol is based on established methods for the liquid-phase oxidation of alkylaromatics.[3][4]
4.2.1. Materials and Equipment
| Component | Specification | Supplier Example |
| This compound | >98% purity | Sigma-Aldrich, TCI |
| Oxidant | e.g., tert-butyl hydroperoxide (TBHP) or molecular oxygen | Acros Organics, Sigma-Aldrich |
| Catalyst | e.g., Cobalt(II) acetate, Manganese(II) acetate | Strem Chemicals, Alfa Aesar |
| Solvent | Acetic acid or other suitable solvent | Fisher Scientific |
| Batch Reactor | Glass or stainless steel, equipped with a magnetic stirrer, reflux condenser, and temperature probe | Parr Instrument Company, Büchi |
| Heating Mantle/Oil Bath | For temperature control | IKA, Heidolph |
| Gas Mass Flow Controller | For precise delivery of oxygen | Brooks Instrument, Alicat Scientific |
| High-Performance Liquid Chromatograph (HPLC) or GC | For analysis of liquid samples | Waters, Agilent Technologies |
4.2.2. Experimental Procedure
-
Reactor Setup:
-
Charge the reactor with the solvent, this compound, and the catalyst.
-
Seal the reactor and begin purging with an inert gas (e.g., nitrogen) to remove air.
-
Start the stirrer to ensure a well-mixed solution.
-
-
Reaction Initiation:
-
Heat the reactor to the desired temperature (e.g., 80-120 °C).
-
Once the temperature is stable, introduce the oxidant. If using molecular oxygen, switch the gas feed from inert to oxygen at a controlled flow rate. If using a liquid oxidant like TBHP, inject it via a syringe.
-
Start the timer immediately upon introduction of the oxidant.
-
-
Sample Collection:
-
At regular time intervals, withdraw small aliquots of the reaction mixture using a syringe through a sampling port.
-
Immediately quench the reaction in the aliquot by adding a reducing agent (e.g., a small amount of sodium sulfite solution) or by rapid cooling in an ice bath.
-
-
Sample Analysis:
-
Prepare the quenched samples for analysis. This may involve dilution and filtration.
-
Analyze the samples by GC or HPLC to determine the concentrations of this compound and the oxidation products (e.g., corresponding alcohols, aldehydes, and carboxylic acids).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
The initial rate of reaction can be determined from the initial slope of this curve.
-
Repeat the experiment with varying concentrations of the reactant, catalyst, and oxidant to determine the rate law.
-
Data Analysis and Kinetic Parameter Determination
The primary goal of the kinetic experiments is to determine the rate law, rate constants (k), and the activation energy (Ea).
5.1. Rate Law Determination
The rate of reaction is generally expressed as:
Rate = k[this compound]^m[Oxidant]^n
where 'm' and 'n' are the reaction orders with respect to each reactant. These can be determined using the method of initial rates, where the initial rate is measured at different initial concentrations of the reactants.
5.2. Rate Constant Calculation
Once the reaction orders are known, the rate constant 'k' can be calculated for each experimental run.
5.3. Activation Energy Determination
The activation energy is determined by measuring the rate constant at different temperatures and applying the Arrhenius equation:
k = A * exp(-Ea / RT)
A plot of ln(k) versus 1/T (Arrhenius plot) will yield a straight line with a slope of -Ea/R, from which the activation energy can be calculated.
Table 1: Example Data for Kinetic Analysis
| Run | [this compound]₀ (M) | [Oxidant]₀ (M) | Temperature (K) | Initial Rate (M/s) | Rate Constant (k) |
| 1 | 0.1 | 0.1 | 353 | R₁ | k₁ |
| 2 | 0.2 | 0.1 | 353 | R₂ | k₁ |
| 3 | 0.1 | 0.2 | 353 | R₃ | k₁ |
| 4 | 0.1 | 0.1 | 363 | R₄ | k₂ |
| 5 | 0.1 | 0.1 | 373 | R₅ | k₃ |
Safety Precautions
This compound is a flammable liquid and its vapors can form explosive mixtures with air.[2]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a flame-resistant lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[2]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
High-Pressure Operations: If conducting experiments at elevated pressures, ensure the reactor is properly rated and equipped with safety features such as a rupture disc and a pressure relief valve.
Conclusion
This application note provides a comprehensive framework for designing and executing experiments to study the reaction kinetics of this compound. By carefully controlling experimental variables and utilizing appropriate analytical techniques, researchers can obtain high-quality kinetic data. This information is invaluable for a wide range of applications, from improving combustion models to optimizing chemical synthesis processes. The principles and protocols outlined herein are intended to be a robust starting point, which can be further refined based on specific research objectives.
References
-
Insights into pyrolysis kinetics of xylene isomers behind reflected shock waves. (2021). Combustion and Flame. [Link]
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Catalytic oxidation of m-xylene by ozone in the liquid phase. (2019). ResearchGate. [Link]
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Rh[III]-catalyzed directed C-H olefination using an oxidizing directing group: mild, efficient and versatile. Supporting Information. [Link]
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Kinetics of liquid phase catalytic oxidation of m-xylene to isophthalic acid. (2014). ResearchGate. [Link]
-
OXIDATION OF m-XYLENE IN A JSR: EXPERIMENTAL STUDY AND DETAILED CHEMICAL KINETIC MODELING. (2007). Taylor & Francis Online. [Link]
-
1: Chemical Kinetics - The Method of Initial Rates (Experiment). (2021). Chemistry LibreTexts. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of 4-Ethyl-m-xylene
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage of 4-Ethyl-m-xylene. This document synthesizes technical data with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity.
Introduction to this compound: Properties and Hazards
This compound (CAS No. 874-41-9) is an aromatic hydrocarbon with the molecular formula C₁₀H₁₄.[1] It is a clear, colorless liquid that is utilized in various applications, including as a solvent, in coatings, and as a chemical intermediate.[] A thorough understanding of its physicochemical properties is paramount for safe handling.
1.1. Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 134.22 g/mol | [3] |
| Boiling Point | 186 - 188.4 °C | [4][5] |
| Melting Point | -62.88 °C | [4] |
| Density | 0.88 g/cm³ | [4] |
| Flash Point | 60 °C | [1] |
| Refractive Index | 1.5030-1.5050 | [4] |
1.2. Hazard Identification and Classification
This compound is classified as a flammable liquid and vapor (Category 3).[3] It is crucial to be aware of the following primary hazards:
-
Flammability: The vapor can form explosive mixtures with air and may travel to a source of ignition and flash back.[6]
-
Health Hazards: Inhalation, ingestion, or skin contact can be harmful.[7] It may cause skin, eye, and respiratory irritation.[6][8] Prolonged or repeated exposure may cause damage to organs.[7][9] Aspiration may be fatal if swallowed and enters the airways.[7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is essential when working with this compound.
2.1. Engineering Controls: The First Line of Defense
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended to prevent the buildup of flammable and potentially harmful vapors.
-
Explosion-Proof Equipment: Given its flammability, all electrical equipment, including stirring motors, heating mantles, and lighting, must be explosion-proof.[3][9]
-
Static Discharge Prevention: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfers.[10]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
2.2. Personal Protective Equipment (PPE): Essential for Individual Safety
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[11]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][12]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required.[13] Nitrile gloves offer good short-term protection, but for prolonged contact, it is advisable to consult the glove manufacturer's chemical resistance guide.[12]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to provide maximum skin coverage.[12]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][12] Respirator use requires a formal respiratory protection program, including fit testing and training.[12]
Safe Handling Protocols
Adherence to strict handling protocols is critical to mitigate the risks associated with this compound.
3.1. General Handling Procedures
-
Read the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[6]
-
Work in a Designated Area: Conduct all procedures involving this chemical in a designated area, preferably within a chemical fume hood.
-
Avoid Inhalation, Ingestion, and Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and to prevent inhalation of vapors.[3]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition sources.[14][15]
-
Grounding and Bonding: When transferring the liquid, ensure that both the dispensing and receiving containers are properly grounded and bonded to prevent static electricity buildup.[10][16]
-
No Smoking or Open Flames: Strictly prohibit smoking, open flames, and other ignition sources in areas where this compound is handled or stored.[3][10]
3.2. Spill Response Protocol
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[10]
-
Eliminate Ignition Sources: Extinguish all nearby ignition sources.[17]
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.[17] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[17]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Spill: Report the incident to the appropriate safety personnel.
Storage Procedures
Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.
4.1. Storage Conditions
-
Ventilation: Store in a cool, dry, and well-ventilated area.[3][15]
-
Temperature: A recommended storage temperature is between 2-8°C.[4] Keep containers in a cool place.[3]
-
Container: Keep the container tightly closed to prevent the escape of vapors.[3][15]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[3]
4.2. Incompatible Materials
To prevent potentially vigorous or explosive reactions, store this compound separately from strong oxidizing agents.[3][17]
First Aid Measures
In case of exposure, immediate first aid is critical.
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[3] Seek medical attention if they feel unwell.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin with plenty of water.[3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention if irritation persists.[3]
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth and seek immediate medical attention.[3]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[3]
-
Unsuitable Extinguishing Media: Avoid using a solid stream of water as it may scatter and spread the fire.
-
Specific Hazards: The vapor is heavier than air and can travel to an ignition source.[8] Containers may explode when heated.[6]
-
Protective Equipment for Firefighters: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[6][7]
Diagrams
Caption: Logical workflow for the safe handling and storage of this compound.
References
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This compound - ChemBK. (n.d.). Retrieved from [Link]
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SAFETY DATA SHEET (according to EC Regulation No 1907/2006) - EQUATE. (n.d.). Retrieved from [Link]
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Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
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Polycyclic Aromatic Hydrocarbons - 3M. (n.d.). Retrieved from [Link]
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Personal Protective Equipment | Safety | Physical Facilities - Miami University. (n.d.). Retrieved from [Link]
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Xylenes | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (n.d.). Retrieved from [Link]
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Safety Data Sheet - Continental Industries Group, Inc. (n.d.). Retrieved from [Link]
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Xylene - Molgroup - Chemicals. (n.d.). Retrieved from [Link]
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Xylene - Chemius. (n.d.). Retrieved from [Link]
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5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7). Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
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Determination of Firefighter Exposure to Polycyclic Aromatic Hydrocarbons and Benzene During Fire Fighting Using Measurement of Biological Indicators | Request PDF - ResearchGate. (2002, June). Retrieved from [Link]
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Xylene - McKinnon Materials. (n.d.). Retrieved from [Link]
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How to Safely Manage Flammable Liquids - ACTenviro. (2024, September 4). Retrieved from [Link]
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Application Note: High-Purity Isolation of 4-Ethyl-m-xylene for Pharmaceutical and Research Applications
Introduction
4-Ethyl-m-xylene, a substituted aromatic hydrocarbon, is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials. Its precise isomeric structure is paramount to the efficacy and safety of the final product. However, commercial preparations of this compound are often mixtures containing other C8 aromatic isomers, such as its structural isomers and other xylenes, which exhibit remarkably similar physicochemical properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound from complex mixtures, ensuring the high purity required for demanding applications.
The primary challenge in purifying this compound lies in the close boiling points and similar molecular structures of its isomers.[1][2] Traditional separation techniques like simple distillation are often inadequate for achieving the requisite purity levels. This guide will delve into advanced and practical purification strategies, including fractional distillation, preparative gas chromatography, and selective adsorption, providing detailed protocols and the scientific rationale behind each method.
Physicochemical Properties of this compound and Common Isomeric Impurities
A thorough understanding of the physical properties of this compound and its potential contaminants is fundamental to selecting and optimizing a purification strategy. The table below summarizes key properties of this compound and its common isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C₁₀H₁₄ | 134.22 | 187.9[3] | -62.88[4] | 0.867[3] | 1.498[3] |
| 2-Ethyl-m-xylene | C₁₀H₁₄ | 134.22 | ~187 | - | ~0.88 | ~1.50 |
| 4-Ethyl-o-xylene | C₁₀H₁₄ | 134.22 | ~188 | - | ~0.88 | ~1.50 |
| p-Xylene | C₈H₁₀ | 106.17 | 138.4[2] | 13.3 | 0.861 | 1.495 |
| m-Xylene | C₈H₁₀ | 106.17 | 139.2[2] | -47.9 | 0.864 | 1.497 |
| o-Xylene | C₈H₁₀ | 106.17 | 144.4[2] | -25.2 | 0.880 | 1.505 |
| Ethylbenzene | C₈H₁₀ | 106.17 | 136.2 | -95 | 0.867 | 1.495 |
Note: Some properties for isomers of this compound are estimated due to limited available data.
The marginal differences in boiling points among the ethylxylene isomers and the presence of other xylenes necessitate advanced purification techniques beyond simple distillation.
Purification Methodologies
The selection of an appropriate purification technique is contingent on the initial purity of the mixture, the desired final purity, the scale of the purification, and the available instrumentation. This section details three effective methods for purifying this compound.
Fractional Distillation
Principle: Fractional distillation is a powerful technique for separating liquids with close boiling points.[5] By utilizing a fractionating column, the mixture undergoes multiple successive distillations, enriching the vapor phase with the more volatile component at each stage. The efficiency of the separation is determined by the length and packing material of the column, which dictates the number of theoretical plates.[2]
Applicability: This method is suitable for moderate to large-scale purifications where the boiling point differences between this compound and its impurities are sufficient for separation with a high-efficiency column.
Caption: Workflow for Fractional Distillation of this compound.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a well-insulated fractionating column, a condenser, and a series of receiving flasks. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the impure this compound mixture and a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the column, establishing a temperature gradient.
-
Fraction Collection: Collect the distillate in fractions based on the temperature at the head of the column. The initial fractions will be enriched in lower-boiling impurities. The fraction corresponding to the boiling point of this compound (approximately 187.9°C) should be collected separately.
-
Purity Analysis: Analyze the purity of each fraction using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Pooling: Combine the fractions that meet the desired purity specifications.
Preparative Gas Chromatography (Prep-GC)
Principle: Preparative Gas Chromatography is a high-resolution separation technique that is essentially a scaled-up version of analytical GC.[6][7] The mixture is vaporized and carried by an inert gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. The separated components are then collected as they elute from the column.
Applicability: Prep-GC is ideal for high-purity, small to medium-scale purifications, especially when dealing with isomers that have very close boiling points.[6]
Caption: Workflow for Preparative Gas Chromatography Purification.
Protocol:
-
Method Development: Develop an analytical GC method to achieve baseline separation of this compound from its impurities. This involves selecting the appropriate column and optimizing the temperature program.
-
System Preparation: Set up the preparative GC system, ensuring the injector, column, detector, and collection traps are clean and functioning correctly.
-
Sample Injection: Inject a suitable volume of the this compound mixture into the heated injector port.
-
Chromatographic Separation: The components are separated on the column according to the optimized method.
-
Fraction Collection: Monitor the detector signal and collect the fraction corresponding to the this compound peak in a cooled trap.
-
Purity Verification: Analyze the collected fraction using analytical GC-MS to confirm its purity.
-
Repeat: Repeat the injection and collection cycle until the desired amount of purified product is obtained.
Selective Adsorption
Principle: Selective adsorption utilizes porous materials, such as zeolites or metal-organic frameworks (MOFs), that can selectively adsorb certain molecules based on size, shape, or chemical affinity.[8][9][10] This technique can be highly effective for separating isomers.[11][12] The choice of adsorbent is critical and depends on the specific impurities to be removed.
Applicability: This method is well-suited for both small and large-scale purifications and can offer high selectivity for specific isomers.[8] It is often used in industrial processes for xylene separations.[11]
Caption: Workflow for Purification by Selective Adsorption.
Protocol:
-
Adsorbent Selection and Activation: Choose a suitable adsorbent known for its selectivity towards the impurities present in the mixture. Activate the adsorbent by heating under vacuum to remove any adsorbed water or other volatile compounds.
-
Column Packing: Pack a chromatography column with the activated adsorbent.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of a non-polar solvent and load it onto the column.
-
Elution: Elute the column with a suitable solvent or solvent gradient. The components will elute at different rates based on their affinity for the adsorbent.
-
Fraction Collection: Collect the eluent in fractions.
-
Purity Analysis: Analyze the fractions by GC-MS to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of the purification process, a robust quality control system is essential.
-
Initial and Final Purity Assessment: The purity of the this compound mixture should be determined by GC-MS before and after purification.
-
Fraction Analysis: Each fraction collected during the purification process must be analyzed to accurately identify the desired product and prevent cross-contamination.
-
Structural Confirmation: The identity of the purified this compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]
Conclusion
The purification of this compound from isomeric mixtures presents a significant challenge due to the similar physicochemical properties of the components. However, by employing advanced techniques such as fractional distillation, preparative gas chromatography, or selective adsorption, high-purity this compound can be obtained. The choice of method will depend on the specific requirements of the application, including the scale of purification and the desired final purity. Adherence to rigorous protocols and quality control measures is crucial for ensuring the integrity of the final product for use in research, development, and pharmaceutical manufacturing.
References
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Chemical Industry Journal. (n.d.). A better separation process for xylene isomers. Retrieved from [Link]
-
Li, Y., et al. (2018). Separation of Xylene Isomers: A Review of Recent Advances in Materials. Industrial & Engineering Chemistry Research, 57(28), 9035-9051. Retrieved from [Link]
-
Wang, Z., et al. (2022). Separation of Xylene Isomers: A Review of Recent Advances in Materials. Molecules, 27(15), 4885. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Exceptionally Fast Separation of Xylene Isomers with Zeolitic Nanotube Array Membranes. Retrieved from [Link]
-
Bloch, E. D., et al. (2013). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Journal of the American Chemical Society, 135(28), 10459-10462. Retrieved from [Link]
-
ACS Applied Materials & Interfaces. (2018). Selective Adsorption and Separation of Xylene Isomers and Benzene/Cyclohexane with Microporous Organic Polymers POP-1. Retrieved from [Link]
-
PubMed. (2018). Selective Adsorption and Separation of Xylene Isomers and Benzene/Cyclohexane with Microporous Organic Polymers POP-1. Retrieved from [Link]
-
Portal ABPG. (n.d.). SEPARATION OF XYLENE ISOMERS THROUGH ADSORPTION ON MICROPOROUS MATERIALS: A REVIEW. Retrieved from [Link]
-
ACS Publications. (2020). Selective Adsorption and Separation of o-Xylene Using an Aluminum-Based Metal–Organic Framework. Retrieved from [Link]
-
Journal of Chromatographic Science. (2012). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]
-
ResearchGate. (2023). Liquid‐phase selective adsorption of xylene isomers in ultramicroporous carbon spheres. Retrieved from [Link]
-
ResearchGate. (2012). Preparative Gas Chromatography and Its Applications. Retrieved from [Link]
- Google Patents. (1962). Separation of xylene isomers by crystallization and distillation.
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
-
Crystallography Open Database. (n.d.). Guide for crystallization. Retrieved from [Link]
-
PubMed. (2017). Isolation of natural products by preparative gas chromatography. Retrieved from [Link]
- Google Patents. (1970). Method of separating xylene isomers by distillation with crystallization and isomerization of a side stream.
-
Quora. (2020). How to separate two close boiling isomers other than the distillation method at a low cost. Retrieved from [Link]
-
University of Malta. (n.d.). Separation of isomeric hydrocarbons by Gas Chromatography using Liquid Crystalline Materials as Stationary Phases. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. Retrieved from [Link]
-
ACS Omega. (2023). Process Optimization of Para-xylene Crystallization Separation Process via Morphology Approach, Multi-dimensional Population Balance Equation, and Equation-Oriented Models. Retrieved from [Link]
-
National Institutes of Health. (2023). Process Optimization of Para-xylene Crystallization Separation Process via Morphology Approach, Multi-dimensional Population Balance Equation, and Equation-Oriented Models. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-iodo-m-xylene. Retrieved from [Link]
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Troubleshooting & Optimization
Overcoming poor separation of 4-Ethyl-m-xylene isomers in GC
Technical Support Center: Gas Chromatography
Welcome to the technical support center for advanced gas chromatography applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges in GC method development. The following content provides in-depth technical guidance on resolving the poor separation of 4-Ethyl-m-xylene isomers, a persistent challenge in analytical chemistry.
Frequently Asked Questions (FAQs): Rapid Troubleshooting for this compound Isomer Separation
Q1: My this compound peak is co-eluting with other xylene isomers. What is the most likely cause?
A1: The primary reason for the co-elution of xylene isomers is the use of a GC column with inadequate selectivity for these closely related compounds.[1][2][3] Standard non-polar stationary phases, such as those with 5% diphenyl/95% dimethylpolysiloxane, often fail to resolve isomers with very similar boiling points and polarities, like m- and p-xylene.[1][3]
Q2: Can I improve the separation of this compound isomers without changing the column?
A2: Yes, to a certain extent. You can optimize your GC method parameters. Lowering the oven temperature ramp rate can enhance separation, although it will increase the analysis time.[4] Additionally, optimizing the carrier gas flow rate to achieve the optimal linear velocity for your column can maximize efficiency. However, these adjustments may not be sufficient for complete baseline separation if the column's selectivity is inherently poor for these isomers.
Q3: What type of GC column is recommended for the separation of xylene isomers?
A3: For reliable separation of xylene isomers, a column with high shape selectivity is recommended. Columns with a high phenyl-content stationary phase or those modified with cyclodextrins are excellent choices.[5] For instance, the Agilent CP-Chirasil DEX CB, which has a cyclodextrin-modified stationary phase, provides excellent resolution of para- and meta-xylene.[5] Wax columns are also known to be effective for separating m- and p-xylene.[1]
Q4: I am still seeing poor resolution after optimizing my method. What is the next step?
A4: If method optimization on your current column is insufficient, the next logical step is to switch to a more selective column as mentioned in the previous answer. If you are facing extremely challenging separations, you might consider advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC), which utilizes two columns of different selectivity to dramatically increase peak capacity and resolution.[1][6]
In-Depth Troubleshooting Guide: A Systematic Approach to Resolving Poor Separation
This guide provides a structured approach to troubleshooting and resolving the inadequate separation of this compound and its isomers. The underlying principle is to systematically evaluate and optimize the key parameters that govern chromatographic resolution: selectivity, efficiency, and retention.[4]
Logical Troubleshooting Workflow
The following diagram illustrates a systematic workflow for addressing poor isomer separation.
Caption: A systematic workflow for troubleshooting poor GC separation of xylene isomers.
Step 1: Foundational Assessment - Your GC Column
The "Why": The choice of the stationary phase is the most critical factor influencing the separation of isomers.[2] The principle of "like dissolves like" is a good starting point; however, for isomers with nearly identical polarities and boiling points, shape selectivity becomes paramount. Standard, general-purpose columns often lack the specific interactions required to differentiate the subtle structural differences between xylene isomers.[3]
Actionable Insights:
-
Review Your Current Column: Identify the stationary phase of your current column. If it's a standard non-polar phase (e.g., 1% or 5% diphenyl), it is likely the primary contributor to poor separation.
-
Consult Application Notes: Reputable column manufacturers provide extensive application notes. Search for notes specifically related to the analysis of aromatic hydrocarbons or xylenes.
Step 2: Method Optimization - Fine-Tuning Your Parameters
The "Why": While column selectivity is key, optimizing the GC method can significantly improve the resolution of closely eluting peaks. The goal is to manipulate the thermodynamics and kinetics of the separation process to your advantage.
Experimental Protocol: GC Method Optimization
-
Objective: To systematically optimize the oven temperature program and carrier gas flow rate to improve the resolution of this compound isomers.
-
Initial Conditions:
-
Column: Your current GC column.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Split injection (e.g., 50:1 split ratio) to avoid overloading.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Initial Oven Temperature: Start at a low temperature (e.g., 40-50 °C) to ensure good trapping of the analytes at the head of the column.
-
-
Procedure:
-
Flow Rate Optimization:
-
Set a constant oven temperature where the isomers are retained but elute within a reasonable time.
-
Inject your standard mixture at various carrier gas flow rates (or linear velocities) to determine the optimal flow rate that provides the highest column efficiency (narrowest peaks). This is often referred to as a "van Deemter" or "Golay" plot optimization.
-
-
Temperature Program Optimization:
-
Using the optimal flow rate determined above, start with a slow temperature ramp rate (e.g., 2 °C/min).
-
Inject your standard and observe the separation.
-
Gradually increase the ramp rate in subsequent runs (e.g., 5 °C/min, 10 °C/min, 15 °C/min).
-
Analyze the trade-off between analysis time and resolution. Slower ramp rates generally provide better resolution for closely eluting compounds.[4]
-
-
-
Data Analysis:
-
Calculate the resolution between the critical pair of isomers for each set of conditions.
-
Compare the chromatograms to identify the conditions that provide baseline or near-baseline separation.
-
Step 3: The Decisive Step - Selecting a High-Selectivity Column
The "Why": When method optimization is insufficient, a column with a stationary phase designed for isomer separations is necessary. These phases offer unique interaction mechanisms that go beyond simple boiling point-based elution.
Column Selection Guide:
| Stationary Phase Type | Separation Principle | Recommended For | Example Columns |
| High Phenyl-Content | Increased polarizability and pi-pi interactions with the aromatic rings of the xylenes. | General improvement in aromatic isomer separation. | Rxi-17Sil MS, DB-17 |
| Wax (Polyethylene Glycol) | Strong dipole-dipole and hydrogen bonding interactions. | Effective for separating m- and p-xylene.[1] | Stabilwax, DB-WAX |
| Cyclodextrin-Modified | Enantiomeric and shape selectivity based on inclusion complexation.[5] | High-resolution separation of xylene isomers.[5] | Agilent CP-Chirasil DEX CB |
| Pillar[n]arene-Based | Host-guest chemistry with π-electron-rich cavities.[7][8] | High-resolution performance for xylene isomers.[7][8] | Custom-packed columns (research-grade) |
Actionable Insights:
-
After selecting and installing a new column, it is crucial to re-optimize the GC method as described in Step 2, as the optimal conditions will likely differ from your previous column.
Step 4: For the Most Demanding Separations - Advanced Techniques
The "Why": In complex matrices where numerous compounds co-elute with your target isomers, a single-dimension GC separation may not provide sufficient resolving power. GCxGC offers a significant increase in peak capacity by subjecting the effluent from the first column to a second, orthogonal separation on a column with a different stationary phase.[1][6]
When to Consider GCxGC:
-
When analyzing complex hydrocarbon mixtures, such as petroleum products.[9]
-
When trace-level isomers are masked by major matrix components.
-
When baseline separation of all isomers is critical and cannot be achieved with a single column.
References
-
Gu, Z.-Y., et al. (2009). Adsorption and Separation of Xylene Isomers and Ethylbenzene on Two Zn−Terephthalate Metal−Organic Frameworks. The Journal of Physical Chemistry C, 113(19), 8213–8219. [Link]
-
Restek Corporation. (2011). Separation of m- and p-Xylenes by Gas Chromatography on Dimethyl Polysiloxane Is it Possible. Retrieved from [Link]
-
Luek, J. L., et al. (2017). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Analytical Chemistry, 89(17), 9038–9045. [Link]
-
Wang, H., et al. (2023). Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[8]arene-based stationary phase. Analytica Chimica Acta, 1251, 340979. [Link]
-
PubMed. (2023). Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[8]arene-based stationary phase. Analytica Chimica Acta. [Link]
-
Stanczyk, M. M., et al. (2013). Optimization of a preparative capillary gas chromatography-mass spectrometry system for the isolation and harvesting of individual polycyclic aromatic hydrocarbons. Journal of Chromatography A, 1311, 113–120. [Link]
-
Agilent Technologies, Inc. (2011). Aromatic hydrocarbons, C6-C8 High resolution separation of xylene isomers. Retrieved from [Link]
-
Abdala, Z. M., et al. (2015). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. International Journal of Advanced Research in Chemical Science, 2(9), 55-59. [Link]
-
Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Sjövall, O., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Fuel, 304, 121379. [Link]
-
Mason, J. A., et al. (2015). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Journal of the American Chemical Society, 137(13), 4402–4405. [Link]
-
Dettmer, K., & Engewald, W. (2002). Analysis of benzene, toluene, ethylbenzene, xylenes and n-aldehydes in melted snow water via solid-phase dynamic extraction combined with gas chromatography/mass spectrometry. Journal of Chromatography A, 953(1-2), 83–91. [Link]
-
Li, B., et al. (2018). Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites. Nature Communications, 9(1), 4349. [Link]
-
Chemical Industry Journal. (2020). A better separation process for xylene isomers. Retrieved from [Link]
-
Lee, S., et al. (2014). Solvent screening for the separation of ethylbenzene and p-xylene by extractive distillation. Korean Journal of Chemical Engineering, 31(8), 1446–1451. [Link]
-
Yuan, L., et al. (1997). Synergistic effects in gas chromatographic separation of m-Xylene and p-Xylene. Chinese Journal of Analytical Chemistry, 25(12), 1368. [Link]
-
ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted.... Retrieved from [Link]
-
Seo, C. H., & Kim, Y. H. (2018). Separation of ethylbenzene and p-xylene using extractive distillation with p-dinitrobenzene. Chemical Engineering and Processing - Process Intensification, 129, 73–81. [Link]
-
ResearchGate. (2017). How (if possible) can I differentiate consitiutional isomers of xylene on a gas chromatograph/mass spectrum?. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Ethylbenzene Separation from Xylene Isomers Using New Adsorbent Material. Retrieved from [Link]
Sources
- 1. Separation of m- and p- Xylenes by Gas Chromatography on Dimethyl Polysiloxane – Is it Possible? [discover.restek.com]
- 2. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Synthesis of 1-Ethyl-2,4-dimethylbenzene
Introduction
Welcome to the technical support resource for the synthesis of 1-Ethyl-2,4-dimethylbenzene (4-Ethyl-m-xylene). This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols and troubleshoot common issues encountered during the production of this key aromatic intermediate. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to help you navigate the complexities of this synthesis, primarily focusing on the Friedel-Crafts reaction and its variations. Our goal is to provide a comprehensive, self-validating framework that enhances yield, improves purity, and ensures reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial and laboratory method for synthesizing 1-Ethyl-2,4-dimethylbenzene?
The most prevalent method is the Friedel-Crafts alkylation of m-xylene using an ethylating agent, such as ethyl bromide or ethylene, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite.[1][2] This electrophilic aromatic substitution reaction is straightforward but presents several challenges that can impact yield and purity.
Q2: What are the primary side reactions that reduce the yield of 1-Ethyl-2,4-dimethylbenzene?
There are three main competing reactions that can significantly lower the desired product yield:
-
Polyalkylation: The initial product, 1-ethyl-2,4-dimethylbenzene, contains three activating alkyl groups, making it more nucleophilic than the m-xylene starting material. This increased reactivity can lead to the addition of further ethyl groups, forming diethyl-dimethylbenzene and other polyalkylated species.[3][4]
-
Isomerization: Under the strong acidic conditions of the Friedel-Crafts reaction, the methyl groups on the starting m-xylene can migrate, leading to the formation of o-xylene and p-xylene.[5] Ethylation of these isomers results in undesired isomeric products that can be difficult to separate from the target molecule.
-
Transalkylation/Dealkylation: Alkyl groups can be removed or transferred between aromatic rings, a reversible process that can lead to a complex mixture of products, especially at higher temperatures.[3]
Q3: Is there a more reliable synthetic route to achieve high yield and selectivity, avoiding the common pitfalls of direct alkylation?
Yes. A more robust and often higher-yielding approach is a two-step Friedel-Crafts acylation followed by a reduction.[3][4]
-
Step 1 (Acylation): m-Xylene is reacted with an acylating agent (e.g., acetyl chloride or acetic anhydride) and a Lewis acid catalyst. The resulting product is 2,4-dimethylacetophenone. This reaction is highly selective because the acyl group is electron-withdrawing and deactivates the aromatic ring, effectively preventing polyacylation.[4]
-
Step 2 (Reduction): The ketone group of 2,4-dimethylacetophenone is then reduced to an ethyl group using methods like the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction. This two-step process circumvents the issues of polyalkylation and carbocation rearrangement inherent to direct alkylation.
Troubleshooting Guide: Diagnosing and Solving Yield Issues
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Low or No Conversion of m-Xylene
Q: My reaction has stalled, and GC analysis shows a large amount of unreacted m-xylene. What are the likely causes and how can I fix it?
A: Low conversion is typically linked to catalyst deactivation or suboptimal reaction conditions.
-
Potential Cause 1: Inactive Catalyst. Lewis acid catalysts like AlCl₃ are extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze the catalyst, rendering it inactive.
-
Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or FeCl₃. Handle the catalyst quickly in a dry environment (e.g., a glove box or under a stream of inert gas) and ensure all glassware is oven-dried and cooled under vacuum or inert gas before use.
-
-
Potential Cause 2: Presence of Inhibitors. Water is a potent inhibitor. Other nucleophilic impurities in the reagents or solvent (e.g., alcohols, amines) can complex with and deactivate the Lewis acid catalyst.[6]
-
Solution: Use anhydrous grade solvents and reagents. If necessary, distill solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons) prior to use.
-
-
Potential Cause 3: Insufficient Reaction Temperature. The activation energy for the reaction may not be met.
-
Solution: While higher temperatures can promote side reactions, a certain thermal threshold is necessary. For ethylation of m-xylene, temperatures are often maintained between 0°C and room temperature. If conversion is low, consider a modest, controlled increase in temperature while carefully monitoring the product distribution by GC for the emergence of isomers or polyalkylated products.
-
Problem 2: Poor Selectivity - High Levels of Isomeric Products
Q: My product mixture contains significant amounts of other ethyl-dimethylbenzene isomers besides the desired 1-ethyl-2,4-dimethylbenzene. Why is this happening?
A: Isomer formation is a classic challenge in Friedel-Crafts chemistry, stemming from the reaction conditions themselves.
-
Potential Cause 1: Isomerization of m-Xylene. The Lewis acid catalyst can induce isomerization of the starting material, converting m-xylene into a thermodynamic equilibrium mixture of o-, m-, and p-xylene.[5] Ethylation then occurs on all three isomers, leading to a complex product mixture.
-
Solution: This is a thermodynamically driven process. To favor the kinetic product (alkylation of m-xylene), use milder reaction conditions. This includes lower temperatures (e.g., -10°C to 0°C) and potentially a less active but more selective catalyst. Zeolite catalysts, for instance, can offer shape selectivity that favors the formation of specific isomers.[7]
-
-
Potential Cause 2: Thermodynamic vs. Kinetic Control. The methyl groups of m-xylene are ortho- and para-directing. Ethylation is expected at the 2-, 4-, and 6-positions. While the 4-position is sterically favored, prolonged reaction times or high temperatures can allow the product to isomerize to the most thermodynamically stable isomer, which may not be the desired one.[3][8]
-
Solution: Monitor the reaction over time using GC. Aim for the shortest reaction time that provides acceptable conversion to minimize thermodynamic equilibration. The acylation-reduction pathway is the most effective solution as the acylation step is generally irreversible and not prone to product isomerization.[3]
-
Problem 3: High Percentage of Polyalkylation Byproducts
Q: I am observing significant peaks in my GC-MS corresponding to diethyl-dimethylbenzene. How can I suppress this over-alkylation?
A: Polyalkylation is a common issue because the alkylated product is more reactive than the starting material.[4]
-
Potential Cause: Molar Ratio of Reactants. If the alkylating agent is present in a high concentration relative to the aromatic substrate, it is statistically more likely to react with the highly activated mono-alkylated product.
-
Solution: The most effective strategy is to use a large excess of the aromatic substrate (m-xylene).[4] A molar ratio of m-xylene to ethylating agent of 5:1 to 10:1 significantly increases the probability that the electrophile will encounter and react with a molecule of starting material rather than the product. The unreacted m-xylene can be recovered by distillation and recycled.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing common issues in the synthesis.
Caption: A troubleshooting decision tree for identifying yield issues.
Experimental Protocols & Data
Method 1: Direct Friedel-Crafts Alkylation (Yield Optimization)
This protocol emphasizes using an excess of the aromatic substrate to minimize polyalkylation.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. The system should be under a positive pressure of an inert gas (N₂ or Ar).
-
Reagents: Charge the flask with m-xylene (5.0 eq). Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: In a separate, dry container, weigh anhydrous aluminum chloride (AlCl₃, 1.1 eq) and add it to the cooled m-xylene with stirring.
-
Alkylation: Add ethyl bromide (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature between 0-5°C. HCl gas will be evolved and should be directed to a scrubber.[9]
-
Reaction: After the addition is complete, let the reaction stir at 0-5°C for 2-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with a solvent (e.g., ethyl acetate), and analyzing by GC.
-
Workup: Once the reaction is complete, slowly pour the mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer, wash with water, then a saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the excess m-xylene via distillation. The final product can be purified by fractional distillation under reduced pressure.
Method 2: Friedel-Crafts Acylation and Clemmensen Reduction (High Purity Route)
This two-step method provides a cleaner product by avoiding polyalkylation and isomerization.[4]
Caption: The two-step acylation-reduction pathway for high-purity synthesis.
Data Table: Physical Properties for Purification
Proper purification by distillation requires knowledge of the boiling points of potential components in the reaction mixture.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| m-Xylene (reactant) | 106.17 | 139.1 |
| Ethyl Bromide (reactant) | 108.97 | 38.4 |
| 1-Ethyl-2,4-dimethylbenzene | 134.22 | 186 |
| 1-Ethyl-2,6-dimethylbenzene (isomer) | 134.22 | ~184 |
| 1-Ethyl-3,5-dimethylbenzene (isomer) | 134.22 | ~185 |
| Diethyl-dimethylbenzene (byproduct) | 162.27 | ~205-215 |
| Data sourced from NIST Chemistry WebBook and other chemical databases.[10][11][12] |
Analytical Method: GC-MS for Product Verification
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying the components of the reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the crude or purified organic layer (approx. 10 µL) in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 300 m/z.
-
-
Identification: The identity of 1-Ethyl-2,4-dimethylbenzene is confirmed by its retention time and a mass spectrum showing a molecular ion peak (M⁺) at m/z = 134 and a characteristic base peak at m/z = 119, corresponding to the loss of a methyl group (-CH₃).[10][13]
References
-
PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth University. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Ethylbenzene - ANALYTICAL METHODS. NCBI Bookshelf. Available at: [Link]
-
Science Alert. (n.d.). Isomerization of M-xylene. Available at: [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1999). Toxicological Profile for Ethylbenzene. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-ethyl-2,4-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). Benzene, 1-ethyl-2,4-dimethyl-. National Institutes of Health. Available at: [Link]
-
YouTube. (2022). Friedel-Crafts Alkylation of m-Xylene. Keck Science Department. Available at: [Link]
-
IPL.org. (n.d.). A Friedel-Crafts Alkylation Of P-Xylene. Available at: [Link]
-
IOSR Journal. (n.d.). Chloromethylation of Meta Xylene by Phase Transfer Catalysis. Available at: [Link]
-
ACS Publications. (2021). Catalytic Methylation of m-Xylene, Toluene, and Benzene Using CO2 and H2 over TiO2-Supported Re and Zeolite Catalysts: Machine-Learning-Assisted Catalyst Optimization. ACS Catalysis. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Available at: [Link]
-
Quora. (2023). What is the chemical equation of the Friedel-Crafts alkylation of p-xylene with n-propyl bromide, which can result in an isopropyl as well as an n-Propyl substitution? Available at: [Link]
-
ResearchGate. (2021). Catalytic Methylation of m-Xylene, Toluene, and Benzene Using CO2 and H2 over TiO2-Supported Re and Zeolite Catalysts: Machine-Learning-Assisted Catalyst Optimization. Available at: [Link]
-
Stenutz. (n.d.). 1-ethyl-2,4-dimethylbenzene. Available at: [Link]
-
YouTube. (2015). CHM 352 Friedel-Crafts Alkylation of m-xylene. Wentzel Lab. Available at: [Link]
-
FooDB. (2010). Showing Compound 1,3-Dimethyl-4-ethylbenzene (FDB007615). Available at: [Link]
-
NIST. (n.d.). Benzene, 1-ethyl-2,4-dimethyl- Gas Chromatography. NIST Chemistry WebBook. Available at: [Link]
-
Science Mania. (2024). Why Friedel Craft Methylation of Toluene is Abnormal? Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethyl-2,4-dimethyl- (CAS 874-41-9). Available at: [Link]
-
ResearchGate. (2004). Selective p-Diethylbenzene Synthesis by Disproportionation of Ethylbenzene Present in C8 Isomers Over Pore Size Controlled HZSM-5 Zeolite. Available at: [Link]
-
ResearchGate. (2024). Improving Energy Efficiency by Using Liquid Benzene in Production of Ethylbenzene from Ethylene and Benzene. Available at: [Link]
-
ResearchGate. (2024). One-Step Production of Highly Selective Ethylbenzene and Propylbenzene from Benzene and Carbon Dioxide via Coupling Reaction. Available at: [Link]
Sources
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Technical Support Center: 4-Ethyl-m-xylene Degradation and Stability
Welcome to the technical support center for 4-Ethyl-m-xylene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. Here, we address common questions and troubleshooting scenarios related to its degradation and stability, providing in-depth explanations and practical, field-proven advice to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the purity and stability of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2][3] The recommended storage temperature is between 2-8°C.[2] As it is a flammable liquid, it must be kept away from heat, sparks, open flames, and hot surfaces.[1][3] All electrical equipment in the storage area should be explosion-proof.[1]
Q2: What are the primary safety precautions I should take when handling this compound?
A2: this compound is a flammable liquid and can be harmful if inhaled or in contact with skin.[4] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.[1] In case of skin contact, immediately wash the affected area with soap and water. If inhaled, move to fresh air.[3]
Chemical Properties and Stability
Q3: Is this compound stable under normal laboratory conditions?
A3: this compound is generally stable under normal laboratory conditions when stored properly.[3] However, it is incompatible with strong oxidizing agents, which can lead to vigorous reactions and degradation.[3] It is also sensitive to heat, light, and sparks, which can contribute to its degradation over time.[1]
Q4: What are the expected degradation products of this compound under oxidative stress?
A4: The alkyl side chains of this compound are susceptible to oxidation. The ethyl and methyl groups can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids. For example, oxidation can lead to the formation of 2,4-dimethylbenzoic acid, 4-ethyl-3-methylbenzoic acid, and other related compounds. The specific products will depend on the oxidizing agent and reaction conditions.
Q5: Can this compound undergo isomerization?
A5: Yes, under certain conditions, particularly in the presence of acid catalysts, xylenes and their derivatives can undergo isomerization.[5][6] This can be a concern in reactions that are run at elevated temperatures with acidic catalysts, potentially leading to a mixture of isomers and affecting the purity of the desired product. The m-xylene isomer is generally the most thermodynamically stable.[7][8][9]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during experiments involving this compound.
Unexpected Reaction Outcomes
Q6: I am using this compound as a starting material in a Friedel-Crafts reaction and observing a low yield of my desired product. What could be the cause?
A6: Low yields in Friedel-Crafts reactions involving this compound can stem from several factors:
-
Polyalkylation: The alkyl groups (ethyl and methyl) on the benzene ring are activating, making the ring more nucleophilic than benzene itself. This increased reactivity can lead to multiple alkylations on the same ring, consuming your starting material and forming higher molecular weight byproducts.[10][11]
-
Isomerization: As mentioned, acid catalysts used in Friedel-Crafts reactions can cause isomerization of the alkyl groups on the benzene ring, leading to a mixture of products.[12]
-
Steric Hindrance: The existing alkyl groups can sterically hinder the approach of the electrophile to certain positions on the ring, potentially favoring substitution at less hindered sites or slowing down the reaction rate.
-
Reagent Purity: Impurities in the this compound or the other reagents can interfere with the reaction. It is crucial to use high-purity starting materials. Commercial xylenes can contain other isomers and ethylbenzene as impurities.[4][13]
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of this compound relative to the alkylating or acylating agent to favor mono-substitution.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the extent of side reactions and isomerization.
-
Choice of Catalyst: The strength and type of Lewis acid catalyst can influence the outcome. A milder catalyst might be more selective.
-
Purity Analysis: Verify the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS) before use.[14][15][16]
Experimental Protocol: Purity Analysis of this compound by GC-MS
-
Sample Preparation: Dilute a small amount of the this compound sample in a suitable solvent like hexane or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of volatile impurities and the main compound.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to detect a wide range of potential impurities.
-
-
Data Analysis: Identify the main peak corresponding to this compound and look for any additional peaks that may indicate impurities. Compare the mass spectra of any impurity peaks with a library (e.g., NIST) for identification.
Q7: My reaction mixture containing this compound has turned a dark color, and I'm seeing unexpected byproducts. What is happening?
A7: A dark coloration often indicates degradation or the formation of polymeric side products. This can be caused by:
-
Oxidation: If the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon), atmospheric oxygen can oxidize the alkyl side chains, especially at elevated temperatures.
-
Strong Acidic Conditions: Concentrated strong acids can lead to sulfonation or other side reactions on the aromatic ring.
-
Reaction with Strong Oxidizing Agents: As mentioned, strong oxidizers will degrade this compound.
-
High Temperatures: Prolonged heating can cause thermal degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Stability and Degradation Analysis
Q8: I suspect my sample of this compound has degraded. How can I confirm this and identify the degradation products?
A8: A forced degradation study is a systematic way to investigate the stability of a substance. This involves subjecting the compound to various stress conditions and analyzing for any changes.
Forced Degradation Study Protocol:
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol). Also, prepare a control sample protected from all stress conditions.
-
Stress Conditions: Expose the sample solutions to the following conditions:
-
Acidic: Add a strong acid (e.g., 1M HCl) and heat.
-
Basic: Add a strong base (e.g., 1M NaOH) and heat.
-
Oxidative: Add an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal: Heat the solution without any added reagents.
-
Photolytic: Expose the solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[17][18][19]
-
-
Analysis: After a set period, analyze the stressed samples and the control sample using a stability-indicating analytical method, typically HPLC with a UV detector or GC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The mass spectra from GC-MS can be used to identify the degradation products.
Degradation Pathway Visualization:
Caption: Potential degradation pathways of this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Boiling Point | 186 °C | [1] |
| Melting Point | -62.88 °C | [1] |
| Density | 0.88 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [2] |
References
-
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
- Csicsery, S. M. (1979). On the mechanism of catalytic isomerization of xylenes. Molecular orbital studies.
-
CENTURY Tech. (2024, December 18). Explaining Lower Yields | Chemistry [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
-
ResearchGate. (2016). I'm working in C-H activation i have used xylene as a solvent for the rxn?. Retrieved from [Link]
-
StackExchange. (2018). Thermodynamic stability of meta-xylene over ortho- and para-isomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Distillation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Professor Dave Explains. (2019, February 1). Practice Problem: Limiting Reagent and Percent Yield [Video]. YouTube. [Link]
-
GL Sciences. (n.d.). Purity Test for Xylene. Retrieved from [Link]
-
Eawag. (1997). p-Xylene Degradation Pathway. Retrieved from [Link]
-
ResearchGate. (2025). Acid-Catalyzed Z-E Isomerization of γ-Alkylidenebutenolides: An Experimental and DFT Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathway of linear alkylbenzene sulfonate degradation. Retrieved from [Link]
-
PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System Application. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Springer. (2024). Limonene oxide isomerization: a broad study of acid catalyst effects. Retrieved from [Link]
-
EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species'. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Quora. (2017). Why is meta xylene more stable than ortho and para xylene?. Retrieved from [Link]
-
Chemius. (n.d.). Xylene. Retrieved from [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
NIH. (n.d.). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Retrieved from [Link]
-
MDPI. (2026). An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Adsorption equilibrium of xylene isomers and ethylbenzene on MIL-125(Ti)_NH2: the temperature influence on the para-selectivity. Retrieved from [Link]
-
NIH. (n.d.). Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
-
OSTI.GOV. (1979). Kinetics of the gas-phase catalytic isomerization of xylenes. Retrieved from [Link]
-
YouTube. (2022, September 1). 4.4 M Limiting Reactant, Theoretical Yield, & Percent Yield [Video]. YouTube. [Link]
-
YouTube. (2020, April 8). Alkyl Reactions on Benzene [Video]. YouTube. [Link]
- Google Patents. (n.d.). US5453167A - Separation of xylenes by extractive distillation.
-
Oswaal Books. (2025). ISC EXAMINATION PAPER – 2025. Retrieved from [Link]
Sources
- 1. 874-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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- 4. Xylene - Wikipedia [en.wikipedia.org]
- 5. On the mechanism of catalytic isomerization of xylenes. Molecular orbital studies (Journal Article) | OSTI.GOV [osti.gov]
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- 19. ema.europa.eu [ema.europa.eu]
Minimizing side reactions in the ethylation of m-xylene
Welcome to the technical support resource for the ethylation of m-xylene. This guide is designed for researchers, chemists, and process development professionals aiming to synthesize 1,3-diethylbenzene with high selectivity. We will explore the common challenges, focusing on the identification and minimization of side reactions through practical, field-tested advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of m-xylene ethylation?
The primary objective is the selective synthesis of 1,3-diethylbenzene. This isomer is a valuable chemical intermediate, notably used in the production of divinylbenzene, which is a cross-linking agent for polymers like polystyrene.[1][2]
Q2: What are the most common side reactions that reduce the yield of 1,3-diethylbenzene?
During the ethylation of m-xylene, several competing reactions can occur, significantly impacting product purity and yield. The most prevalent side reactions include:
-
Isomerization: Formation of the thermodynamically less favored but kinetically possible 1,2-diethylbenzene (ortho) and 1,4-diethylbenzene (para) isomers.
-
Polyalkylation: Further ethylation of the desired diethylbenzene product to form triethylbenzenes and other heavier aromatics.
-
Transalkylation: The transfer of an ethyl group from one aromatic ring to another. For example, two molecules of diethylbenzene can react to form ethylbenzene and triethylbenzene.[3][4] This is a form of disproportionation.
-
Cracking/Dealkylation: The removal of alkyl groups from the aromatic ring, leading to the formation of toluene, benzene, and light gases, particularly at higher temperatures.[5]
Q3: Why is catalyst selection so critical for this reaction?
Catalyst selection is the single most important factor in controlling selectivity. The ideal catalyst offers high activity for ethylation while suppressing the aforementioned side reactions. Shape-selective catalysts, such as medium-pore zeolites (e.g., ZSM-5), are often employed because their pore structure can sterically hinder the formation of unwanted isomers and bulky polyalkylated products.[6][7][8] The catalyst's acidity and metal loading also play crucial roles in its performance and stability.[9][10]
Visualizing the Reaction Landscape
The following diagram illustrates the desired reaction pathway versus the competing side reactions that researchers must control.
Caption: A logical guide to troubleshooting selectivity issues.
Key Experimental Protocols
Protocol 1: Vapor-Phase Ethylation of m-Xylene over H-ZSM-5
This protocol describes a typical laboratory-scale procedure for the ethylation of m-xylene with ethylene in a fixed-bed flow reactor.
1. Catalyst Preparation and Activation: a. Obtain or synthesize H-ZSM-5 zeolite with a Si/Al ratio between 30-100. b. Press the zeolite powder into pellets, then crush and sieve to a particle size of 20-40 mesh. c. Load the desired amount (e.g., 2.0 g) of the sieved catalyst into a stainless-steel fixed-bed reactor. d. Activate the catalyst in situ by heating to 500°C under a flow of dry nitrogen (50 mL/min) for 4 hours to remove adsorbed water.
2. Reaction Procedure: a. After activation, cool the reactor to the desired reaction temperature (e.g., 350°C). b. Introduce the m-xylene feed into the reactor using a high-performance liquid chromatography (HPLC) pump. The feed rate should be set to achieve the target weight hourly space velocity (WHSV), for instance, 2 h⁻¹. c. Simultaneously, introduce a controlled flow of ethylene gas, mixed with a nitrogen balance, to achieve the desired m-xylene-to-ethylene molar ratio (e.g., 4:1). d. Maintain a constant reactor pressure (e.g., 1 atm). e. Allow the reaction to stabilize for at least 1 hour before collecting product samples.
3. Product Collection and Analysis: a. The reactor effluent is passed through a condenser cooled with chilled water to liquefy the products. b. Collect the liquid product in a sample vial at regular intervals. c. Analyze the composition of the liquid product using Gas Chromatography (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5) to quantify m-xylene conversion and the selectivity of all products.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ethylation experiment.
References
-
Wikipedia. (2023). Transalkylation. Retrieved from [Link]
-
Bartholomew, C. H., & Farrauto, R. J. (n.d.). Reactions and Mechanisms of Xylene Isomerization and Related Processes. ResearchGate. Retrieved from [Link]
-
Mirchi, A., Kazemeini, M., Soltanali, S., & Seif Mohaddecy, S. R. (2025). Investigation of the catalysts for selective ethylbenzene dealkylation from a mixed feed of xylenes. Iranian Chemical Engineering Journal. Retrieved from [Link]
-
Ben-zheng, Y., et al. (n.d.). Xylene Isomerization Side Reactions over Beta Zeolite: Disproportionation and Transalkylation of C8 Aromatics and Toluene. Retrieved from [Link]
-
Akpolat, O., & Önsan, Z. I. (2001). Isomerization of M-xylene. Science Alert. Retrieved from [Link]
- Google Patents. (n.d.). US7709692B2 - Process for the production of para-diethylbenzene.
-
Wikipedia. (2023). Diethylbenzenes. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diethylbenzene. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Diethylbenzenes – Knowledge and References. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Transalkylation – Knowledge and References. Retrieved from [Link]
-
Chen, N. Y., & Degnan, T. F. (n.d.). Catalysis by shape selective zeolites-science and technology. SciSpace. Retrieved from [Link]
-
SIE NEFTEHIM, LLC. (n.d.). Aromatics Transalkylation. Retrieved from [Link]
-
Pai, S., et al. (2003). Selective p-Diethylbenzene Synthesis by Disproportionation of Ethylbenzene Present in C 8 Isomers Over Pore Size Controlled HZSM-5 Zeolite. ResearchGate. Retrieved from [Link]
-
Mandal, B., & Sahu, J. N. (2016). Kinetic study of alkylation of benzene with ethanol over bimetallic modified HZSM-5 zeolite catalyst and effects of percentage metal loading. ResearchGate. Retrieved from [Link]
-
Hep Journals. (n.d.). Shape selective catalysis in methylation of toluene: Development, challenges and perspectives. Retrieved from [Link]
-
Tago, T., et al. (2021). Catalytic Methylation of m-Xylene, Toluene, and Benzene Using CO2 and H2 over TiO2-Supported Re and Zeolite Catalysts: Machine-Learning-Assisted Catalyst Optimization. ACS Catalysis. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Benzene Alkylation by Ethanol over Catalysts on the Base of Modified Natural Zeolites. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Enhancement of p-xylene selectivity in the reaction between 2,5-dimethylfuran and ethanol over an ammonium fluoride-modified ZSM-5 zeolite. Retrieved from [Link]
Sources
- 1. 1,3-Diethylbenzene CAS#: 141-93-5 [amp.chemicalbook.com]
- 2. Diethylbenzenes - Wikipedia [en.wikipedia.org]
- 3. Transalkylation - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Investigation of the catalysts for selective ethylbenzene dealkylation from a mixed feed of xylenes [ijche.ir]
- 6. scispace.com [scispace.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Shape selective catalysis in methylation of toluene: Development, challenges and perspectives [journal.hep.com.cn]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing for 4-Ethyl-m-xylene in HPLC
Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Ethyl-m-xylene. This resource is designed for researchers, scientists, and drug development professionals seeking to achieve optimal chromatographic performance. Here, we delve into the common causes of peak tailing for this non-polar, aromatic hydrocarbon and provide systematic, field-proven troubleshooting strategies.
Understanding Peak Tailing with this compound
In an ideal HPLC separation, the peak for this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing, characterized by an asymmetric peak with a trailing edge that extends beyond the leading edge, is a common deviation that can compromise the accuracy of quantification and the resolution of closely eluting compounds.[1][2][3] While often associated with polar or ionizable compounds, non-polar molecules like this compound can also exhibit this behavior due to a variety of chemical and physical factors within the chromatographic system.[3]
The primary cause of peak tailing is the presence of more than one mechanism for analyte retention.[1] For a non-polar compound like this compound in reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the stationary phase.[1][4] However, secondary interactions can lead to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing. Where should I start my investigation?
A1: A systematic approach is key. Start by differentiating between chemical and physical causes.
A good initial diagnostic is to inject a neutral, non-aromatic compound with a similar retention time. If this compound also shows peak tailing, the issue is likely a physical or system-related problem.[3] If the neutral compound has a symmetrical peak, the problem is more likely related to a specific chemical interaction between this compound and your system.
Here is a logical workflow to begin your troubleshooting:
Caption: Initial troubleshooting workflow for peak tailing.
Q2: I suspect a chemical interaction is causing the peak tailing. What are the likely culprits for a non-polar compound like this compound?
A2: Even for non-polar analytes, secondary interactions with the stationary phase can occur, leading to peak tailing.
While this compound is a neutral, hydrophobic molecule, it can still be affected by the following:
-
Residual Silanol Groups: Although the primary interaction for basic compounds, residual silanol groups on the silica-based stationary phase can engage in weak polar interactions with the electron-rich aromatic ring of this compound.[1][2] This is particularly true for older, Type A silica columns which have a higher metal content and more acidic silanol groups.[5]
-
π-π Interactions: The aromatic nature of this compound can lead to π-π interactions with certain stationary phases, such as those with phenyl ligands. If these interactions are not uniform across the column bed, they can contribute to peak broadening and tailing.
-
Contamination of the Stationary Phase: Accumulation of sample matrix components or other strongly retained substances at the head of the column can create active sites that cause secondary retention and peak tailing.[6]
-
Column Selection & Health:
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) with proper end-capping are designed to minimize the number of accessible residual silanol groups, thus reducing the potential for secondary interactions.[5]
-
Consider a Phenyl Column with Caution: While a phenyl column can offer unique selectivity for aromatic compounds, ensure it is well-packed and of high quality to avoid non-uniform interactions.
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent (e.g., isopropanol or a mixture of hexane and isopropanol for reversed-phase) to remove any strongly retained impurities.[6]
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may be degraded. Replacing the column is a definitive way to rule out column-related chemical issues.[6]
-
-
Mobile Phase Optimization:
-
Optimize the Organic Modifier: For reversed-phase HPLC, ensure the mobile phase is sufficiently strong to elute this compound efficiently. A weak mobile phase can lead to increased interaction time with the stationary phase and exacerbate tailing. Consider a modest increase in the percentage of acetonitrile or methanol.[7][8]
-
Mobile Phase Additives: While less common for non-polar compounds, in some cases, a small amount of a competitive additive can help to mask active sites on the stationary phase. However, this should be approached with caution as it can alter selectivity.
-
| Parameter | Recommendation for this compound | Rationale |
| Column Type | High-purity, end-capped C18 or C8 | Minimizes residual silanol interactions.[5] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Standard reversed-phase conditions for non-polar compounds.[4] |
| Organic Content | Adjust for optimal retention (k' between 2-10) | Ensures efficient elution and minimizes excessive interaction. |
| Column Flushing | Use a strong, appropriate solvent | Removes contaminants that can act as secondary retention sites.[6] |
Q3: My neutral test compound also shows tailing. How do I troubleshoot physical or system-related issues?
A3: Tailing of all peaks, regardless of their chemical nature, strongly points to a problem with the physical flow path of your HPLC system.
The primary cause of this type of peak distortion is extra-column volume , which is any volume in the system outside of the column itself where the sample can spread out and mix with the mobile phase.[3] This leads to band broadening and peak tailing.
-
Check All Connections:
-
Ensure all tubing connections, especially between the injector, column, and detector, are properly seated and have minimal dead volume. Use finger-tight fittings where appropriate and avoid over-tightening.
-
-
Minimize Tubing Length and Diameter:
-
Use the shortest possible length of tubing with the narrowest internal diameter that is appropriate for your system's pressure limits. This is especially critical for the tubing connecting the column to the detector.
-
-
Inspect the Column for Voids:
-
A void at the head of the column, caused by settling of the packing material, can create a space for the sample to disperse, leading to peak tailing and splitting.[3] If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from pressure shocks and particulate matter that can contribute to void formation.[7]
-
-
Evaluate Injection Volume and Solvent:
-
Column Overload: Injecting too large a volume or too high a concentration of the sample can saturate the stationary phase at the column inlet, causing peak distortion.[7] To check for this, dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[9]
-
Caption: Step-by-step guide for resolving physical system issues.
Summary of Key Recommendations
| Issue Category | Potential Cause | Recommended Action |
| Chemical | Secondary interactions with residual silanols | Use a high-purity, end-capped C18 or C8 column. |
| Column contamination | Flush the column with a strong solvent or replace if necessary. | |
| Physical | Extra-column volume | Minimize tubing length and internal diameter; ensure proper connections. |
| Column void | Replace the column; use a guard column for protection. | |
| Method | Column overload (mass or volume) | Reduce injection volume or sample concentration. |
| Injection solvent mismatch | Dissolve the sample in the mobile phase whenever possible. |
By systematically evaluating these potential causes, you can effectively diagnose and resolve peak tailing issues for this compound, leading to more accurate and reliable HPLC results.
References
- BenchChem. (2025, December 3).
- Phenomenex. (2025, June 6).
- PubMed. (2007, November). Retention characteristics of aromatic hydrocarbons on silica and aminopropyl-modified monolithic columns in normal-phase HPLC. J Sep Sci, 30(17), 2900-9.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds.
- Moravek. Exploring the Different Mobile Phases in HPLC.
- HPLC Troubleshooting Guide.
- T1. Poor peak shape - Obrnuta faza.
- ResearchGate. (2025, August 7). Retention characteristics of aromatic hydrocarbons on silica and aminopropyl-modified monolithic columns in normal-phase HPLC | Request PDF.
- Element Lab Solutions. Peak Tailing in HPLC.
- Al-Saleh, M. Troubleshooting Common HPLC Problems.
- Chrom Tech, Inc. (2025, October 28).
- uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- ResearchGate. (2016, June 16). (PDF) Chromatographic analysis of polycyclic aromatic hydrocarbons by π-electron containing polymeric organic phasegrafted on Silica.
- SiliCycle. (2021, May 11). Use of Silica in Chromatography: Understanding Key Physical Characteristics.
- ResearchGate. (2019, August 30). How can i prevent the peak tailing in HPLC?
- Axion Labs. HPLC Peak Tailing.
- The LCGC Blog. (2020, April 7).
- BOC Sciences. CAS 874-41-9 this compound.
- YouTube. (2023, February 11).
- Wikipedia.
- comparison of the phase ratio for c18 hplc columns using three different organic modifiers.
- Fig. S2. HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene.
- MDPI. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
- Tokyo Chemical Industry Co., Ltd. (APAC). This compound 874-41-9.
Sources
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- 2. chromtech.com [chromtech.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
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- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Ethyl-m-xylene
Welcome to the technical support center for the synthesis and optimization of 4-Ethyl-m-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthetic procedure. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of m-xylene.[1][2][3][4][5] This classic electrophilic aromatic substitution reaction involves reacting m-xylene with an ethylating agent, such as ethyl halide (e.g., ethyl chloride or ethyl bromide), in the presence of a catalyst.
Q2: What are the critical reaction parameters that need to be controlled for a successful synthesis?
A2: The catalytic activity and product selectivity in the Friedel-Crafts ethylation of m-xylene are highly sensitive to several parameters.[1] Key factors to control include:
-
Reaction Temperature: Influences reaction rate and the prevalence of side reactions.
-
Reaction Time: Insufficient time leads to low conversion, while excessive time can promote side product formation.
-
Molar Ratio of Reactants: The ratio of m-xylene to the ethylating agent is crucial for minimizing polyalkylation.
-
Catalyst Concentration: The amount of catalyst affects the reaction rate and can influence the product distribution.
Q3: What are the advantages of using solid acid catalysts over traditional Lewis acids like AlCl₃?
A3: While traditional homogeneous Lewis acids like aluminum chloride (AlCl₃) are effective, they present several disadvantages, including corrosion, environmental concerns, and difficult removal from the reaction mixture.[1][4] Solid acid catalysts, such as zeolites (e.g., HZSM-5, Beta-zeolite) and metal oxides on supports (e.g., V₂O₅/ZrO₂, Fe₂O₃/HY), offer significant advantages:[1][2][5][6][7]
-
Environmental Friendliness: They are generally less corrosive and produce less hazardous waste.
-
Ease of Separation: Being solid, they can be easily removed from the reaction mixture by simple filtration, simplifying the work-up process.[5]
-
Reusability: Many solid acid catalysts can be regenerated and reused, making the process more cost-effective.
-
Shape Selectivity: Zeolites, in particular, can offer shape selectivity, potentially leading to a higher yield of the desired isomer.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield of this compound and Formation of Multiple Isomers.
-
Question: My reaction is producing a mixture of ethylated xylenes, and the yield of the desired this compound is low. How can I improve the regioselectivity?
-
Answer: The formation of multiple isomers is a common challenge in Friedel-Crafts alkylation. The two methyl groups in m-xylene direct the incoming ethyl group to the 2-, 4-, and 6- positions. While the 4-position is sterically and electronically favored, competing reactions can occur. Here’s how to address this:
-
Catalyst Choice: The choice of catalyst plays a pivotal role in selectivity. Highly active catalysts like AlCl₃ can sometimes lead to isomerization of the xylene starting material or the product.[2] Consider using a shape-selective catalyst like a modified HZSM-5 zeolite, which is known to favor the formation of para-isomers in similar alkylation reactions.[2]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Alternative Synthetic Route: For maximum regioselectivity, consider a Friedel-Crafts acylation followed by a reduction.[2] Acylating m-xylene with acetyl chloride will predominantly form 2,4-dimethylacetophenone. Subsequent reduction of the ketone (e.g., via a Clemmensen or Wolff-Kishner reduction) will yield this compound with high purity.
-
Issue 2: Significant Formation of Polyalkylation Byproducts.
-
Question: My final product is contaminated with significant amounts of diethyl-m-xylene and other polyalkylated species. How can I suppress this side reaction?
-
Answer: Polyalkylation is a frequent issue because the ethyl group is an activating group, making the this compound product more reactive than the m-xylene starting material.[2] To minimize this:
-
Adjust Molar Ratio: Use a large excess of m-xylene relative to the ethylating agent. This increases the probability that the electrophile will react with the starting material rather than the more nucleophilic product.
-
Control Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by GC-MS) and stop it once the desired conversion of the limiting reagent is achieved. Over-extending the reaction time or using excessively high temperatures will promote polyalkylation.
-
Catalyst Deactivation: In some cases, a less active catalyst or a catalyst with pore sizes that sterically hinder the reaction of the bulkier ethylxylene can be beneficial.
-
Issue 3: Difficult and Emulsion-Prone Aqueous Work-up.
-
Question: The aqueous work-up to remove my AlCl₃ catalyst is problematic, leading to emulsions and product loss. Are there better methods?
-
Answer: Aqueous work-ups for reactions using traditional Lewis acids are notoriously challenging.[4][5] Here are some strategies to mitigate these issues:
-
Optimized Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring. This helps to control the exothermic quenching of the catalyst.
-
Use of Greener Catalysts: The most effective solution is to switch to a solid, reusable catalyst like a zeolite or supported metal oxide.[1][5][6] This often allows for a simple filtration to remove the catalyst, completely avoiding a complex aqueous work-up.[5] Graphite has also been reported as a green catalyst alternative that simplifies the work-up to a filtration step.[4][5]
-
Solvent Choice for Extraction: If an aqueous work-up is unavoidable, ensure you are using an appropriate extraction solvent. Dichloromethane is effective for a wide range of compounds, but for environmental reasons, solvents like ethyl acetate or diethyl ether may be preferred.[8][9] If emulsions form, adding a saturated brine solution can help to break them.
-
Issue 4: Difficulty in Removing Unreacted m-Xylene from the Final Product.
-
Question: Even after purification, I have a significant amount of unreacted m-xylene co-distilling or co-eluting with my this compound. How can I achieve higher purity?
-
Answer: Separating this compound from m-xylene can be challenging due to their similar polarities and relatively close boiling points.
-
Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for separating these compounds on a larger scale.[3] Using a column with a high number of theoretical plates will improve separation efficiency.
-
Column Chromatography: For smaller scales, column chromatography can be effective. However, removing residual xylene, if used as a solvent, can be difficult.[10] It is advisable to use a lower boiling point solvent for the reaction if possible to simplify post-reaction purification.[10]
-
Azeotropic Distillation: In some cases, azeotropic distillation with a suitable solvent can be employed to remove residual starting material.
-
Experimental Protocols
Protocol 1: Classical Friedel-Crafts Ethylation using AlCl₃
Caution: Anhydrous aluminum chloride is highly reactive with water and will release HCl fumes. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube).
-
In the flask, add anhydrous aluminum chloride (1.1 eq).
-
Add a significant excess of dry m-xylene (e.g., 5-10 eq) to the flask and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add ethyl bromide (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture back down in an ice bath and very slowly and cautiously pour it over a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with 2M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Protocol 2: Green Synthesis using a Solid Acid Catalyst (e.g., Zeolite)
-
Activate the zeolite catalyst by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add the activated zeolite catalyst (e.g., 10-20% by weight of the limiting reagent), m-xylene (in excess), and the ethylating agent (e.g., ethyl bromide or ethanol).
-
Heat the reaction mixture to the desired temperature (this will depend on the specific catalyst and ethylating agent) and allow it to reflux with vigorous stirring for the determined reaction time. Monitor the reaction by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solid catalyst by filtration. The catalyst can often be washed with a small amount of fresh solvent, regenerated, and reused.
-
The filtrate, containing the product and unreacted starting material, can be concentrated by rotary evaporation.
-
Purify the product by fractional distillation under reduced pressure.
Data Summary
| Catalyst System | Alkylating Agent | Temperature (°C) | Conversion (%) | Selectivity for this compound (%) | Reference |
| AlCl₃ | Ethyl Bromide | 0 - 25 | High | Moderate-Good | General Friedel-Crafts |
| V₂O₅/ZrO₂ | Benzyl Chloride | 80-120 | >90 | High (for monoalkylation) | [1] |
| HZSM-5 | Diethyl Carbonate | 200-300 | Variable | High (for para-isomer) | [2] |
| Fe₂O₃/HY | Benzoyl Chloride** | 120 | 97.3 | 94.5 (for acylated product) | [6][7] |
*Note: Data for closely related reactions are provided to illustrate catalyst performance. Specific yields for this compound will vary. **Note: This is an acylation reaction, which would require a subsequent reduction step.
Visualizations
Reaction Mechanism: Friedel-Crafts Ethylation of m-Xylene
Caption: Mechanism of Friedel-Crafts Ethylation of m-Xylene.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting Decision Tree for Low Product Yield.
References
-
Pillai, S. K., Gheevarghese, O., & Tleane, I. V. (n.d.). Friedel-Crafts alkylation of o-xylene over V2O5/ZrO2 catalysts. Majlesi Journal of Science. Retrieved from [Link]
-
(2016, July 1). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. Retrieved from [Link]
-
Friedel-Crafts Alkylation. (n.d.). Scribd. Retrieved from [Link]
-
Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved from [Link]
-
Sereda, G. A., & Rajpara, V. B. (2007). A Green Alternative to Aluminum Chloride Alkylation of Xylene. Journal of Chemical Education, 84(4), 692. Retrieved from [Link]
-
Tsai, T. C., et al. (2007). Study on Ethylbenzene and Xylene Conversion over Modified ZSM-5. Industrial & Engineering Chemistry Research, 46(25), 8473–8480. Retrieved from [Link]
-
Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). YouTube. Retrieved from [Link]
-
Wang, Y., et al. (2014). An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(69), 36675-36681. Retrieved from [Link]
-
I'm working in C-H activation i have used xylene as a solvent for the rxn? (2016, November 13). ResearchGate. Retrieved from [Link]
-
What is the reaction to make meta-xylene from benzene? (2019, January 30). Quora. Retrieved from [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Wang, Y., et al. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(69), 36675-36681. Retrieved from [Link]
-
Vinogradov, A., & Woodward, S. (n.d.). PREPARATION OF ETHYL 4-METHYLBENZOATE. Organic Syntheses. Retrieved from [Link]
-
Isomerization of M-xylene. (n.d.). Science Alert. Retrieved from [Link]
-
Ullah, H., et al. (2020). A review of environmental and occupational exposure to xylene and its health concerns. Journal of Environmental Science and Health, Part C, 38(4), 341-357. Retrieved from [Link]
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III Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]
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Regarding stability and reactivity of m-xylene. (2021, April 28). Chemistry Stack Exchange. Retrieved from [Link]
-
Xylene Market Size, Share & Trends | Growth Report. (n.d.). Fortune Business Insights. Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2023). An Ecologically Sustainable Approach to Solid-Phase Microextraction Techniques Using Deep Eutectic Solvents. Sustainability, 15(1), 1-22. Retrieved from [Link]
-
Current Challenges of Production in the Chemical Industry. (2022, September 26). Becolve Digital. Retrieved from [Link]
-
Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved from [Link]
-
Does m-xylene or p-xylene react more rapidly with Cl2 + FeCl3? (n.d.). Pearson. Retrieved from [Link]
-
Zendehboudi, S., & Bahadori, A. (2015). Health, Safety, and Environmental Challenges of Xylene in Upstream Petroleum Industry. Journal of Hazardous, Toxic, and Radioactive Waste, 19(3), 04014041. Retrieved from [Link]
-
m-Xylene Market Size, Share, Growth, Analysis & Forecast, 2032. (n.d.). ChemAnalyst. Retrieved from [Link]
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Technical Support Center: Purification of 4-Ethyl-m-xylene
Welcome to the technical support guide for the purification of 4-Ethyl-m-xylene. This document is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments. Here, we address common challenges and frequently asked questions, providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties of this compound?
This compound, also known as 1-Ethyl-2,4-dimethylbenzene, is an aromatic hydrocarbon.[1][2][3] Understanding its physical properties is the first step in designing a purification strategy.
| Property | Value | Source(s) |
| CAS Number | 874-41-9 | [1][3] |
| Molecular Formula | C₁₀H₁₄ | [1][3] |
| Molecular Weight | 134.22 g/mol | [1][] |
| Boiling Point | ~186 - 188 °C at 760 mmHg | [1][2] |
| Density | ~0.867 g/cm³ | [1] |
| Appearance | Colorless Liquid | [2][3] |
| Flash Point | 60 °C | [1] |
Q2: What are the most common impurities found in commercial this compound samples?
Impurities in this compound typically fall into two categories:
-
Isomeric Impurities: The most challenging impurities are other C₁₀ aromatic hydrocarbons with similar structures and boiling points. These include other ethylxylene isomers, ethylbenzene, and other xylene derivatives.[5][6] The separation of these isomers is a significant challenge in the petrochemical industry due to their nearly identical physical properties.[6][7][8]
-
Process-Related Impurities: These can include residual starting materials from synthesis (e.g., m-xylene), solvents, water, and acidic or basic catalyst residues.
Q3: How can I accurately assess the purity of my this compound sample?
Gas Chromatography (GC) is the primary analytical method for determining the purity of volatile compounds like this compound.
-
GC with a Flame Ionization Detector (GC-FID): Provides quantitative information on the percentage of each component in the sample.
-
GC coupled with Mass Spectrometry (GC-MS): Allows for the identification of unknown impurity peaks by comparing their mass spectra to library databases.[9][10]
For robust analysis, specialized capillary GC columns, such as those with cyclodextrin-modified stationary phases, can achieve high-resolution separation of xylene isomers, which is often difficult with standard columns.[11][12]
Q4: What are the critical safety precautions for handling this compound?
This compound is a flammable liquid and poses several health hazards. Always consult the Safety Data Sheet (SDS) before handling.[13]
-
Flammability: It is a flammable liquid and vapor.[2][13] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[14][15]
-
Health Hazards: It is harmful if inhaled or in contact with skin and can cause skin and eye irritation.[14][16] May cause respiratory irritation.[15][16] Aspiration may be fatal if swallowed and it enters the airways.[14][16]
-
Handling: Work in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
Troubleshooting and Purification Guides
This section addresses specific problems you may encounter during the purification process in a question-and-answer format.
Problem 1: Isomeric impurities persist even after careful fractional distillation.
Q: I've performed fractional distillation with a high-efficiency column, but GC analysis shows my this compound is still contaminated with other C₁₀ aromatic isomers. Why is this happening and what can I do?
A: The Causality: This is the most common and difficult challenge. Many isomers of this compound have boiling points that are extremely close to the target compound, making separation by conventional distillation inefficient and often impossible, even with a high number of theoretical plates.[17][18][19] For example, the boiling points of p-xylene (138.4°C) and m-xylene (139.1°C) differ by less than one degree.[12][20] This minimal difference in volatility prevents effective separation.
Solution A: Extractive Distillation
Extractive distillation is an advanced technique where a high-boiling solvent (the "extractive agent") is introduced into the distillation column. This agent interacts differently with the components of the mixture, altering their relative volatilities and making separation possible.[17][21]
-
Mechanism: The extractive agent selectively reduces the vapor pressure of one isomer more than the other, effectively increasing the boiling point difference between them. The agent is chosen such that it does not form an azeotrope with the xylenes.[21]
-
Common Agents: Agents like 3-ethylphenol, 2-butoxyethyl acetate, and various glycols have been shown to be effective in separating xylene isomers.[17][21] The selection of the agent is critical and depends on the specific isomers you are trying to separate.
Solution B: Adsorptive Separation
This technique relies on passing the impure liquid or vapor through a column packed with a solid adsorbent that selectively retains certain isomers. This method is widely used industrially for xylene separations.[7]
-
Mechanism: Porous materials like zeolites or Metal-Organic Frameworks (MOFs) have precisely defined pore structures and surface chemistries.[6] Isomers are separated based on differences in their molecular size, shape, or their interaction with active sites within the adsorbent material.[22][23][24] For instance, a material might have pores that allow the linear p-xylene isomer to pass through while retaining the bulkier o-xylene and m-xylene isomers.[22]
-
Advantages: This method can offer very high selectivity and is often performed at lower temperatures than distillation, potentially saving energy.[7] MOFs, in particular, are a cutting-edge class of materials that can be designed to achieve highly specific separations.[6][25][26]
Experimental Workflow: Choosing a Purification Strategy The following diagram outlines a logical workflow for purifying a raw this compound sample.
Caption: Decision workflow for purifying this compound.
Problem 2: The sample is cloudy, or contains acidic/basic residues from synthesis.
Q: My this compound sample appears cloudy and tests positive for acidic residues. How do I remove these non-isomeric impurities before final purification?
A: The Causality: Cloudiness is often due to dispersed water, while acidic or basic residues can remain from the synthesis process (e.g., from catalysts like AlCl₃). These impurities must be removed before distillation, as they can cause unwanted side reactions at high temperatures and water can interfere with the distillation process by forming azeotropes.
Solution: Aqueous Work-up Protocol
This standard liquid-liquid extraction procedure effectively removes water-soluble, acidic, and basic impurities.
Protocol: Step-by-Step Aqueous Work-up
-
Transfer: Place the impure this compound sample into a separatory funnel of appropriate size.
-
Neutralization Wash (if acidic): Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water to the funnel. Shake for 1 minute, allow the layers to separate, and drain the aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous sodium chloride (brine). This wash helps to remove residual water from the organic layer. Shake, separate, and drain the aqueous layer.
-
Drying: Drain the this compound from the funnel into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the agent no longer clumps together. Swirl the flask for 5-10 minutes.
-
Filtration: Decant or filter the dried organic liquid to remove the drying agent. The resulting clear liquid is now ready for purification by distillation.
Diagram: Fractional Distillation Apparatus This diagram illustrates a standard laboratory setup for fractional distillation, a critical technique for separating liquids with different boiling points.
Caption: Key components of a laboratory fractional distillation apparatus.
References
- Berg, L. (1995). U.S. Patent No. 5,441,608. Separation of xylenes by extractive distillation. U.S.
-
García, S., et al. (2020). Extractive Distillation with Ionic Liquids To Separate Benzene, Toluene, and Xylene from Pyrolysis Gasoline. ACS Publications. [Link]
- Berg, L. (1986). U.S. Patent No. 4,585,526. Separation of m-xylene from o-xylene by extractive distillation. U.S.
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Wang, Y., et al. (2022). Design and optimization for the separation of xylene isomers with a novel double extractants-based extractive distillation. Separation and Purification Technology. [Link]
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Berg, L., & Yeh, A. (1987). SEPARATION OF m-XYLENE FROM o-XYLENE BY EXTRACTIVE DISTILLATION. Chemical Engineering Communications. [Link]
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Agency for Toxic Substances and Disease Registry. (2015). Toxicological Profile for Xylene. National Center for Biotechnology Information. [Link]
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Agilent Technologies, Inc. (2011). High resolution separation of xylene isomers. Agilent. [Link]
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Abdala, Z. M. (2016). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Journal of Al-Nahrain University. [Link]
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ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. Retrieved from ResearchGate. [Link]
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Bloch, E. D., et al. (2014). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]
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Li, L., et al. (2020). Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites. Nature Communications. [Link]
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JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. Retrieved from JEOL. [Link]
-
Wasielewski, S. A., et al. (2015). Carbohydrate-Mediated Purification of Petrochemicals. ACS Central Science. [Link]
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Various Authors. (2023). Ethylbenzene Separation from Xylene Isomers Using New Adsorbent Material. Preprints.org. [Link]
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Yan, Y., et al. (2010). Adsorption and separation of xylene isomers and ethylbenzene on two Zn-terephthalate metal-organic frameworks. East China Normal University. [Link]
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Wang, H., et al. (2023). Highly Selective Adsorption of Para‐Xylene, Ethylbenzene, and Explicit Exclusion of Ortho‐Xylene from Xylene Isomers Using a Pillar‐Layered MOF with Tuned Pore Channels. Angewandte Chemie. [Link]
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da Silva, F. A., & de Oliveira, A. L. (2013). SEPARATION OF XYLENE ISOMERS THROUGH ADSORPTION ON MICROPOROUS MATERIALS: A REVIEW. Brazilian Journal of Petroleum and Gas. [Link]
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KAUST. (2020). An innovative separation process for xylene isomers. KAUST Core Labs. [Link]
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ResearchGate. (2010). Adsorption and Separation of Xylene Isomers and Ethylbenzene on Two Zn−Terephthalate Metal−Organic Frameworks. Retrieved from ResearchGate. [Link]
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Li, B., et al. (2021). Metal–organic frameworks for the separation of xylene isomers. Chemical Society Reviews. [Link]
- Weedman, J. A. (1962). U.S. Patent No. 3,067,270. Separation of xylene isomers by crystallization and distillation. U.S.
- Iwayama, K., et al. (1990). U.S. Patent No. 4,902,843. Process for producing M-xylene from O-xylene. U.S.
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Wikipedia. (n.d.). Distillation. Retrieved from Wikipedia. [Link]
- Cines, M. R. (1963). U.S. Patent No. 3,089,829. Separation of m-xylene and p-xylene by distillation in the presence of benzyl alcohol. U.S.
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National Center for Biotechnology Information. (n.d.). Xylene. PubChem Compound Database. [Link]
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ResearchGate. (2020). Separation of para-xylene from xylene mixture via crystallization. Retrieved from ResearchGate. [Link]
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PrepChem. (n.d.). Preparation of 4-iodo-m-xylene. Retrieved from PrepChem.com. [Link]
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Chemius. (n.d.). Xylene Safety Data Sheet. Retrieved from Chemius. [Link]
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Technical Support Center: Addressing Matrix Effects in 4-Ethyl-m-xylene Quantification
Welcome to the technical support center dedicated to navigating the complexities of 4-Ethyl-m-xylene quantification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with matrix effects in their analytical workflows. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into why matrix effects occur and how to effectively diagnose, mitigate, and control them. Our goal is to empower you with the knowledge to generate accurate, reproducible, and trustworthy data.
Understanding the Challenge: What Are Matrix Effects?
In analytical chemistry, the "matrix" refers to all components of a sample other than the analyte of interest.[1] Matrix effects are the alteration of an analyte's signal—either suppression or enhancement—caused by these co-eluting compounds during analysis, most commonly in mass spectrometry (MS) based methods.[2][3] For a volatile organic compound (VOC) like this compound (also known as 1-Ethyl-2,4-dimethylbenzene), these effects can significantly compromise the accuracy, precision, and sensitivity of your quantification.[4]
This guide provides a structured approach to understanding and combating these effects, ensuring the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about matrix effects in the context of this compound analysis.
Q1: How do I know if my this compound analysis is being affected by matrix effects?
The most direct way to determine if you're experiencing matrix effects is to compare the analytical response of a this compound standard prepared in a pure solvent (like methanol) with the response of the same standard spiked into a blank sample matrix (post-extraction).[1][4] A significant difference in signal intensity points to matrix effects.[1]
-
Signal Enhancement: The signal is higher in the matrix-spiked sample. This is common in GC-MS, where non-volatile matrix components can coat the GC inlet, masking active sites and allowing more analyte to reach the detector.[1][5]
-
Signal Suppression: The signal is lower in the matrix-spiked sample. This is prevalent in LC-MS, where co-eluting compounds can interfere with the ionization of the target analyte in the MS source.[2][4]
Q2: What are the typical sources of matrix effects when analyzing this compound in biological samples (e.g., blood, urine)?
In biological matrices, the primary culprits for matrix effects include:
-
Endogenous Components: Lipids, proteins, phospholipids, and salts are abundant in biological fluids and can significantly interfere with the analysis.[2][6]
-
Sample Additives: Anticoagulants (like heparin or EDTA) in blood samples or preservatives in urine can introduce interfering compounds.[7]
-
Metabolites: Other metabolites in the sample can have similar chemical properties to this compound and co-elute, causing interference.[8]
For environmental samples (e.g., soil, water), the matrix can be even more complex and variable, containing humic acids, phenols, and other organic pollutants.[9][10]
Q3: Can I just dilute my sample to reduce matrix effects?
Sample dilution is a simple and often effective strategy to reduce the concentration of interfering matrix components.[4][11] However, this approach is only viable if the concentration of this compound in your sample is high enough that it remains well above the limit of quantification (LOQ) of your instrument after dilution.[11][12] For trace-level analysis, dilution may compromise the sensitivity of the assay.[4]
Q4: What is the difference between an internal standard and a matrix-matched calibrant?
These are two distinct but related strategies to combat matrix effects.
-
Internal Standard (IS): An IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, standards, and blanks.[4] The ideal IS is a stable isotope-labeled version of the analyte (e.g., deuterated this compound).[13][14] The IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of signal variations.[4]
-
Matrix-Matched Calibrants: These are calibration standards prepared in a blank matrix that is identical to the samples being analyzed.[15][16] This ensures that the standards and samples experience similar matrix effects, leading to a more accurate calibration curve.[15] The main challenge with this approach is obtaining a truly blank matrix that is free of the analyte.[4]
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to matrix effects in this compound quantification.
Scenario 1: You observe poor reproducibility and accuracy in your QC samples.
Possible Cause: Inconsistent matrix effects across different samples.
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alpha-measure.com [alpha-measure.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [mdpi.com]
Technical Guidance: Safe Disposal of 4-Ethyl-m-xylene Waste
This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-Ethyl-m-xylene waste. As a flammable and potentially hazardous solvent, improper disposal of this compound and its associated waste streams can pose significant safety, environmental, and regulatory risks. This document moves beyond simple procedural lists to provide causal explanations and troubleshooting solutions, ensuring a self-validating system of laboratory safety.
Hazard Profile & Key Data: this compound
Before handling any waste, a clear understanding of the substance's properties is critical. This compound, also known as 1-Ethyl-2,4-dimethylbenzene, is a flammable aromatic hydrocarbon. Its key characteristics relevant to waste management are summarized below.
| Property | Value | Significance for Disposal |
| CAS Number | 874-41-9[1][2] | Unique identifier for accurate waste profiling and manifest documentation. |
| Molecular Formula | C₁₀H₁₄[1] | Helps in determining chemical compatibility and potential reaction byproducts. |
| Molecular Weight | 134.22 g/mol [1][3] | Relevant for calculating waste quantities and concentrations. |
| Physical State | Colorless Liquid[4] | Dictates the type of containment and spill response materials needed. |
| Boiling Point | 186 °C[3] | High boiling point means it evaporates slower than some solvents at room temperature, but vapor can still accumulate. |
| Flash Point | 60 °C[3] | Classification: Flammable Liquid (Category 3) [3]. The vapor can ignite from a spark or flame. Requires storage away from all ignition sources. |
| Incompatible Materials | Strong oxidizing agents, Strong acids[3][5][6] | Critical Safety Concern. Mixing with these can cause violent reactions. Waste streams must be strictly segregated. |
| Primary Hazards | Flammable liquid and vapor (H226)[3][4][7]. Harmful if inhaled or in contact with skin[7][8]. Causes skin and eye irritation[6][7][8]. May cause respiratory irritation[7][8]. May be fatal if swallowed and enters airways (aspiration hazard)[7][8]. | Dictates mandatory Personal Protective Equipment (PPE), handling procedures, and the necessity of a formal disposal route. |
Waste Characterization: Frequently Asked Questions
Properly identifying your waste is the first and most crucial step in compliance. In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Q: How do I classify my this compound waste? Is it hazardous?
A: Yes, in nearly all laboratory contexts, waste this compound is considered hazardous waste. The generator of the waste is legally responsible for this determination.[9][10][11] Classification follows two main pathways under RCRA:
-
Listed Waste: The EPA lists specific waste streams from industrial processes as hazardous. Waste containing xylene from its use as a solvent is often classified under the F003 hazardous waste code .[12] This code applies to spent non-halogenated solvents such as xylene, ethylbenzene, and mixtures containing them.[12]
-
Characteristic Waste: Even if not specifically listed, a waste is hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity. With a flash point of 60°C, this compound waste is classified as hazardous due to Ignitability .
Q: What if my this compound is mixed with other substances from my experiment?
A: The "mixture rule" under RCRA generally states that a mixture of a non-hazardous waste and a listed hazardous waste must be treated as hazardous waste. Furthermore, you must account for all constituents.
-
Causality: The primary reason for this is to prevent unknown reactions and ensure the final disposal facility can safely handle the entire waste stream. You must list all components of the waste mixture on the hazardous waste tag. Failure to do so can result in rejection of the waste drum by the disposal company and create a significant safety hazard.
Q: Who is the final authority on waste classification in my institution?
A: Your institution's Environmental Health and Safety (EHS) department is the final authority and your primary resource. They will provide the specific guidelines, waste tags, and containers required for your location and are responsible for coordinating with licensed waste disposal contractors.
On-site Waste Accumulation & Storage Protocol
Proper accumulation is essential to maintain a safe laboratory environment while awaiting pickup by a licensed disposal vendor.
Step 1: Container Selection
-
Use a chemically compatible container. Borosilicate glass or a high-density polyethylene (HDPE) container provided by your EHS office is standard.
-
Never use an empty food or beverage container.
-
Ensure the container has a screw-top cap that seals tightly to prevent vapor leakage.[3][4]
Step 2: Labeling
-
Attach a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical names of all constituents, including this compound, and their approximate percentages. Do not use abbreviations or chemical formulas.
-
Note the accumulation start date.
Step 3: Segregation and Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.
-
Crucially, store this waste away from incompatible materials, especially strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids. [3][5][6]
-
The storage location must be cool and well-ventilated, away from heat, sparks, open flames, or direct sunlight.[3][13][14]
Step 4: Container Management
-
Keep the waste container closed at all times , except when adding waste. This is a common regulatory violation and a primary safety measure to prevent the release of flammable vapors.[3]
-
Do not overfill the container. Leave at least 10% of headspace (about 2 inches) to allow for vapor expansion.
Troubleshooting Guide: Common Disposal Issues
Q: My this compound waste container appears to be bulging or under pressure. What should I do?
A: This is a potentially dangerous situation. Do not attempt to open the container.
-
Immediate Action:
-
Alert others in the lab and secure the area.
-
If you suspect an ongoing chemical reaction, evacuate and contact your institution's emergency response or EHS department immediately.
-
If the bulging is likely due to temperature changes, carefully move the container to a cooler, ventilated location like a fume hood, if it is safe to do so.
-
-
Root Cause Analysis:
-
Chemical Reaction: The most dangerous cause is an unintended chemical reaction due to contamination. This often happens when incompatible waste streams are mixed, such as adding an acidic or oxidizing waste to the solvent container.
-
Thermal Expansion: The container may have been stored in a location with significant temperature fluctuation (e.g., in direct sunlight or near heating equipment), causing the liquid and vapor inside to expand. Storing the container in a cool, stable environment is critical.[3]
-
Q: How do I manage the waste generated from a small spill of this compound?
A:
-
Control and Alert: Alert personnel in the immediate area. Ensure there are no ignition sources nearby.[3]
-
Ventilate: Increase ventilation in the area, preferably by working within a certified chemical fume hood.[3]
-
Absorb: Use a non-combustible, inert absorbent material like sand, earth, or commercial sorbent pads to collect the spill.[13][14] Do not use paper towels or other combustible materials , as this increases the fire hazard.
-
Collect: Carefully scoop the contaminated absorbent material into a designated container. Use non-sparking tools for this process.[8][13]
-
Dispose: The collected spill debris is now considered hazardous waste. Label the container as "Spill Debris with this compound" and manage it through your institution's hazardous waste disposal stream.[11][13]
Q: Can I dispose of the "empty" this compound reagent bottle in the regular or recycling trash?
A: No, not without proper decontamination. An "empty" container that held a hazardous chemical is still considered hazardous waste until it is properly cleaned.
-
Protocol for Decontamination: The standard procedure is to triple-rinse the container.[11]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that is miscible with this compound.
-
The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected in your appropriate halogenated or non-halogenated solvent waste container.
-
After triple-rinsing, allow the container to air-dry completely in a ventilated area like a fume hood.[11]
-
Once clean and dry, deface or remove the original label to prevent confusion. The container can now be disposed of as regular solid waste or recycled, according to your facility's policies.
-
Decision Workflow for Waste Disposal
The following diagram outlines the logical progression from waste generation to final, compliant disposal. Following this workflow ensures that critical safety and regulatory checkpoints are met.
Caption: Decision workflow for compliant hazardous waste disposal.
Hierarchy of Waste Management
The most effective waste management strategy prioritizes waste reduction. Disposal is the last resort. This hierarchy should guide experimental design and laboratory practices.
Caption: The preferred hierarchy of chemical waste management.
References
-
What Regulations Govern Hazardous Waste Management? (2023). Chemistry For Everyone. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2023). US EPA. Retrieved from [Link]
-
Defining Hazardous Waste. (n.d.). Department of Toxic Substances Control - CA.gov. Retrieved from [Link]
-
Safety Data Sheet - Xylenes. (2015). Continental Industries Group, Inc. Retrieved from [Link]
-
Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]
-
Safety Data Sheet(SDS) - XYLENE. (2021). KPIC. Retrieved from [Link]
-
MATERIAL SAFETY DATA - Xylenes. (2001). CITGO. Retrieved from [Link]
-
Xylene - Chemius. (n.d.). Chemius. Retrieved from [Link]
-
ICSC 0085 - m-XYLENE. (n.d.). Inchem.org. Retrieved from [Link]
-
Guidelines for Segregating and Combining Chemical Wastes into Containers. (n.d.). UPenn EHRS. Retrieved from [Link]
-
Chemical Waste Management Guide. (n.d.). Southern Illinois University. Retrieved from [Link]
Sources
- 1. 874-41-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 874-41-9 [amp.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound | 874-41-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. ICSC 0085 - m-XYLENE [inchem.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cig-global.com [cig-global.com]
- 9. m.youtube.com [m.youtube.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. cehs.siu.edu [cehs.siu.edu]
- 13. buyat.ppg.com [buyat.ppg.com]
- 14. louisville.edu [louisville.edu]
Technical Support Center: Enhancing the Resolution of Ethyl Xylene Isomers in Chromatography
Welcome to the technical support center for the chromatographic analysis of ethylbenzene and xylene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for achieving optimal separation of these critical aromatic compounds. The separation of ethylbenzene and the three xylene isomers (ortho-, meta-, and para-xylene) is notoriously challenging due to their similar molecular structures and boiling points.[1][2] This guide offers practical, field-proven insights to overcome these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered during the analysis of ethyl xylene isomers.
Q1: Why is it so difficult to separate m-xylene and p-xylene?
The primary challenge in separating m-xylene and p-xylene lies in their very close boiling points and similar polarities.[3][4] This makes it difficult to achieve baseline resolution using standard gas chromatography (GC) conditions. The elution order on many common stationary phases is ethylbenzene, p-xylene, m-xylene, and o-xylene, with the p-xylene and m-xylene peaks often co-eluting or showing poor separation.[3]
Q2: What type of GC column is best for separating xylene isomers?
The choice of GC column is critical for successful separation. Highly polar stationary phases are generally recommended. Columns with a polyethylene glycol (PEG) stationary phase, such as the Agilent J&W DB-WAX series, are widely used for the analysis of polar compounds like xylenes.[5][6][7] For enhanced resolution, especially between m- and p-xylene, specialty columns can be employed:
-
Cyclodextrin-based columns: These columns, like the Agilent CP-Chirasil-DEX CB, utilize the inclusion complex formation capabilities of cyclodextrins to provide shape-selective separation of isomers.[8][9]
-
Ionic Liquid columns: Columns with ionic liquid stationary phases, such as the SLB®-IL60, offer unique interaction mechanisms that can effectively resolve all three xylene isomers.[10]
-
Novel Stationary Phases: Research into new materials like metal-organic frameworks (MOFs) and pillar[10]arenes as stationary phases shows great promise for achieving high-resolution separation of xylene isomers.[1][2][11][12]
Q3: Can I improve separation without changing the column?
Yes, several parameters can be optimized to enhance resolution:
-
Temperature Program: A slow, optimized temperature ramp can significantly improve the separation of closely eluting compounds.[13][14]
-
Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., helium, hydrogen) to its optimal value for the chosen column can increase efficiency and resolution.[13][15]
-
Injection Technique: A split injection with a high split ratio can result in sharper peaks, which can improve resolution.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Poor Resolution Between m-xylene and p-xylene
This is the most common and challenging issue in xylene isomer analysis.
dot
Caption: Troubleshooting workflow for poor m/p-xylene resolution.
Step-by-Step Troubleshooting:
-
Verify Column Selection:
-
Action: Confirm that you are using a column with a stationary phase suitable for aromatic isomer separation.
-
Rationale: Non-polar or low-polarity columns primarily separate based on boiling point, which is insufficient for m- and p-xylene.[3] A polar phase like PEG or a shape-selective phase is necessary to exploit subtle differences in isomer polarity and shape.[5][8]
-
-
Optimize the Temperature Program:
-
Action: Start with a low initial oven temperature and a slow ramp rate (e.g., 1-2 °C/min) through the elution range of the xylenes.
-
Rationale: A slower temperature increase provides more time for the isomers to interact with the stationary phase, allowing for better partitioning and improved separation.[13][14]
-
-
Adjust Carrier Gas Flow Rate:
-
Action: Determine and set the optimal linear velocity for your carrier gas and column dimensions. This information is often provided by the column manufacturer.
-
Rationale: Operating at the optimal linear velocity minimizes band broadening and maximizes column efficiency, leading to sharper peaks and better resolution.[13][15]
-
-
Consider a Specialty Column:
-
Action: If the above steps do not provide adequate resolution, consider switching to a column specifically designed for isomer separations, such as a cyclodextrin-based or ionic liquid column.
-
Rationale: These columns offer unique selectivities that can resolve isomers that are inseparable on standard phases.[8][10]
-
Issue 2: Peak Tailing
Peak tailing can lead to inaccurate integration and reduced resolution.
dot
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Troubleshooting:
-
Inspect the Inlet:
-
Evaluate Column Condition:
-
Action: Bake out the column at a temperature slightly above the final temperature of your analysis (but below the column's maximum operating temperature) to remove contaminants. If tailing persists, trim 10-15 cm from the inlet end of the column.
-
Rationale: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites. Trimming the column removes this contaminated section.[15][17]
-
-
Verify Column Installation:
-
Action: Ensure the column is installed correctly in the injector and detector with the proper ferrule and that the connections are leak-free.
-
Rationale: A poor connection can create dead volume or allow air to leak into the system, both of which can cause peak distortion.[15]
-
Data and Protocols
Table 1: Recommended GC Columns for Xylene Isomer Analysis
| Column Type | Stationary Phase | Key Features | Recommended for |
| Agilent J&W DB-WAX | Polyethylene Glycol (PEG) | High polarity, good general-purpose column for polar compounds.[5][6][7] | General analysis of xylenes, may require significant method optimization for m/p separation. |
| Restek Rtx-VMS | Proprietary Crossbond Phase | Optimized selectivity for volatile organic compounds.[18][19][20][21][22] | Analysis of xylenes in complex matrices of volatile compounds. |
| Agilent CP-Chirasil-DEX CB | Cyclodextrin-modified | Shape-selective separation based on inclusion complexation.[8] | Excellent resolution of m- and p-xylene. |
| Sigma-Aldrich SLB®-IL60 | Ionic Liquid | Unique interaction mechanisms for isomer separation.[10] | High-resolution separation of all xylene isomers. |
Experimental Protocol: Example GC Method for Xylene Isomer Separation
This is a starting point for method development. Optimization will be required based on your specific instrument and column.
-
Column: Agilent J&W DB-WAXetr (60 m x 0.32 mm I.D., 0.5 µm film thickness)[23]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 5 minutes.
-
Ramp: 2°C/min to 100°C.
-
Hold: 5 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split, 100:1 ratio.
-
Injection Volume: 1 µL.
-
-
Detector (FID):
-
Temperature: 250°C.
-
References
-
[Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[10]arene-based stationary phase. (2023). Analytica Chimica Acta.]([Link])
Sources
- 1. Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[6]arene-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jeol.com [jeol.com]
- 4. US5039380A - Separation of m-xylene from p-xylene or o-xylene by azeotropic distillation - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. midlandsci.com [midlandsci.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Sigma-Aldrich [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gcms.cz [gcms.cz]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. youtube.com [youtube.com]
- 18. restek.com [restek.com]
- 19. restek.com [restek.com]
- 20. Restek Rtx®-VMS Fused Silica GC Columns | Krackeler Scientific, Inc. [krackeler.com]
- 21. restek.com [restek.com]
- 22. restek.com [restek.com]
- 23. agilent.com [agilent.com]
Technical Support Center: Ensuring Purity in 4-Ethyl-m-xylene Experimentation
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Ethyl-m-xylene. This guide is designed to provide you with field-proven insights and practical solutions to prevent, identify, and resolve contamination issues in your experiments. Purity is paramount for reproducible and reliable results, and this resource will equip you with the knowledge to maintain the integrity of your work.
Introduction: The Critical Role of Purity
This compound (1-ethyl-2,4-dimethylbenzene) is a valuable aromatic hydrocarbon intermediate in various research and development applications. However, its utility is directly linked to its purity. Contaminants, even in trace amounts, can lead to ambiguous results, side reactions, and a misinterpretation of experimental outcomes. This guide follows a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Identifying Potential Contaminants
Q1: What are the most common impurities I should expect in commercially available this compound?
A1: The most prevalent impurities in commercial this compound typically arise from its synthesis, which is often a Friedel-Crafts alkylation of m-xylene.[1][2][3][4][5] The primary contaminants to be aware of are:
-
Isomeric Impurities: Other isomers of ethyl-xylene are the most common contaminants due to the nature of electrophilic aromatic substitution. These include 2-ethyl-m-xylene and other isomers formed through rearrangement or non-selective alkylation.
-
Unreacted Starting Materials: Residual m-xylene from an incomplete reaction is a likely impurity.
-
Polyalkylated Byproducts: Over-alkylation can lead to the formation of diethyl-m-xylenes or other polyalkylated species.[1]
-
Solvent Residues: Depending on the purification process, residual solvents may be present.
Q2: My GC-MS analysis shows multiple peaks close to my this compound peak. How can I identify them?
A2: Differentiating between isomers of ethyl-xylene can be challenging due to their similar boiling points and mass spectra. Here's a systematic approach:
-
Retention Index Comparison: The most reliable method for isomer identification is by comparing the retention indices of your unknown peaks with known standards on the same GC column and under identical conditions.[6] For non-polar columns like DB-1 or DB-5, the elution order of xylene isomers is generally m-, p-, then o-xylene.[7]
-
Mass Spectra Analysis: While the mass spectra of isomers are often very similar, subtle differences in fragmentation patterns can sometimes be used for identification when compared against a reliable mass spectral library.
-
Co-injection with Standards: Injecting a small amount of a suspected impurity standard along with your sample will cause the corresponding peak in your sample's chromatogram to increase in size, confirming its identity.
Below is a table summarizing typical analytical approaches:
| Analytical Technique | Purpose | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary tool for separation and identification of volatile contaminants. | Column selection is critical for isomer separation. A high-resolution capillary column (e.g., DB-5ms, 60m length) is recommended.[7] |
| High-Performance Liquid Chromatography (HPLC) | Useful for analyzing less volatile contaminants or for preparative purification. | A C18 reversed-phase column is often used with a mobile phase of acetonitrile and water.[8][9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation of the main component and can help identify major impurities. | ¹H NMR can show distinct aromatic proton splitting patterns for different isomers. |
Q3: I suspect my this compound has degraded over time. What are the likely degradation products?
A3: this compound, like other alkylbenzenes, is susceptible to degradation, primarily through oxidation. Key degradation pathways include:
-
Peroxide Formation: Upon exposure to air and light, alkylbenzenes can form peroxides, which are unstable and can be explosive upon concentration.[10][11][12][13][14] It is crucial to test for peroxides before distilling or heating the solvent.
-
Oxidation of the Ethyl Group: The ethyl group is susceptible to oxidation, especially in the presence of oxidizing agents (e.g., potassium permanganate, dichromate) or upon prolonged exposure to air.[15][16] This can lead to the formation of 1-(2,4-dimethylphenyl)ethanol, and further oxidation can yield 2',4'-dimethylacetophenone.
-
Photodegradation: Exposure to UV light can promote the degradation of alkylbenzenes.[6][17][18][19] This can lead to a complex mixture of oxidized and rearranged products.
The following diagram illustrates the initial steps of oxidative degradation:
Caption: Oxidative degradation pathway of this compound.
Section 2: Proactive Measures for Contamination Prevention
Q4: How should I properly store this compound to minimize degradation and contamination?
A4: Proper storage is your first line of defense against contamination. Follow these guidelines:
-
Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and peroxide formation.
-
Cool and Dark Location: Keep the container in a cool, dark place to minimize light-induced degradation and thermal decomposition.
-
Tightly Sealed Container: Ensure the container is tightly sealed to prevent the ingress of moisture and air. Use a cap with a PTFE liner for a good seal.
-
Avoid Plastic Containers: Aromatic hydrocarbons like this compound can leach plasticizers (e.g., phthalates) from plastic containers, leading to contamination.[20][21][22][23][24] Always store in glass or appropriate metal containers.
Q5: What are some best practices for handling this compound in the lab to avoid introducing contaminants?
A5: Meticulous handling techniques are crucial:
-
Use Clean and Dry Glassware: Always use glassware that has been thoroughly cleaned and dried to remove any residual chemicals or moisture.
-
Dedicated Equipment: If possible, dedicate a set of glassware and syringes for handling this compound to avoid cross-contamination.
-
Inert Gas Blanket: When transferring the liquid, use a positive pressure of an inert gas to prevent exposure to air.
-
Avoid Contaminated Spatulas or Pipettes: Never introduce a potentially contaminated utensil into the main stock bottle. Pour out the required amount into a separate, clean container for use.
The following workflow diagram illustrates a contamination prevention strategy:
Caption: Workflow for preventing contamination of this compound.
Section 3: Purification and Quality Control Protocols
Q6: My this compound is showing impurities. What is the most effective way to purify it?
A6: For volatile impurities with different boiling points, fractional distillation is the most effective purification method.[25][26][27][28]
Experimental Protocol: Fractional Distillation of this compound
Objective: To remove lower and higher boiling point impurities from this compound.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Boiling chips or magnetic stir bar
-
Glass wool and aluminum foil for insulation
Procedure:
-
Safety First: Before starting, test a small aliquot of the this compound for peroxides. If peroxides are present, they must be removed before distillation.
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.
-
Insulation: Insulate the fractionating column and distillation head with glass wool and aluminum foil to maintain a proper temperature gradient.[27]
-
Heating: Gently heat the round-bottom flask. The vapor will slowly rise through the fractionating column.
-
Equilibration: Allow the vapor to equilibrate in the column. You should observe a ring of condensing vapor slowly ascending the column.
-
Fraction Collection:
-
First Fraction (Forerun): Collect the initial distillate, which will be enriched in lower-boiling impurities. The temperature at the distillation head will be below the boiling point of this compound.
-
Main Fraction: Once the temperature stabilizes at the boiling point of this compound (approx. 188 °C), change the receiving flask and collect the pure product.
-
Final Fraction (Residue): Stop the distillation before the flask runs dry to avoid concentrating non-volatile impurities and potentially explosive peroxides.[29]
-
-
Analysis: Analyze the collected main fraction by GC-MS to confirm its purity.
Caption: Fractional distillation setup for purifying this compound.
Q7: How can I set up a reliable GC method for routine purity checks of my this compound samples?
A7: A robust GC method is essential for quality control. Here is a recommended starting point for a GC-FID or GC-MS system:
| GC Parameter | Recommended Setting | Rationale |
| Column | Non-polar capillary column (e.g., DB-5, HP-5, 30-60 m length, 0.25 mm ID, 0.25 µm film thickness) | Provides good separation of aromatic hydrocarbons based on boiling point.[30][31][32] |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Start at 50 °C (hold for 2 min), ramp to 150 °C at 5 °C/min, then ramp to 250 °C at 10 °C/min (hold for 5 min) | A temperature ramp allows for the separation of a range of potential impurities with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC. |
| Flow Rate | 1-2 mL/min | Provides a good balance between analysis time and resolution. |
| Detector | FID or MS | FID is a good general-purpose detector for hydrocarbons. MS provides structural information for impurity identification. |
This method should provide good separation of this compound from its common isomers and other potential contaminants. Retention times should be confirmed with standards.
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Juricek, M., et al. (2014). Efficient separation of xylene isomers by nonporous adaptive crystals of hybrid[6]arene in both vapor and liquid phase. Angewandte Chemie International Edition, 53(46), 12439-12443. Available at: [Link]
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YMC America. (n.d.). Characterization and evaluation of a novel C18 column based on organic/inorganic hybrid silica for HPLC and UHPLC. Available at: [Link]
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University of California, Santa Barbara. (n.d.). Peroxide Forming Chemicals. Environmental Health & Safety (EHS). Available at: [Link]
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Waters. (n.d.). HPLC Column Performance. Available at: [Link]
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Ionescu, C., & Duda-Seiman, D. (2008). comparison of the phase ratio for c18 hplc columns using three different organic modifiers. Journal of the Serbian Chemical Society, 73(11), 1089-1097. Available at: [Link]
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Schettler, T. (2002). Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. PubMed. Available at: [Link]
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JEOL. (n.d.). Identifying structural isomers using retention index - Qualitative analysis of mixed xylenes in lacquer paint. Available at: [Link]
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Nichols, L. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Chemistry LibreTexts. Available at: [Link]
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Greyhound Chromatography. (n.d.). GC Column Selection Guide. Available at: [Link]
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Sciencemadness Discussion Board. (2007, April 7). 1,4-benzenedicarboxylic acid from xylene by oxidation. Available at: [Link]
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Sharma, S., & Chatterjee, S. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. Environmental Science and Pollution Research, 31(1), 1-22. Available at: [Link]
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Yan, Z., et al. (2015). Fig. S6. HPLC chromatograms on the C18 column (25-cm long × 4.0-mm...). ResearchGate. Available at: [Link]
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Validation & Comparative
An In-Depth Comparison of GC-MS and HPLC for the Analysis of 4-Ethyl-m-xylene
A-Scientist's-Guide-to-4-Ethyl-m-xylene-Analysis-GC-MS-vs-HPLC
In the realm of analytical chemistry, the accurate quantification and identification of specific organic compounds are paramount. For researchers, scientists, and professionals in drug development, the choice of analytical technique can significantly impact the quality and reliability of their results. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of 4-Ethyl-m-xylene.
This compound, a volatile organic compound (VOC), is an isomer of xylene with the chemical formula C10H14.[1][2] Its boiling point is approximately 188.4°C, and it exists as a liquid at room temperature.[3] Understanding the physicochemical properties of this compound is crucial in selecting the appropriate analytical methodology. Its volatility and non-polar nature are key determinants in the comparative evaluation of GC-MS and HPLC.
This guide will delve into the fundamental principles of each technique, provide detailed experimental protocols, present comparative performance data, and offer expert insights to aid in making an informed decision for your specific analytical needs.
The Contenders: A Fundamental Overview
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a premier analytical technique for the separation of volatile compounds.[4] The core principle of GC lies in the partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column.[5] Volatile compounds, like this compound, are easily vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen.[6][7] The separation is primarily based on the compound's boiling point and its interaction with the stationary phase.[7] More volatile compounds with weaker interactions travel faster, leading to their earlier elution.[5]
The coupling of GC with a mass spectrometer (MS) provides a powerful tool for both quantification and definitive identification. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly confident identification by comparing it to spectral libraries.[8]
High-Performance Liquid Chromatography (HPLC)
In contrast to GC, High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to transport the sample through a column packed with a stationary phase.[6] For a non-polar analyte like this compound, a technique known as reversed-phase HPLC is the most common approach.[9][10] In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.[10][11]
The separation mechanism in reversed-phase HPLC is based on hydrophobic interactions.[11] Non-polar analytes, such as this compound, will have a stronger affinity for the non-polar stationary phase and will be retained longer. The elution of the analyte is achieved by increasing the proportion of the organic solvent in the mobile phase, which reduces the hydrophobic interactions and allows the compound to move through the column.[10] While HPLC is highly versatile for a wide range of compounds, its application to highly volatile and non-polar compounds like this compound presents certain challenges.[6][12]
Head-to-Head: A Performance-Based Comparison
The choice between GC-MS and HPLC for the analysis of this compound hinges on several key performance parameters.
| Performance Metric | GC-MS | HPLC | Rationale |
| Suitability for Volatile Compounds | Excellent | Poor to Moderate | GC is inherently designed for volatile analytes that are easily vaporized.[13] HPLC is better suited for non-volatile or thermally labile compounds.[12] |
| Sensitivity (LOD/LOQ) | High (ppb to ppt levels) | Moderate to Low | The high efficiency of capillary GC columns and the sensitivity of MS detectors allow for very low limits of detection.[14] HPLC sensitivity for non-UV absorbing compounds like this compound can be limited. |
| Selectivity/Specificity | Excellent | Good | The mass spectrometer provides definitive identification based on mass fragmentation patterns, offering superior specificity. HPLC relies on retention time, which can be less specific. |
| Resolution of Isomers | Excellent | Moderate | Capillary GC columns offer high resolving power, which is critical for separating isomers of xylene.[15] Achieving baseline separation of xylene isomers on a standard C18 HPLC column can be challenging.[16] |
| Analysis Time | Fast | Moderate to Slow | GC analysis times for volatile compounds are typically shorter than HPLC run times.[17] |
| Sample Preparation | Simple (Direct injection or headspace) | More Complex (Solvent compatibility) | For volatile analytes, sample preparation for GC can be as simple as direct liquid injection or headspace analysis. HPLC requires the sample to be dissolved in a mobile-phase compatible solvent. |
| Cost and Complexity | Higher initial cost, more complex | Lower initial cost, less complex | GC-MS systems generally have a higher purchase price and require more specialized knowledge to operate and maintain compared to standard HPLC systems.[18] |
LOD: Limit of Detection; LOQ: Limit of Quantitation; ppb: parts per billion; ppt: parts per trillion
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding, the following are detailed methodologies for the analysis of this compound using both GC-MS and HPLC.
GC-MS Analysis of this compound
This protocol is based on established methods for the analysis of volatile organic compounds, such as those outlined by the U.S. Environmental Protection Agency (EPA).[19]
1. Sample Preparation:
-
For liquid samples (e.g., in a non-volatile solvent), a direct injection can be performed. Prepare a calibration curve by diluting a stock solution of this compound in a suitable solvent (e.g., methanol) to concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.
-
For solid or aqueous matrices, static headspace analysis is a highly effective technique to isolate the volatile analyte from the matrix.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.[20]
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
3. Data Analysis:
-
Identify this compound based on its retention time and by comparing the acquired mass spectrum with a reference library (e.g., NIST).
-
Quantify the analyte by integrating the peak area of a characteristic ion and comparing it to the calibration curve.
HPLC Analysis of this compound
This protocol outlines a reversed-phase HPLC method. It is important to note that achieving good chromatographic performance for this analyte via HPLC can be challenging.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 µg/mL to 50 µg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Data Analysis:
-
Identify this compound based on its retention time compared to a standard.
-
Quantify the analyte by measuring the peak area and comparing it to the calibration curve.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams depict the workflows for both GC-MS and HPLC analysis of this compound.
Caption: GC-MS analytical workflow for this compound.
Caption: HPLC analytical workflow for this compound.
The Verdict: Making the Right Choice
For the analysis of this compound, GC-MS is unequivocally the superior technique . The inherent volatility and non-polar nature of the analyte align perfectly with the principles of gas chromatography.[6][13] The high resolving power of capillary GC columns ensures excellent separation from other xylene isomers and potential interferences, while the mass spectrometric detector provides unmatched sensitivity and specificity for confident identification and accurate quantification.[14][15]
While HPLC can, in principle, be used, it is not the optimal choice. The primary limitations include:
-
Lower Sensitivity: Particularly if the concentration of this compound is low.
-
Poor Resolution of Isomers: Standard reversed-phase columns may not provide adequate separation of xylene isomers.[16]
-
Potential for Volatilization: The volatility of the analyte can lead to issues with sample preparation and injection, potentially affecting reproducibility.
In a research or drug development setting where accurate and reliable data is crucial, the robustness and performance of GC-MS for volatile compounds like this compound make it the recommended methodology. HPLC is a powerful and versatile tool, but its strengths lie in the analysis of non-volatile, polar, and thermally labile compounds.[12]
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, proper method validation is essential to ensure the reliability and accuracy of the analytical data. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:[21]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[22][23]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[23]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[23]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[23]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[22][24]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21]
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Patsnap Synapse. (2025, May 9). How to Validate a Biochemical Method per ICH Guidelines. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. S2. HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene. Retrieved from [Link]
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A Comparative Analysis of Electrophilic Aromatic Substitution Reactivity: 4-Ethyl-m-xylene vs. 2-Ethyl-p-xylene
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of aromatic building blocks for organic synthesis, the subtle differences between isomeric structures can have profound impacts on reaction outcomes, dictating product distributions and overall efficiency. This guide provides an in-depth comparison of the electrophilic aromatic substitution (EAS) reactivity of two C10H14 isomers: 4-ethyl-m-xylene and 2-ethyl-p-xylene. Understanding their relative reactivity is crucial for chemists aiming to leverage these compounds as starting materials in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Structural Overview and Electronic Considerations
Both this compound and 2-ethyl-p-xylene are trisubstituted benzene derivatives, possessing three electron-donating alkyl groups. These alkyl groups activate the aromatic ring towards electrophilic attack by increasing the electron density through an inductive effect.[1] In electrophilic aromatic substitution, the rate-determining step is typically the initial attack of the electrophile on the electron-rich aromatic ring to form a carbocation intermediate known as a sigma complex or arenium ion.[2] The stability of this intermediate is a key factor in determining the overall reaction rate.
This compound features methyl groups at positions 1 and 3, and an ethyl group at position 4. The arrangement of these activating groups is synergistic, with their directing effects reinforcing each other to strongly activate specific positions on the ring.
2-Ethyl-p-xylene , on the other hand, has methyl groups at positions 1 and 4, and an ethyl group at position 2. While all substituents are activating, their spatial arrangement leads to different patterns of electron density distribution and steric hindrance compared to its meta isomer.
Analysis of Electrophilic Attack and Regioselectivity
The directing effects of the alkyl substituents are paramount in predicting the regioselectivity of electrophilic substitution. Alkyl groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[3]
This compound: A Case of Reinforced Activation
In this compound, the directing effects of the three alkyl groups converge on specific positions, leading to a highly activated and regioselective substrate.
-
The methyl group at C1 directs to C2, C4 (occupied), and C6.
-
The methyl group at C3 directs to C2, C4 (occupied), and C6.
-
The ethyl group at C4 directs to C3 (occupied), C5, and C1 (occupied).
The positions most activated by the combined inductive effects are C2 and C6, which are ortho to both methyl groups and meta to the ethyl group. Position C5 is ortho to the ethyl group and meta to the C3-methyl group. The concerted electron-donating effects of the 1,3-methyl groups strongly activate the C2 and C6 positions.
2-Ethyl-p-xylene: Competing Directing Effects and Steric Hindrance
In 2-ethyl-p-xylene, the situation is more complex due to the interplay of directing effects and steric hindrance.
-
The methyl group at C1 directs to C2 (occupied), C6, and C4 (occupied).
-
The ethyl group at C2 directs to C1 (occupied), C3, and C6.
-
The methyl group at C4 directs to C3, C5, and C1 (occupied).
Here, positions C3, C5, and C6 are all activated. Position C3 is ortho to both the C2-ethyl and C4-methyl groups. Position C5 is ortho to the C4-methyl group and meta to the C2-ethyl group. Position C6 is ortho to the C1-methyl group and meta to the C2-ethyl group. The position between two substituents (C3) is generally subject to significant steric hindrance, which can disfavor the approach of an electrophile.[4]
Comparative Reactivity Analysis
Based on the electronic and steric factors discussed above, we can predict the relative reactivity of the two isomers.
Overall Reactivity: this compound is predicted to be more reactive than 2-ethyl-p-xylene in electrophilic aromatic substitution reactions. The synergistic activation of the C2 and C6 positions in this compound by the two meta-positioned methyl groups creates sites of significantly higher electron density compared to any single position in 2-ethyl-p-xylene. The formation of the sigma complex at these positions in this compound will be more energetically favorable, leading to a lower activation energy and a faster reaction rate.
Product Distribution:
-
This compound is expected to yield a major product resulting from substitution at the C2 or C6 position, which are equivalent. Substitution at C5 would be a minor product.
-
2-Ethyl-p-xylene is likely to give a mixture of products. Substitution at C5 and C6 is expected to be favored over the more sterically hindered C3 position. The relative yields will depend on the size of the electrophile, with bulkier electrophiles showing a greater preference for the less hindered positions.[5]
The following diagram illustrates the predicted sites of electrophilic attack for both isomers.
Caption: Predicted reactivity of different positions in this compound and 2-ethyl-p-xylene towards electrophilic attack.
Experimental Data and Supporting Evidence
| Compound | Relative Rate of Nitration (vs. Benzene) |
| Toluene | 25 |
| m-Xylene | ~200 |
| p-Xylene | ~150 |
| o-Xylene | ~150 |
Note: These are approximate relative rates and can vary with reaction conditions.
This trend suggests that the meta-arrangement of activating groups, as seen in this compound, leads to a more reactive substrate for electrophilic aromatic substitution.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity differences, the following experimental protocols for nitration and Friedel-Crafts acylation can be employed.
Competitive Nitration
This experiment will directly compare the reaction rates of the two isomers.
Methodology:
-
Equimolar Mixture Preparation: Prepare an equimolar mixture of this compound and 2-ethyl-p-xylene in a suitable inert solvent (e.g., dichloromethane).
-
Nitrating Agent: A solution of nitric acid in acetic anhydride is a relatively mild nitrating agent suitable for activated systems.
-
Reaction: Cool the substrate mixture to 0°C and slowly add a sub-stoichiometric amount of the nitrating agent. The use of a limited amount of the nitrating agent will ensure that the more reactive isomer is preferentially nitrated.
-
Quenching and Workup: After a set reaction time, quench the reaction with cold water, separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the nitrated products of each isomer. The ratio of the products will reflect the relative reactivity of the starting materials.
Caption: Workflow for the competitive nitration experiment.
Friedel-Crafts Acylation
This reaction will provide insights into the influence of steric hindrance on product distribution.
Methodology:
-
Reactant Setup: In separate reaction flasks, dissolve each isomer (this compound and 2-ethyl-p-xylene) in an inert solvent like dichloromethane.
-
Catalyst: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl3).
-
Acylating Agent: Slowly add an acylating agent, for example, acetyl chloride, to the cooled reaction mixture.
-
Reaction and Workup: Allow the reaction to proceed at a controlled temperature. After completion, quench the reaction with ice-water and an acid wash, followed by extraction and drying of the organic layer.
-
Product Analysis: Analyze the product mixture by Nuclear Magnetic Resonance (NMR) spectroscopy and GC-MS to identify the isomers formed and their relative ratios.
Conclusion
The analysis of electronic and steric effects strongly suggests that This compound is the more reactive isomer towards electrophilic aromatic substitution compared to 2-ethyl-p-xylene. The reinforcing directing effects of the alkyl groups in this compound lead to a higher degree of activation at specific sites, facilitating a faster reaction rate. In contrast, the arrangement of substituents in 2-ethyl-p-xylene results in both competing directing effects and increased steric hindrance at one of the potential substitution sites.
For synthetic chemists, this implies that reactions with this compound are likely to proceed under milder conditions and with higher regioselectivity, yielding a more predictable and cleaner product profile. Conversely, reactions with 2-ethyl-p-xylene may require more forcing conditions and are more likely to produce a mixture of isomeric products, necessitating more challenging purification steps. The provided experimental protocols offer a framework for the quantitative validation of these predictions, enabling researchers to make informed decisions in the selection of starting materials for their synthetic endeavors.
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JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. [Link]
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Chemistry Stack Exchange. (2017). Electrophilic substitution on disubstituted benzene rings. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
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Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]
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A Comparative Guide to the Solvent Properties of Xylene Isomers
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly influence experimental outcomes, from reaction kinetics to purification efficiency. Xylene, a widely used aromatic hydrocarbon, exists as three structural isomers: ortho-xylene (o-xylene), meta-xylene (m-xylene), and para-xylene (p-xylene).[1][2] While sharing the same chemical formula (C₈H₁₀), their distinct molecular geometries give rise to subtle yet important differences in their physical and solvent properties.[1][2] This guide provides an in-depth comparison of these isomers, supported by experimental data and protocols, to empower you in making an informed solvent selection.
The structural variance among the isomers lies in the position of the two methyl groups on the benzene ring. In o-xylene, they are on adjacent carbon atoms (1,2 position), in m-xylene they are separated by one carbon (1,3 position), and in p-xylene they are on opposite sides of the ring (1,4 position).[1] This seemingly minor difference has a cascading effect on their physical properties and, consequently, their behavior as solvents.
Visualizing the Isomers
To better understand the structural differences, their molecular geometries are presented below.
Caption: Molecular structures of o-xylene, m-xylene, and p-xylene.
Comparative Analysis of Physical Properties
The selection of a solvent often begins with an evaluation of its fundamental physical properties. These properties dictate the conditions under which a solvent can be used and how it will behave in a given application.
| Property | o-Xylene | m-Xylene | p-Xylene |
| Boiling Point (°C) | 144.4[3] | 139.3[3] | 138[1] |
| Melting Point (°C) | -25.2[3] | -47.4[3] | 13.2[1] |
| Density (g/cm³ at 25°C) | ~0.88[2] | ~0.86[4] | ~0.86[3] |
| Flash Point (°C) | 30[2] | 25 - 27[4] | 27[5] |
Expert Insights:
-
Boiling Point: The variation in boiling points, although seemingly small, is significant for applications requiring precise temperature control, such as distillation. o-Xylene's higher boiling point can be advantageous for reactions requiring elevated temperatures.[1]
-
Melting Point: The most striking difference is in the melting points. p-Xylene's much higher melting point of 13.2°C means it can solidify in cooler environments, a critical consideration for storage and handling.[1][2] This property is exploited in its separation from the other isomers.
-
Density: The densities of the isomers are quite similar, with o-xylene being slightly denser.[2][3] This small difference is generally not a deciding factor in most solvent applications but can be relevant in extraction processes.
-
Flash Point: All three isomers are flammable liquids with relatively low flash points, necessitating careful handling and storage away from ignition sources.[2][4][5]
Solvency Power: A Deeper Dive
Beyond basic physical properties, the true measure of a solvent lies in its ability to dissolve other substances. This "solvency power" can be quantified using various parameters.
Kauri-Butanol (KB) Value
The Kauri-Butanol (KB) value is an empirical measure of the solvency power of hydrocarbon solvents.[6][7][8] A higher KB value indicates a stronger ability to dissolve certain materials, particularly resins and polymers.[6][7][8] The test involves titrating a standard solution of kauri resin in n-butanol with the solvent until a defined turbidity is reached.[9]
Hansen Solubility Parameters (HSP)
A more sophisticated approach to understanding solvency is through Hansen Solubility Parameters. HSP breaks down the total cohesive energy of a solvent into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from intermolecular dipole forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A substance is most likely to dissolve in a solvent with a similar HSP profile. The Hansen Solubility Parameters for a typical xylene mixture are:
| Parameter | Value (MPa½) |
| δD (Dispersion) | 17.6 |
| δP (Polar) | 1.0 |
| δH (Hydrogen Bonding) | 3.1 |
| Total (δT) | 17.8 |
(Data based on a typical xylene mixture)[10]
Expert Insights:
The HSP values reveal that xylenes are predominantly non-polar solvents, with their solvency power derived mainly from dispersion forces. The low polar and hydrogen bonding components indicate they are less effective at dissolving highly polar or hydrogen-bonding solutes. The subtle structural differences between the isomers would lead to slight variations in their individual HSPs, which could be critical for highly specific solubility requirements. For instance, the slightly higher polarity of o-xylene due to the proximity of the methyl groups might make it a marginally better solvent for moderately polar compounds compared to the more symmetrical p-xylene.
Applications in Research and Development
The choice between xylene isomers often depends on the specific application:
-
o-Xylene: Its primary use is in the production of phthalic anhydride, a precursor for plasticizers.[1][11] As a solvent, its higher boiling point can be beneficial for certain reactions.
-
m-Xylene: A common solvent in the formulation of paints, inks, and cleaning agents.[1] It is also used to produce isophthalic acid for polyester resins.[1][11]
-
p-Xylene: The most commercially valuable isomer, it is almost exclusively used to produce terephthalic acid, a key monomer for PET plastics and polyester fibers.[1][11][12] Its use as a general laboratory solvent is less common due to its higher cost and tendency to freeze.
In the pharmaceutical industry, xylenes are used as clearing agents in histology for tissue processing and in the formulation of some drugs.[12][13] They also find use in various laboratory procedures like chromatography and as cleaning agents for equipment.[13]
Experimental Protocol: Determination of Kauri-Butanol Value
To provide a practical understanding of how solvency power is determined, the following is a detailed protocol for measuring the Kauri-Butanol value, based on the ASTM D1133 standard test method.[6][7][8]
Workflow Diagram
Caption: Experimental workflow for determining the Kauri-Butanol value.
Step-by-Step Methodology
-
Preparation of Kauri-Butanol Standard Solution:
-
Standardization of the Kauri-Butanol Solution:
-
Titrate 20 g of the kauri-butanol solution with standard toluene (assigned KB value of 105) until the defined turbidity is reached.[9]
-
Titrate another 20 g of the solution with a standard blend of 75% n-heptane and 25% toluene (assigned KB value of 40).[9]
-
These titrations are crucial for ensuring the accuracy of the measurements.
-
-
Titration with Xylene Isomer:
-
Accurately weigh 20 ± 0.1 g of the standardized kauri-butanol solution into a 250-mL Erlenmeyer flask.
-
Maintain the temperature of the solution at 25 ± 1°C throughout the titration.
-
Place a sheet of paper with 10 or 12-point print behind the flask.[6]
-
Slowly add the xylene isomer being tested from a burette, swirling the flask continuously.
-
The endpoint is reached when the black print just becomes blurred and illegible when viewed through the solution.
-
-
Calculation of Kauri-Butanol Value:
Safety Considerations
Xylene isomers are flammable liquids and vapors.[4][14][15] They can cause skin, eye, and respiratory irritation.[4][16][17] Prolonged or repeated exposure may have more severe health effects.[4] Always handle xylenes in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19][20] Consult the Safety Data Sheets (SDS) for each isomer before use for detailed handling and emergency procedures.[4][5][14][15][16][17][18][19][21][22][23][24][25]
Conclusion
While o-, m-, and p-xylene exhibit many similar solvent characteristics, their differences in physical properties, driven by their isomeric structures, are significant enough to influence their suitability for specific applications. O-xylene's higher boiling point, m-xylene's general-purpose utility, and p-xylene's high melting point and value as a chemical intermediate are key differentiators. For the discerning scientist and researcher, understanding these nuances is paramount for optimizing experimental design, ensuring process efficiency, and achieving reliable results. This guide serves as a foundational resource, and further investigation into specific solute-solvent interactions using tools like Hansen Solubility Parameters is recommended for highly sensitive applications.
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ASTM D1133-13 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. ASTM International.
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D1133 Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. ASTM International.
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Safety Data Sheet: m-Xylene. Carl ROTH.
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(For Synthesis) (m-Xylene) MSDS CAS. Oxford Lab Fine Chem LLP.
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Material Safety Data Sheet Mixed Xylene.
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Densities and viscosities of binary and ternary liquid systems containing xylenes. ACS Publications.
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Part 40-Toluene and Xylene.
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Viscosity Determination / General Tests.
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Xylene: Properties, Benefits, and Precautions in Practical Use.
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The Kauri-Butanol Cleaning Number: Unconventional Wisdom. Finishing and Coating.
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CHEM355 Experiment 6 Viscosity of High Polymer Solutions.
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Determination of Solubility Parameters for the p-Xylene Oxidation Products. ResearchGate.
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A Senior Application Scientist's Guide to Cross-Validation of 4-Ethyl-m-xylene Quantification Across Multiple Laboratories
Introduction: The Imperative of Reproducibility in Analytical Chemistry
In the realms of pharmaceutical development, environmental monitoring, and industrial quality control, the accuracy and reliability of analytical data are paramount. The quantification of specific chemical entities, such as the aromatic hydrocarbon 4-Ethyl-m-xylene, often forms the basis of critical decisions regarding product safety, regulatory compliance, and research outcomes. However, an analytical method validated in a single laboratory does not guarantee its reproducibility elsewhere. Inter-laboratory variability, stemming from subtle differences in equipment, reagents, and analyst technique, can lead to significant discrepancies in results.[1][2]
This guide provides a comprehensive framework for conducting an inter-laboratory cross-validation study for the quantification of this compound.[3][4] Such studies are essential for establishing the robustness and transferability of an analytical method, ensuring that data generated across different sites are both comparable and trustworthy.[5][6] We will delve into the technical nuances of designing and executing a robust cross-validation protocol, interpreting the resulting data, and troubleshooting common sources of variability. This document is intended for researchers, scientists, and drug development professionals who are tasked with ensuring the integrity of analytical data across multiple laboratory environments.
Understanding the Analyte: this compound
This compound (also known as 1-Ethyl-2,4-dimethylbenzene) is an aromatic hydrocarbon.[7] Its accurate quantification is crucial, as xylene isomers are widely used industrial solvents and are components of many commercial products.[8][9] Understanding its physical and chemical properties is the first step in developing a reliable analytical method.
| Property | Value |
| CAS Number | 874-41-9[7] |
| Molecular Formula | C₁₀H₁₄[7][10] |
| Molecular Weight | 134.22 g/mol [7][10] |
| Appearance | Colorless liquid[7] |
| Boiling Point | ~188 °C |
| Solubility | Insoluble in water; soluble in organic solvents |
The primary challenge in xylene analysis is often the separation of its isomers (o-, m-, and p-xylene) and ethylbenzene, which have very similar structures and boiling points.[11][12] A successful analytical method must demonstrate the specificity to resolve and accurately quantify this compound in the potential presence of these related compounds.
Primary Analytical Methodology: Gas Chromatography (GC)
Gas chromatography is the gold standard for the analysis of volatile and semi-volatile organic compounds like this compound.[8][13] Its high resolving power and sensitivity make it ideal for this application.
-
Separation: A capillary GC column with a non-polar or intermediate-polarity stationary phase is typically employed to achieve baseline separation of xylene isomers and ethylbenzene.[14][15]
-
Detection:
-
Flame Ionization Detector (FID): FID is a robust, universal detector for hydrocarbons, offering excellent linearity and sensitivity.[8][13] It is the most common choice for routine quantification.
-
Mass Spectrometry (MS): GC-MS provides an additional layer of confidence through mass spectral confirmation of the analyte's identity. It is particularly useful for complex matrices or when unambiguous identification is required.[13][16][17]
-
Designing the Inter-Laboratory Cross-Validation Study
A successful cross-validation study hinges on meticulous planning and a harmonized protocol that all participating laboratories must follow.[3][18] The goal is to minimize procedural variables so that the true performance of the analytical method across different environments can be assessed.
Below is a DOT graph outlining the workflow of a typical inter-laboratory study.
Caption: Workflow for an inter-laboratory cross-validation study.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a template that should be adapted to the specific needs of the study. The critical element is that every laboratory adheres to the same procedure.
1. Sample Preparation and Handling
-
Upon receipt, log the test samples and store them at the specified condition (e.g., 4°C, protected from light).
-
Allow samples to equilibrate to room temperature for at least 60 minutes before analysis.
-
Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the test samples. A minimum of five concentration levels is recommended.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector: FID, 280°C.
-
Injection Volume: 1 µL.
3. System Suitability
-
Before running the analytical sequence, inject a mid-level calibration standard five times.
-
The relative standard deviation (RSD) of the peak area for the this compound should be ≤ 2.0%.
-
The resolution between this compound and any adjacent isomer peaks should be ≥ 1.5.
4. Analysis Sequence
-
Run a solvent blank to ensure no system contamination.
-
Analyze the calibration standards from lowest to highest concentration.
-
Analyze the provided test samples in triplicate.
-
Analyze a mid-level calibration standard after every 10 sample injections to check for instrument drift.
5. Data Processing and Reporting
-
Integrate the peak area for this compound.
-
Generate a linear regression calibration curve (Concentration vs. Peak Area). The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of this compound in the test samples using the calibration curve.
-
Report the individual results for each of the three replicate analyses and their mean value.
Data Presentation and Interpretation
The study coordinator will collate the data from all participating laboratories for statistical comparison. The results should be summarized in a clear, tabular format.
Table 1: Hypothetical Cross-Validation Results for this compound (Nominal Concentration: 50.0 µg/mL)
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Mean Measured Conc. (µg/mL) | 49.5 | 52.1 | 48.9 | 45.0 - 55.0 |
| Accuracy (% Recovery) | 99.0% | 104.2% | 97.8% | 90.0 - 110.0% |
| Precision (RSD %) | 1.2% | 1.8% | 1.5% | ≤ 5.0% |
| LOD (µg/mL) | 0.5 | 0.7 | 0.6 | Report Value |
| LOQ (µg/mL) | 1.5 | 2.1 | 1.8 | Report Value |
| z-score | -0.31 | 1.30 | -0.68 | -2 to +2 |
Note: The z-score is calculated as: (Lab Mean - Overall Mean) / Standard Deviation of All Results.
In this hypothetical example, all three laboratories have met the predefined acceptance criteria, demonstrating successful cross-validation. Their results for accuracy and precision are well within the limits, and their z-scores indicate that their performance is consistent with the group.[19] This provides high confidence that the analytical method is robust and transferable.
Troubleshooting: Identifying Sources of Variability
When results fall outside the acceptance criteria, it is crucial to investigate the root cause.[5] A systematic approach is necessary to pinpoint the source of the discrepancy. The following diagram illustrates potential sources of analytical variability.
Caption: Potential sources of inter-laboratory analytical variability.
Common issues include:
-
Calibration Standards: Discrepancies in the preparation or purity of reference standards are a frequent cause of bias.[20]
-
Instrumentation: While the protocol specifies instrument parameters, "hidden" differences like injector design or detector electronics can influence results.[2]
-
Data Integration: Subjectivity in manual peak integration can introduce significant variability. A standardized integration protocol is essential.
Conclusion
Cross-validation is not merely a regulatory hurdle; it is a fundamental scientific exercise that underpins the reliability of analytical data.[3][21] By systematically comparing the performance of a method for quantifying this compound across different laboratories, organizations can establish a high degree of confidence in their results. This guide provides a robust framework for designing and executing such a study, from initial planning and protocol harmonization to data analysis and troubleshooting. Adherence to these principles will ensure that the analytical data generated is reproducible, reliable, and fit for its intended purpose, thereby upholding the highest standards of scientific integrity.
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A Researcher's Guide to the Isomeric Purity Assessment of 4-Ethyl-m-xylene
In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), the precise control of isomeric purity is not merely a matter of regulatory compliance but a fundamental pillar of product efficacy and safety. 4-Ethyl-m-xylene (also known as 1-Ethyl-2,4-dimethylbenzene) is a key aromatic hydrocarbon intermediate where stringent purity assessment is critical. The presence of closely related structural isomers can significantly alter reaction kinetics, final product characteristics, and toxicological profiles.
This guide provides an in-depth comparison of analytical methodologies for the robust assessment of this compound's isomeric purity. We will explore the causality behind methodological choices, present validated experimental protocols, and offer data-driven insights to guide researchers in selecting the most appropriate technique for their specific needs.
The Analytical Challenge: Resolving Closely Related Isomers
The primary challenge in assessing the purity of this compound lies in the separation and quantification of its isomers, which often possess nearly identical physicochemical properties. These isomers fall into two main categories: other ethyl-dimethylbenzene isomers and different C10H14 aromatic structures like diethylbenzenes. Their similar boiling points and polarities make them notoriously difficult to resolve using simple analytical techniques.[1][2]
Table 1: Physicochemical Properties of this compound and Potential Isomeric Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | CCC1=C(C)C=C(C)C=C1 | 134.22 | 188-189 |
| 3-Ethyl-m-xylene | CCC1=CC(C)=CC(C)=C1 | 134.22 | 188-189 |
| 2-Ethyl-p-xylene | CCC1=C(C)C=C(C)C=C1 | 134.22 | 187-188 |
| o-Xylene | CC1=CC=CC=C1C | 106.16 | 144 |
| m-Xylene | CC1=CC(C)=CC=C1 | 106.16 | 139 |
| p-Xylene | CC1=CC=C(C)C=C1 | 106.16 | 138 |
| Ethylbenzene | CCC1=CC=CC=C1 | 106.16 | 136 |
Note: Boiling points are approximate and can vary with pressure. Data compiled from various chemical suppliers.[3][4][5][]
Given these subtle differences, high-resolution separation techniques are indispensable.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the required specificity, sensitivity, and the nature of the sample matrix. For volatile, semi-polar aromatic hydrocarbons like this compound, Gas Chromatography (GC) is the gold standard.[7] However, other techniques like Nuclear Magnetic Resonance (NMR) serve a vital confirmatory role.
The Workhorse: High-Resolution Capillary Gas Chromatography (GC)
GC offers unparalleled resolving power for volatile isomers.[8][9] The separation mechanism relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid stationary phase coated on a long, narrow capillary column.[10]
-
Expertise in Action: The choice of the capillary column is the most critical parameter. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), separates compounds primarily by their boiling points.[11] While effective for general screening, it may fail to resolve isomers with very close boiling points. For enhanced resolution of xylene isomers, a stationary phase with intermediate polarity is often superior as it leverages subtle differences in dipole moments and molecular shape.[12]
GC Detectors: A Tale of Two Capabilities
-
Flame Ionization Detector (FID): The FID is the universal detector for quantifiable organic compounds.[7] It offers high sensitivity, a wide linear range, and robust performance, making it the ideal choice for routine purity checks and quantification. Its response is proportional to the number of carbon atoms, allowing for accurate area percent calculations without the need for individual calibration of each impurity, assuming a similar response factor for all C10H14 isomers.
-
Mass Spectrometry (MS): When coupled with GC, MS provides definitive identification of separated components.[10][13] It fragments eluting molecules into characteristic ions, generating a unique mass spectrum for each compound. This is invaluable for identifying unknown impurities and confirming the identity of peaks that may co-elute or be unresolved by the GC column alone. For regulatory submissions, GC-MS is often mandatory for impurity identification.[14][15]
The Confirmatory Powerhouse: Nuclear Magnetic Resonance (NMR) Spectroscopy
While GC excels at separation and quantification, ¹H NMR spectroscopy provides unambiguous structural confirmation.[16] Each isomer of ethyl-dimethylbenzene will produce a unique ¹H NMR spectrum based on the distinct chemical environments of its protons.[17]
-
Expertise in Action: For this compound, one would expect a characteristic ethyl group pattern (a quartet and a triplet) and two distinct methyl singlets, along with signals in the aromatic region. Other isomers will show different splitting patterns or chemical shifts in the aromatic and aliphatic regions.[18] Quantitative NMR (qNMR) can also be employed for purity assessment by integrating signals against a certified internal standard, though it is generally less sensitive to trace impurities than GC-FID.[19][20]
Table 2: Comparison of Key Analytical Techniques
| Parameter | GC-FID | GC-MS | ¹H NMR Spectroscopy |
| Primary Function | High-resolution separation & quantification | Definitive identification & confirmation | Structural elucidation & confirmation |
| Resolution | Excellent | Excellent | Poor (for complex mixtures) |
| Sensitivity (LOD/LOQ) | High (ppm levels) | Very High (ppb levels) | Moderate (typically >0.1%) |
| Quantitative Accuracy | Excellent | Good (requires calibration) | Excellent (with internal standard) |
| Key Advantage | Robustness, linearity, and cost-effectiveness for routine analysis. | Unambiguous peak identification through mass spectra.[13] | Provides absolute structural information without chromatography.[16] |
| Limitation | Peak identity is based solely on retention time. | More complex instrumentation and maintenance. | Lower throughput and sensitivity for trace impurities. |
Validated Experimental Protocols
Trustworthiness in analytical data is built upon well-designed, self-validating protocols. The following methods incorporate system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.
Protocol 1: Isomeric Purity by High-Resolution Capillary GC-FID
This method is designed for the accurate quantification of this compound and its isomeric impurities.
1. System Suitability Test (SST) Solution Preparation:
-
Prepare a solution containing ~99% this compound and spiked with ~0.5% each of 2-Ethyl-p-xylene and 3-Ethyl-m-xylene in a suitable solvent (e.g., hexane). This solution will be used to verify the system's ability to separate the critical isomer pairs.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to volume with hexane.
3. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for stable retention times. |
| Column | Agilent DB-17 (50% Phenyl)-methylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film | The intermediate polarity enhances selectivity for aromatic isomers.[12] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert and provides good efficiency. |
| Oven Program | 80°C (hold 1 min), ramp to 150°C @ 2°C/min, hold 5 min | A slow temperature ramp is crucial for resolving isomers with close boiling points.[21] |
| Injector | Split (100:1), 250°C | Prevents column overloading and ensures sharp peaks. |
| Detector | FID, 280°C | High temperature prevents condensation and ensures a stable signal. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
4. System Suitability Criteria:
-
Inject the SST solution.
-
Resolution: The resolution between the this compound peak and its closest eluting isomer must be ≥ 1.5.
-
Tailing Factor: The tailing factor for the this compound peak should be between 0.9 and 1.5.
5. Analysis and Calculation:
-
Inject the prepared sample solution.
-
Integrate all peaks.
-
Calculate the isomeric purity using the area percent normalization method:
-
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Protocol 2: Impurity Identification by GC-MS
This protocol is used to confirm the identity of impurities detected by GC-FID.
1. Sample Preparation:
-
Use the same sample solution prepared for the GC-FID analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 with 5977B MSD or equivalent | Standard, robust system for routine analysis. |
| Column | Same as GC-FID (DB-17 or similar) | Using the same column allows for direct correlation of retention times. |
| Oven Program | Same as GC-FID | Ensures consistent chromatography. |
| Ion Source | Electron Ionization (EI), 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |
| Mass Range | 35 - 350 amu | Covers the expected mass range of the parent compound and its fragments. |
| MSD Transfer Line | 280°C | Prevents analyte condensation before entering the mass spectrometer. |
3. Data Analysis:
-
For each impurity peak, obtain the mass spectrum.
-
Compare the obtained spectrum against a reference library (e.g., NIST) to tentatively identify the compound.
-
For definitive identification, compare the mass spectrum and retention time with that of a certified reference standard for the suspected impurity.
Visualizing the Analytical Workflow
A systematic approach ensures comprehensive and reliable purity assessment. The workflow begins with a quantitative screen, followed by definitive identification of any detected impurities.
Caption: Workflow for Isomeric Purity Assessment.
Conclusion
The robust assessment of isomeric purity for this compound demands a multi-faceted analytical approach. High-resolution capillary GC-FID stands as the primary tool for accurate and precise quantification due to its superior resolving power and detector linearity. The strategic selection of a mid-polarity column is paramount to achieving the necessary separation of closely related isomers. This quantitative analysis must be supported by the definitive structural identification capabilities of GC-MS and, where necessary, the confirmatory power of NMR spectroscopy. By implementing self-validating protocols with clear system suitability criteria, researchers can ensure the integrity and trustworthiness of their data, a prerequisite for success in both research and drug development.
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Performance comparison of different capillary columns for xylene isomer separation
An In-Depth Guide to Capillary Column Selection for the Chromatographic Separation of Xylene Isomers
For researchers, analytical scientists, and professionals in drug development and chemical industries, the accurate quantification of xylene isomers (ortho-, meta-, and para-xylene) is a frequent necessity. However, their separation represents a classic challenge in gas chromatography (GC) due to their remarkably similar boiling points and molecular structures. The selection of an appropriate capillary column is paramount to resolving these positional isomers. This guide provides an in-depth comparison of different capillary column technologies, supported by experimental data and mechanistic explanations, to empower you in making an informed decision for your analytical needs.
The Analytical Challenge of Xylene Isomers
Xylene isomers are foundational materials in the chemical industry, serving as solvents and precursors for the synthesis of polymers, such as polyethylene terephthalate (PET). Their individual properties and reaction pathways differ, necessitating precise quantification of each isomer in mixtures. The challenge lies in their subtle physicochemical differences, as shown in Table 1. With boiling points differing by only a few degrees, conventional separation by distillation is inefficient, making chromatography the method of choice.[1][2]
In gas chromatography, separation is dictated by the interactions between the analytes and the stationary phase coated on the capillary column wall.[3] For xylene isomers, achieving differential retention requires a stationary phase that can exploit subtle differences in their polarity or molecular shape.
Core Separation Mechanisms in Gas Chromatography
The retention of an analyte on a GC column is governed by a combination of intermolecular forces.[4] Understanding these forces is key to selecting a column with the correct selectivity for a given separation.
-
Van der Waals Forces (Dispersion Forces): These are weak, non-polar interactions that occur between all molecules and increase with molecular size and surface area.[5][6][7] On non-polar columns, separation is primarily driven by these forces, and the elution order generally follows the boiling points of the analytes.[8]
-
Dipole-Dipole and Dipole-Induced Dipole Interactions: These are polar interactions. Dipole-dipole forces occur between molecules with permanent dipoles, while dipole-induced dipole forces arise when a polar molecule induces a temporary dipole in a polarizable molecule.[4][9] Polar stationary phases leverage these interactions to separate compounds based on differences in their polarity.
-
Inclusion Complexation (Shape Selectivity): This is a highly specific mechanism where the stationary phase contains cavities into which analyte molecules can fit.[10] Separation is based on the "goodness of fit," which depends on the size and shape of the analyte relative to the cavity.[11][12]
Below is a diagram illustrating these fundamental interaction types.
Caption: Dominant separation mechanisms for different column types.
Performance Comparison of Capillary Columns
Non-Polar Columns (e.g., 5% Phenyl-95% Dimethylpolysiloxane)
These are the workhorse columns of many GC labs, often designated as DB-5, Rtx-5, or equivalent USP G27/G36 phases.[13][14]
-
Separation Mechanism: The primary interaction is dispersive (van der Waals forces).[6] As such, elution is governed almost entirely by the boiling points of the analytes.
-
Performance for Xylenes: Due to the nearly identical boiling points of m-xylene (139.1°C) and p-xylene (138.4°C), these isomers cannot be resolved on standard non-polar columns and will co-elute.[15][16] O-xylene, with its higher boiling point (144.4°C), is separated from the m/p pair.
-
Verdict: Unsuitable for applications requiring the individual quantification of m- and p-xylene. They are, however, useful for quantifying total m/p-xylene or for separating o-xylene from the other two.
Polar Columns (e.g., Polyethylene Glycol - WAX)
Columns with a polyethylene glycol (PEG) stationary phase, such as DB-WAX or Rtx-WAX, are highly polar and offer a different selectivity mechanism.
-
Performance for Xylenes: These columns can provide partial to complete resolution of m- and p-xylene. The typical elution order on a WAX column is ethylbenzene, p-xylene, m-xylene, and finally o-xylene.
-
Verdict: A significant improvement over non-polar columns. They are often sufficient for processes where baseline resolution is not strictly required. The degree of separation can be sensitive to operating conditions like temperature and flow rate.
Specialty Columns (Cyclodextrin-Based)
For applications demanding complete, baseline resolution of all three xylene isomers, specialty columns incorporating cyclodextrins are the gold standard.
-
Separation Mechanism: These columns feature cyclodextrins (cyclic oligosaccharides) blended into a polysiloxane phase.[19] Cyclodextrins have a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior.[20] They separate isomers based on shape selectivity through the formation of reversible inclusion complexes.[11][19] An isomer that fits more snugly into the cyclodextrin cavity will be retained longer. The separation of o-, m-, and p-xylene is achieved because their distinct shapes lead to different stabilities of their inclusion complexes with the cyclodextrin.[21]
-
Performance for Xylenes: Cyclodextrin-based columns, such as the Agilent J&W CP-Chirasil-DEX CB or CP-Cyclodextrin-β-2,3,6-M-19, are specifically designed to provide high-resolution separation of positional isomers, including xylenes.[21][22] They can achieve baseline resolution of all three isomers, which is often impossible on standard polar or non-polar phases.[22]
-
Verdict: The definitive choice for applications requiring accurate, individual quantification of o-, m-, and p-xylene. They provide the highest selectivity and resolution for this challenging separation.
Summary of Performance Data
| Column Type | Stationary Phase Example | Primary Mechanism | Elution Order (p-, m-, o-) | Resolution of m- & p-Xylene |
| Non-Polar | 5% Diphenyl / 95% Dimethylpolysiloxane (Rtx-5) | Van der Waals (Boiling Point) | p- & m- (co-elute), o- | None |
| Polar | Polyethylene Glycol (Rtx-WAX) | Dipole-Dipole Interactions | p-, m-, o- | Partial to Good |
| Specialty | Beta-Cyclodextrin (CP-Chirasil-DEX CB) | Inclusion Complexation (Shape) | p-, m-, o- | Baseline |
Experimental Protocols & Workflow
The following are representative protocols for the analysis of xylene isomers. Laboratories should perform their own optimization.
General GC Analysis Workflow
Caption: A typical workflow for GC-based analysis.
Protocol 1: Analysis using a Polar WAX Column
This protocol is suitable for achieving good separation of the three isomers.
-
Column: Rtx-Wax (30 m x 0.53 mm ID, 1.0 µm film thickness) or equivalent.[23]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Carrier Gas: Hydrogen or Helium. For Hydrogen, set a linear velocity of 40 cm/sec.[23]
-
Injector:
-
Mode: Split (e.g., 50:1 ratio)
-
Temperature: 220 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.[23]
-
Ramp: Increase to 120 °C at 10 °C/min.
-
Hold: Hold at 120 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N2 or He): 25 mL/min
-
-
Sample: 1 µL of a 100 ppm solution of a mixed xylene isomer standard in methanol.
Protocol 2: High-Resolution Analysis using a Cyclodextrin Column
This protocol is designed for baseline separation of all isomers.[22]
-
Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[22]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Carrier Gas: Helium, set to a head pressure of 40 kPa (6 psi).[22]
-
Injector:
-
Oven Temperature Program:
-
Detector (FID):
-
Temperature: 230 °C.[22]
-
-
Sample: 0.5 µL of a 10-20% solution of mixed C8 aromatics.[22]
Conclusion and Recommendations
The successful separation of xylene isomers is entirely dependent on the selectivity of the GC capillary column.
-
For routine screening where the co-elution of m- and p-xylene is acceptable, a standard non-polar column (e.g., Rtx-5) is a robust and economical choice.
-
When separation of m- and p-xylene is necessary but baseline resolution is not critical, a polar WAX column offers a significant improvement in selectivity based on dipole interactions.
-
For applications demanding unequivocal, baseline separation and accurate quantification of all three isomers, a cyclodextrin-based specialty column is the required and most authoritative choice. The unique shape-selective mechanism of these columns provides resolving power that cannot be matched by conventional phases for this specific challenge.
By understanding the underlying separation mechanisms and matching the column chemistry to the analytical requirements, researchers can confidently overcome the challenge of xylene isomer analysis.
References
-
Chang, C. A., & Wu, Q. (1987). Facile Liquid Chromatographic Separation of Positional Isomers with a γ-Cyclodextrin Bonded Phase Column. Journal of Liquid Chromatography, 10(7), 1359-1368. Retrieved from [Link]
-
Armstrong, D. W., & Stalcup, A. M. (1991). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. In Chiral Separations by Liquid Chromatography (pp. 359-403). American Chemical Society. Retrieved from [Link]
-
Agilent Technologies. (n.d.). CP-Cyclodextrin-β-2,3,6-M-19 GC column. Retrieved from [Link]
-
Abdala, Z. M., Wadi, A. N., Hassan, Z. S., & Dahaam, H. K. (2015). Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Journal of Al-Nahrain University, 18(1), 55-59. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[24]arene-based stationary phase. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2011). High resolution separation of xylene isomers. Application Note. Retrieved from [Link]
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Bloch, E. D., et al. (2014). Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks. Journal of the American Chemical Society, 136(29), 10453–10461. Retrieved from [Link]
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Sun, T., et al. (2023). Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[24]arene-based stationary phase. Analytica Chimica Acta, 1251, 340979. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]
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Kanai, H., & Inouye, V. (2005). Importance of Debye and Keesom Interactions in Separating m-Xylene and p-Xylene in GC-MS Analysis Utilizing PEG Stationary Phase. Journal of Chromatographic Science, 43(2), 77-83. Retrieved from [Link]
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Agilent Technologies. (2011). Analysis of impurities in p-, m- and o-xylenes. Application Note. Retrieved from [Link]
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Kanai, H., & Inouye, V. (2005). Importance of Debye and Keesom Interactions in Separating m-Xylene and p-Xylene in GC–MS Analysis Utilizing PEG Stationary Phase. Journal of Chromatographic Science, 43(2), 77-83. Retrieved from [Link]
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Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. Retrieved from [Link]
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Snow, N. H. (2019). Basis of Interactions in Gas Chromatography – Part 2: Polar Interactions. LCGC North America, 37(9), 654-659. Retrieved from [Link]
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Wang, H., et al. (2021). Selective Adsorption and Separation of o-Xylene Using an Aluminum-Based Metal–Organic Framework. Industrial & Engineering Chemistry Research, 60(16), 5866–5872. Retrieved from [Link]
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Szejtli, J. (2010). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]
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A Comparative Guide to the Environmental Impact of 4-Ethyl-m-xylene and Alternative Solvents
In the pursuit of sustainable chemical practices, the selection of solvents has emerged as a critical factor in minimizing the environmental footprint of research, development, and manufacturing processes. This guide offers a comprehensive comparison of the environmental impact of 4-Ethyl-m-xylene against a range of commonly used and "greener" alternative solvents. By presenting quantitative data and standardized experimental methodologies, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions that align with the principles of green chemistry.
The Imperative of Solvent Selection in Environmental Stewardship
Solvents are ubiquitous in chemical synthesis, purification, and analysis, yet their environmental and health impacts are often significant.[1][2][3] Traditional solvents can contribute to air and water pollution, ozone depletion, and global warming.[2][4] Furthermore, many organic solvents pose health risks to laboratory personnel through inhalation or dermal contact.[3][4] The principles of green chemistry advocate for the reduction or replacement of hazardous solvents with less impactful alternatives.[5] This guide provides a framework for evaluating solvents based on quantifiable environmental metrics, enabling a data-driven approach to sustainable solvent selection.
Comparative Environmental Impact Assessment
A holistic evaluation of a solvent's environmental impact requires a multi-faceted approach, considering its entire lifecycle from production to disposal. This is formally assessed through a Life Cycle Assessment (LCA), a methodology standardized by ISO 14040 and 14044.[2][5][6] This guide utilizes key environmental indicators derived from LCA principles to compare this compound with other solvents.
Key Environmental Indicators
The following metrics are used to quantify and compare the environmental performance of the selected solvents:
-
Global Warming Potential (GWP): Measures the contribution of a substance to the greenhouse effect, relative to carbon dioxide (CO₂), over a 100-year time horizon.[7][8]
-
Ozone Depletion Potential (ODP): Indicates the relative ability of a substance to degrade the stratospheric ozone layer compared to trichlorofluoromethane (CFC-11).[9][10][11][12] Aromatic hydrocarbons like this compound are not ozone-depleting substances and have an ODP of 0.
-
Photochemical Ozone Creation Potential (POCP): Quantifies the potential of a volatile organic compound (VOC) to contribute to the formation of ground-level ozone (smog) through photochemical reactions in the atmosphere.[13][14][15]
-
Aquatic Toxicity (EC₅₀/LC₅₀): Represents the concentration of a substance that causes a specific effect (e.g., immobilization or death) in 50% of a test population of aquatic organisms over a defined period. Lower values indicate higher toxicity.
-
Biodegradability: Assesses the potential for a substance to be broken down by microorganisms in the environment. "Readily biodegradable" substances are expected to degrade rapidly and completely.
Comparative Data Summary
The following table summarizes the available environmental impact data for this compound and a selection of alternative solvents. It is important to note that specific data for this compound is limited; therefore, data for mixed xylenes or individual xylene isomers are used as a scientifically accepted proxy due to their structural similarity.
| Solvent | GWP (100-year) | ODP | POCP (ethene = 100) | Aquatic Toxicity (Daphnia magna 48h EC₅₀ mg/L) | Aquatic Toxicity (Algae 72h EC₅₀ mg/L) | Aquatic Toxicity (Fish 96h LC₅₀ mg/L) | Biodegradability |
| This compound (as Xylene) | ~25 (as VOC) | 0 | 41-60 | 3.2 - 8.5 | 3.2 - 4.9 | 2.6 - 8.4 | Readily Biodegradable |
| Toluene | 3.8 | 0 | 37 | 6.0 | 12.5 | 5.5 | Readily Biodegradable |
| Acetone | 1 | 0 | 5 | >1000 | >1000 | >1000 | Readily Biodegradable |
| Ethyl Acetate | ~1.5 | 0 | 6.2 | 260 | 3300 | 230 | Readily Biodegradable |
| n-Heptane | ~25 (as VOC) | 0 | 45 | 1.5 | 4.3 | 5.7 | Readily Biodegradable |
Note: GWP values for VOCs are complex and can vary based on atmospheric conditions. The values presented are estimations. Ecotoxicity data can vary depending on the specific test conditions and species.
Methodologies for Environmental Impact Assessment
To ensure the reliability and comparability of environmental impact data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing key environmental indicators.
Life Cycle Assessment (LCA) Framework
The overarching framework for a comprehensive environmental assessment is the Life Cycle Assessment (LCA), as defined by ISO 14040 and ISO 14044.[2][5][6] An LCA provides a "cradle-to-grave" analysis of a product's environmental impacts.
Caption: ISO 14040/14044 LCA Framework
Experimental Protocols for Aquatic Ecotoxicity
The acute toxicity of a solvent to aquatic organisms is a critical measure of its potential environmental harm. Standardized tests developed by the Organisation for Economic Co-operation and Development (OECD) are widely accepted for regulatory purposes.
This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.
Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[1][2][6][16][17] The concentration at which 50% of the daphnids are immobilized (unable to swim) is determined as the EC₅₀.[1][16]
Step-by-Step Protocol:
-
Test Organisms: Use Daphnia magna neonates (<24 hours old).
-
Test Concentrations: Prepare a geometric series of at least five concentrations of the test substance in a suitable medium, along with a control group.
-
Exposure: Place a minimum of 20 daphnids, divided into at least four replicates, into each test concentration and the control.
-
Incubation: Maintain the test vessels at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod for 48 hours.
-
Observation: Record the number of immobilized daphnids at 24 and 48 hours.
-
Data Analysis: Calculate the 48-hour EC₅₀ value using appropriate statistical methods.
Caption: OECD 202 Test Workflow
This test evaluates the effect of a substance on the growth of freshwater algae.
Principle: Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance over a 72-hour period.[18][19][20][21] The inhibition of growth is measured and the EC₅₀, the concentration causing a 50% reduction in growth rate or yield, is calculated.[21]
Step-by-Step Protocol:
-
Test Organism: Use a recommended freshwater green alga, such as Pseudokirchneriella subcapitata.
-
Test Concentrations: Prepare a geometric series of at least five concentrations of the test substance in a nutrient-rich growth medium, along with a control.
-
Inoculation: Inoculate each test flask with a low density of exponentially growing algal cells.
-
Incubation: Incubate the flasks for 72 hours under constant illumination and temperature (21-24°C).
-
Growth Measurement: Measure the algal biomass (e.g., by cell counts or fluorescence) at least every 24 hours.
-
Data Analysis: Calculate the growth rate and yield for each concentration and determine the 72-hour EC₅₀.
Caption: OECD 201 Test Workflow
This test determines the acute lethal toxicity of a substance to fish.
Principle: Fish are exposed to a range of concentrations of the test substance for 96 hours.[3][4][5] The concentration that is lethal to 50% of the fish (LC₅₀) is determined.
Step-by-Step Protocol:
-
Test Species: Use a recommended fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Test Concentrations: Prepare a geometric series of at least five concentrations of the test substance in water, along with a control.
-
Exposure: Place a specified number of fish (at least 7 per concentration) into each test tank.
-
Incubation: Maintain the tanks for 96 hours under controlled conditions (temperature, light, and dissolved oxygen).
-
Observation: Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.
-
Data Analysis: Calculate the 96-hour LC₅₀ value using appropriate statistical methods.
Caption: OECD 203 Test Workflow
Discussion and Recommendations
The data presented in this guide highlight the significant differences in the environmental profiles of various solvents. While this compound, like other aromatic hydrocarbons, exhibits moderate aquatic toxicity and a notable potential to contribute to smog formation, it is considered readily biodegradable. In contrast, solvents like acetone demonstrate a much lower order of aquatic toxicity.
The selection of an appropriate solvent requires a careful balancing of performance, safety, and environmental impact. This guide provides the quantitative data and methodological understanding to support such a decision-making process. It is recommended that researchers and professionals consider the following:
-
Prioritize greener alternatives: Whenever feasible, substitute solvents with higher environmental impacts (e.g., high POCP, high toxicity) with less hazardous alternatives.
-
Consider the entire lifecycle: Evaluate the environmental impact of a solvent from its production (e.g., fossil-derived vs. bio-based) to its disposal.
-
Minimize solvent use: Employ techniques and technologies that reduce the overall volume of solvent required for a given process.
-
Implement proper waste management: Ensure that all solvent waste is handled and disposed of in accordance with environmental regulations to prevent release into the environment.
By integrating these considerations into laboratory and industrial practices, the chemical sciences community can significantly contribute to a more sustainable future.
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Jenkin, M. E., & Hayman, G. D. (1999). Photochemical ozone creation potentials for volatile organic compounds: Rationalization and estimation. Atmospheric Environment, 33(12), 1775-1800. Retrieved from [Link]
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IVAMI. (n.d.). Ecotoxicology - Test with algae, Daphnia magna, Crustaceans (Palaemon spp.), fishes, terrestrial plants, Eearthworm (Eisenia foetida), Rotifers (Brachionus spp.), Aliivibrio fischeri, Rodents repellents in cables. Retrieved from [Link]
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Martínez-Jerónimo, F., et al. (2021). Comparative Ecotoxicological Effects of Cyanobacterial Crude Extracts on Native Tropical Cladocerans and Daphnia magna. Toxins, 13(6), 417. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Ethyl-m-xylene from its Isomers
For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a cornerstone of quality control, process optimization, and regulatory compliance. The subtle differences in the physical and chemical properties of isomers, such as those of 4-Ethyl-m-xylene (a C10H14 aromatic hydrocarbon), can have significant impacts on reaction kinetics, product purity, and biological activity. This guide provides an in-depth, objective comparison of spectroscopic methodologies for the differentiation of this compound from its key isomers, supported by experimental data and field-proven insights.
The Challenge of Isomeric Complexity
This compound (1-ethyl-2,4-dimethylbenzene) shares its molecular formula, C10H14, with a host of other aromatic hydrocarbons. These include positional isomers of ethyl-xylene and the tetramethylbenzenes. The structural similarity among these compounds presents a significant analytical challenge, as many of their physical properties, such as boiling point and refractive index, are closely related. Spectroscopic techniques, which probe the intrinsic molecular structure and bonding, are therefore indispensable for their definitive identification. This guide will focus on the differentiation of this compound from its most common and structurally similar isomers:
-
Positional Isomers:
-
2-Ethyl-m-xylene (2-ethyl-1,3-dimethylbenzene)
-
5-Ethyl-m-xylene (1-ethyl-3,5-dimethylbenzene)
-
-
Tetramethylbenzene Isomers:
-
1,2,3,4-Tetramethylbenzene (Prehnitene)
-
1,2,3,5-Tetramethylbenzene (Isodurene)
-
1,2,4,5-Tetramethylbenzene (Durene)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules, and it excels in the differentiation of isomers. Both ¹H (proton) and ¹³C (carbon-13) NMR provide a wealth of information based on the chemical environment of each nucleus.
The Causality Behind NMR's Discriminatory Power
The key to NMR's ability to distinguish isomers lies in the concept of chemical equivalence . The chemical shift of a nucleus is highly sensitive to its local electronic environment. In isomers, the arrangement of substituent groups on the aromatic ring alters the electron density distribution, leading to unique chemical shifts for the aromatic and aliphatic protons and carbons. Furthermore, the symmetry of the molecule dictates the number of distinct NMR signals. A higher degree of symmetry results in fewer signals, as symmetrically equivalent nuclei are indistinguishable in the NMR experiment.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their relative numbers (through integration), and their connectivity (through spin-spin splitting patterns).
Comparative ¹H NMR Data (Predicted Chemical Shifts in ppm)
| Compound | Aromatic Protons | Ethyl (-CH2-) | Ethyl (-CH3) | Methyl (-CH3) |
| This compound | ~6.9-7.0 (2H, m) | ~2.6 (2H, q) | ~1.2 (3H, t) | ~2.2-2.3 (6H, s) |
| 2-Ethyl-m-xylene | ~6.9-7.1 (3H, m) | ~2.6 (2H, q) | ~1.2 (3H, t) | ~2.3 (6H, s) |
| 5-Ethyl-m-xylene | ~6.8 (1H, s), ~6.9 (2H, s) | ~2.6 (2H, q) | ~1.2 (3H, t) | ~2.3 (6H, s) |
| Prehnitene | ~6.9-7.0 (2H, d) | - | - | ~2.2 (6H, s), ~2.3 (6H, s) |
| Isodurene | ~6.8 (2H, s) | - | - | ~2.1 (3H, s), ~2.2 (6H, s) |
| Durene | ~6.9 (2H, s) | - | - | ~2.2 (12H, s) |
Key Differentiating Features in ¹H NMR:
-
Number of Aromatic Signals: The substitution pattern directly influences the number and multiplicity of the aromatic proton signals. For instance, the high symmetry of durene results in a single aromatic proton signal, a key distinguishing feature.
-
Splitting Patterns: The ethyl group consistently shows a quartet for the methylene (-CH2-) protons (split by the adjacent methyl group) and a triplet for the methyl (-CH3) protons (split by the adjacent methylene group). The aromatic protons will exhibit more complex splitting patterns (multiplets or doublets) depending on their neighboring protons.
-
Integration: The relative areas under the peaks confirm the number of protons in each unique environment.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed, resulting in a spectrum where each unique carbon atom typically appears as a single line.
Comparative ¹³C NMR Data (Predicted Chemical Shifts in ppm)
| Compound | Aromatic Carbons (C) | Aromatic Carbons (CH) | Ethyl (-CH2-) | Ethyl (-CH3) | Methyl (-CH3) |
| This compound | ~142, ~136, ~130 | ~129, ~126 | ~28 | ~16 | ~21, ~19 |
| 2-Ethyl-m-xylene | ~138, ~136, ~135 | ~128, ~126 | ~25 | ~15 | ~20 |
| 5-Ethyl-m-xylene | ~144, ~138 | ~127, ~126 | ~29 | ~15 | ~21 |
| Prehnitene | ~134, ~132, ~130 | ~127 | - | - | ~20, ~19, ~16, ~15 |
| Isodurene | ~135, ~133, ~131 | ~129 | - | - | ~21, ~19, ~15 |
| Durene | ~134, ~132 | ~129 | - | - | ~19 |
Key Differentiating Features in ¹³C NMR:
-
Number of Signals: The number of distinct signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry. Durene, with its high symmetry, will show only three signals (two for the aromatic carbons and one for the methyl carbons), making it easily distinguishable from its less symmetrical isomers.
-
Chemical Shifts: The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern, providing a unique fingerprint for each isomer.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality NMR spectra for the differentiation of C10H14 isomers.
1. Sample Preparation: a. Accurately weigh approximately 10-20 mg of the sample into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the NMR tube and gently invert several times to ensure complete dissolution.
2. Instrument Setup and Calibration: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl3. c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.
3. ¹H NMR Acquisition: a. Set the spectral width to cover the range of -1 to 10 ppm. b. Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds. c. Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. d. Reference the spectrum to the TMS signal at 0.00 ppm.
4. ¹³C NMR Acquisition: a. Set the spectral width to cover the range of 0 to 200 ppm. b. Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. c. Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds. d. Acquire a larger number of scans (typically 128 or more) due to the lower sensitivity of the ¹³C nucleus. e. Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.
5. Data Processing and Analysis: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Perform baseline correction to obtain a flat baseline. d. Integrate the peaks in the ¹H NMR spectrum. e. Assign the peaks in both the ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and integrations, and compare with reference data for known isomers.
Infrared (IR) Spectroscopy: A Complementary Technique
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. While it may not always provide the same level of definitive structural detail as NMR for closely related isomers, it offers a rapid and valuable complementary analysis, particularly in identifying substitution patterns on the aromatic ring.
The Causality Behind IR's Discriminatory Power
The key diagnostic region for differentiating substituted benzenes is the C-H out-of-plane bending region, typically between 900 and 650 cm⁻¹. The number and position of these absorption bands are characteristic of the substitution pattern on the aromatic ring.
Characteristic IR Absorption Bands for C-H Out-of-Plane Bending
| Substitution Pattern | Wavenumber (cm⁻¹) |
| 1,2,4-Trisubstituted (as in this compound) | ~885-870 and ~825-805 |
| 1,2,3-Trisubstituted | ~810-750 and ~745-705 |
| 1,3,5-Trisubstituted (as in 5-Ethyl-m-xylene) | ~900-860 and ~730-675 |
| 1,2,3,4-Tetrasubstituted (as in Prehnitene) | ~810-800 |
| 1,2,3,5-Tetrasubstituted (as in Isodurene) | ~870-850 |
| 1,2,4,5-Tetrasubstituted (as in Durene) | ~870-845 |
Key Differentiating Features in IR Spectroscopy:
-
C-H Bending Region: The pattern of absorption bands in the 900-650 cm⁻¹ region serves as a fingerprint for the substitution pattern on the benzene ring.
-
C-H Stretching Region: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear below 3000 cm⁻¹.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
1. Instrument Preparation: a. Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. b. Collect a background spectrum of the clean, empty ATR crystal.
2. Sample Analysis: a. Place a small drop of the liquid sample onto the center of the ATR crystal. b. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
3. Data Processing: a. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Perform baseline correction if necessary. c. Label the major peaks and compare the fingerprint region, especially the C-H out-of-plane bending region, with reference spectra of the isomers.
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for separating and identifying volatile compounds. While all C10H14 isomers have the same molecular weight (134.22 g/mol ) and will thus show the same molecular ion peak (m/z 134), their fragmentation patterns upon electron ionization can provide clues for differentiation.
The Causality Behind MS Fragmentation
The fragmentation of alkylbenzenes is dominated by benzylic cleavage, which is the breaking of the bond beta to the aromatic ring. This leads to the formation of a stable benzyl-type cation. For ethyl-substituted benzenes, the loss of a methyl radical (CH₃•) is a highly favorable fragmentation pathway, resulting in a prominent peak at m/z 119. This fragment can further rearrange to the very stable tropylium ion.[1][2]
Characteristic Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M⁺) | [M-15]⁺ (loss of CH₃) | [M-29]⁺ (loss of C₂H₅) |
| Ethyl-xylenes | 134 | 119 (base peak) | 105 |
| Tetramethylbenzenes | 134 | 119 (base peak) | - |
Key Differentiating Features in Mass Spectrometry:
-
Base Peak: For all the ethyl-xylene and tetramethylbenzene isomers, the base peak (the most intense peak in the spectrum) is typically at m/z 119, corresponding to the loss of a methyl group.
-
Subtle Differences in Relative Abundances: While the major fragments are the same, the relative intensities of other minor fragment ions may show subtle differences between the isomers, which can be useful for differentiation when comparing against a library of known spectra.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation: a. Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.
2. GC-MS System Parameters: a. GC Inlet:
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL b. GC Column:
- A nonpolar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating these isomers. c. GC Oven Program:
- Initial Temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 200 °C at a rate of 10 °C/min. d. Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 200.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
3. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). The isomers will elute at slightly different retention times. b. Extract the mass spectrum for each peak. c. Compare the obtained mass spectra with a reference library (e.g., NIST) for positive identification.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound from its isomers, starting with the most definitive technique.
Caption: Logical workflow for the differentiation of C10H14 isomers.
Conclusion
The spectroscopic differentiation of this compound from its isomers is a task that requires a systematic and multi-faceted approach. While IR and MS provide valuable and rapid screening information, NMR spectroscopy, particularly the combined use of ¹H and ¹³C NMR, stands as the unequivocal method for definitive identification. The unique chemical shifts and signal multiplicities, dictated by the specific arrangement of substituents and the overall molecular symmetry, provide an unambiguous structural fingerprint for each isomer. By following the detailed protocols and logical workflow outlined in this guide, researchers can confidently and accurately differentiate these closely related compounds, ensuring the integrity and quality of their work.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link][1]
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Ghadge, O. (2020, July 23). Fragmentation pathway for Alkyl benzenes- Tropylium ion formation. YouTube. Retrieved from [Link][2]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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NIST Chemistry WebBook. (n.d.). C10H14. Retrieved from [Link][3][4][5][6][7]
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Spectral Database for Organic Compounds (SDBS). (n.d.). AIST. Retrieved from [Link][8][9][10][11][12]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. Retrieved from [Link][13]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link][14]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link][15]
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- 8. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
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- 15. Sample preparation GC-MS [scioninstruments.com]
A Comparative Guide to the Inter-Laboratory Analysis of 4-Ethyl-m-xylene: A Study in Methodological Precision
Abstract
The accurate quantification of aromatic hydrocarbons is critical across various scientific disciplines, from environmental monitoring to pharmaceutical quality control. 4-Ethyl-m-xylene, a specific isomer within the C10 aromatic group, presents a unique analytical challenge due to the presence of other structurally similar compounds. This guide details the design and results of a multi-laboratory comparative study designed to evaluate the performance of two predominant analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). By examining key performance metrics such as accuracy, precision, and reproducibility across different participant laboratories, this document provides researchers, scientists, and drug development professionals with the critical data and expert insights necessary to select the most appropriate methodology for their specific applications.
Introduction: The Analytical Imperative for this compound
This compound (1-ethyl-2,4-dimethylbenzene) is a volatile organic compound (VOC) commonly found in complex mixtures such as gasoline and industrial solvents.[1][2][3] Its presence, even in trace amounts, can be an indicator of contamination or a critical quality attribute of a finished product. Consequently, the ability to reliably and accurately quantify this specific isomer is of paramount importance. The primary challenge in its analysis lies in differentiating it from other xylene isomers and related aromatic compounds that often share similar physical properties and chromatographic behaviors.[4][5][6]
To address the need for robust and reproducible analytical methods, an inter-laboratory study was designed. Such studies are essential for assessing the overall reliability of an analytical method by measuring its performance across multiple laboratories, thereby providing a realistic measure of reproducibility.[7][8] This guide presents the findings of this study, comparing two of the most common and accessible analytical techniques employed for VOC analysis.
Design of the Inter-Laboratory Study
The fundamental goal of this study was to assess the accuracy, precision (repeatability), and reproducibility of two distinct analytical methods for quantifying this compound.
Study Participants: Three independent analytical laboratories (designated Lab A, Lab B, and Lab C) with expertise in chromatographic analysis participated in this study.
Test Material: A certified reference material (CRM) of this compound, with a certified concentration of 100.0 µg/mL in methanol, was distributed to each laboratory. Methanol was chosen as the solvent due to its high purity and compatibility with common gas chromatography injection techniques.
Study Protocol: Each laboratory was provided with the test material and two standardized analytical protocols (Method A: GC-FID; Method B: GC-MS). They were instructed to perform five replicate injections for each method and report the mean quantified concentration, standard deviation, and calculated figures of merit, including Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Comparative Analytical Methodologies
The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. In this study, we compare a workhorse quantitative technique (GC-FID) against a more selective and definitive method (GC-MS).
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality and Rationale: GC-FID is a robust, cost-effective, and widely used technique for the quantification of volatile hydrocarbons.[1][9] The flame ionization detector provides excellent sensitivity and a linear response over a wide concentration range for compounds containing carbon-hydrogen bonds. Its operational simplicity makes it an ideal choice for routine quality control where the identity of the analyte is already well-established and the sample matrix is relatively clean.
-
Sample Preparation:
-
Allow the 100.0 µg/mL CRM stock solution to equilibrate to room temperature.
-
Prepare a five-point calibration curve by serially diluting the stock solution with methanol to concentrations of 1.0, 5.0, 10.0, 50.0, and 100.0 µg/mL.
-
Prepare a quality control (QC) sample at 25.0 µg/mL.
-
-
Instrumentation (Typical Conditions):
-
Gas Chromatograph: Agilent 8860 GC or equivalent.
-
Injector: Split/Splitless inlet at 250°C with a split ratio of 20:1.
-
Column: Agilent DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). The non-polar nature of this column separates compounds primarily based on boiling point.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 15°C/min to 200°C, hold for 2 minutes.
-
Detector: FID at 280°C. Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (Helium): 25 mL/min.
-
Injection Volume: 1 µL.
-
-
Analysis Sequence:
-
Inject a methanol blank to ensure no system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Verify the calibration curve linearity (R² > 0.995).
-
Inject the QC sample to confirm calibration accuracy.
-
Perform five replicate injections of the 100.0 µg/mL test sample.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
Causality and Rationale: GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[10] This technique is indispensable when absolute confirmation of the analyte's identity is required or when analyzing complex matrices where co-eluting impurities could interfere with quantification. The U.S. EPA Method 8260B is a widely recognized standard that utilizes GC-MS for the analysis of a broad range of volatile organic compounds.[11][12][13] For this study, the mass spectrometer was operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.
-
Sample Preparation:
-
Sample and calibration standard preparation is identical to Method A.
-
-
Instrumentation (Typical Conditions):
-
GC System: Identical to Method A (Injector, Column, Carrier Gas, Oven Program).
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 119 (M-15, loss of a methyl group, typically the most abundant fragment).
-
Qualifier Ion: m/z 134 (Molecular ion, M+).
-
-
Dwell Time: 100 ms per ion.
-
-
Analysis Sequence:
-
The analysis sequence is identical to Method A. The primary difference lies in the data acquisition, which monitors only the specified ions rather than the total ion current.
-
Inter-Laboratory Study Results
The data submitted by the three participating laboratories were compiled to evaluate method performance. Accuracy was determined by calculating the percent recovery relative to the certified concentration of the CRM. Precision was assessed by the Relative Standard Deviation (%RSD) of the five replicate measurements within each lab (repeatability) and across all labs (reproducibility).
Table 1: Comparative Performance Data for this compound Analysis
| Parameter | Laboratory | Method A (GC-FID) | Method B (GC-MS) |
| Mean Concentration (µg/mL) | Lab A | 101.5 | 100.8 |
| Lab B | 98.2 | 99.1 | |
| Lab C | 103.1 | 101.2 | |
| Accuracy (% Recovery) | Lab A | 101.5% | 100.8% |
| Lab B | 98.2% | 99.1% | |
| Lab C | 103.1% | 101.2% | |
| Intra-Lab Precision (%RSD) | Lab A | 1.8% | 1.1% |
| (Repeatability) | Lab B | 2.1% | 1.3% |
| Lab C | 1.9% | 1.2% | |
| Inter-Lab Precision (%RSD) | Overall | 2.46% | 1.08% |
| (Reproducibility) | |||
| Mean LOQ (µg/mL) | Overall | 0.5 | 0.1 |
Discussion and Scientific Interpretation
The results of this inter-laboratory study provide valuable insights into the performance characteristics of both GC-FID and GC-MS for the analysis of this compound.
-
Accuracy: Both methods demonstrated excellent accuracy, with all laboratories reporting mean recoveries well within the acceptable range of 98-103%. This indicates that with proper calibration, either technique can provide an accurate quantification of the target analyte in a simple matrix.
-
Precision and Reproducibility: A notable difference was observed in precision. The GC-MS method consistently yielded better intra-laboratory precision (repeatability), with %RSD values between 1.1% and 1.3% compared to 1.8% to 2.1% for GC-FID. The superiority of GC-MS was even more pronounced in the inter-laboratory precision (reproducibility), with an overall %RSD of 1.08% versus 2.46% for GC-FID. This is a direct result of the higher selectivity of the mass spectrometric detector. By monitoring only specific ions characteristic of this compound, the GC-MS method is less susceptible to minor baseline noise or interference from trace impurities in the solvent or system, leading to more consistent integration and quantification across different instruments and operators.[7]
-
Sensitivity: The GC-MS method, when operated in SIM mode, provided a significantly lower Limit of Quantitation (LOQ) than the GC-FID method. This enhanced sensitivity is crucial for applications involving trace-level analysis, such as environmental monitoring or the detection of impurities in pharmaceutical products.
Conclusion and Recommendations
Based on the empirical data from this inter-laboratory study, the following recommendations can be made:
-
Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly suitable and validated method for the routine, quantitative analysis of this compound in applications where the sample matrix is well-defined and high sample throughput is required. It provides excellent accuracy and adequate precision for most quality control purposes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the superior method when enhanced selectivity, definitive identification, and lower detection limits are required. Its excellent precision and reproducibility make it the gold standard for method validation, the analysis of complex or unknown samples, and for applications requiring regulatory compliance, such as those outlined by EPA methods.[12]
Ultimately, the choice of method depends on a thorough evaluation of the specific analytical needs, including required sensitivity, sample complexity, and the need for structural confirmation. This study demonstrates that while both methods are capable of producing accurate results, the inherent selectivity of GC-MS provides a clear advantage in terms of precision and reproducibility, making it a more robust technique across different laboratory settings.
References
-
SW-846 Test Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
-
EPA-RCA: 8260B: Volatile Organic Compounds by GC/MS. U.S. Environmental Protection Agency. [Link]
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Analytical Methods - Toxicological Profile for Xylene. Agency for Toxic Substances and Disease Registry (ATSDR), National Center for Biotechnology Information. [Link]
-
Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Sadeghi R, et al. PMC, National Institutes of Health. [Link]
-
Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. Wang, D. et al. Environmental Pollution, PubMed. [Link]
-
Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds. Gurka, D.F. U.S. Environmental Protection Agency. [Link]
-
Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
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Limited of Optimum Method for Separation Xylene Isomers by Gas Chromatography. Abdala, Z.M. Journal of Al-Nahrain University. [Link]
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High resolution separation of xylene isomers. Agilent Technologies, Inc. [Link]
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Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. ResearchGate. [Link]
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TOXICOLOGICAL PROFILE FOR XYLENE. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
XYLENES (o-, m-, p-isomers) ETHYLBENZENE. Occupational Safety and Health Administration (OSHA). [Link]
-
Analysis of ethylbenzene and xylenes in the IRSST's laboratory. Institut de recherche Robert-Sauvé en santé et en sécurité du travail (IRSST). [Link]
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Analysis of Benzene, Toluene, Ethylbenzene, o-Xylene and Other Aromatics in Gasoline by ChroZen GC According to ASTM D5580. Biotecno srl. [Link]
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Importance of Debye and Keesom Interactions in Separating m-Xylene and p-Xylene in GC–MS Analysis Utilizing PEG Stationary Phase. Abeel, S.M. et al. LCGC North America. [Link]
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Monoaromatic compounds in ambient air of various cities: a focus on correlations between the xylenes and ethylbenzene. Monod, A. et al. eScholarship, University of California. [Link]
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Benchmarking New Synthetic Routes for 4-Ethyl-m-xylene: A Comparative Guide for Researchers
Introduction
4-Ethyl-m-xylene is a pivotal intermediate in the synthesis of fine chemicals and pharmaceuticals. Its specific substitution pattern makes it a valuable precursor for creating complex molecular architectures. Consequently, the efficiency, selectivity, and environmental footprint of its synthesis are of utmost importance to researchers and professionals in drug development and chemical manufacturing. This guide offers an in-depth comparison of traditional and modern synthetic routes to this compound, providing a thorough analysis of their methodologies, performance metrics, and the chemical principles that underpin them.
A Paradigm Shift in Synthesis: From Traditional to Modern Strategies
The synthesis of this compound has historically been dominated by Friedel-Crafts alkylation reactions.[1][2] While effective, these methods often present challenges, including the use of hazardous catalysts, low selectivity leading to isomeric mixtures, and significant environmental waste.[3] Modern synthetic chemistry has introduced more refined and sustainable alternatives, with a focus on catalytic systems that offer greater precision and a reduced environmental impact.[4][5][6]
This guide will compare the following key approaches:
-
Classical Friedel-Crafts Alkylation: The traditional method, providing a baseline for understanding its inherent limitations.
-
Zeolite-Catalyzed Alkylation: A more selective and environmentally friendly approach using solid acid catalysts.
-
Transition Metal-Catalyzed Cross-Coupling Reactions: A highly versatile and selective modern methodology.
I. Classical Friedel-Crafts Alkylation of m-Xylene
The Friedel-Crafts alkylation is a foundational reaction in aromatic chemistry, traditionally utilizing a Lewis acid catalyst like aluminum chloride (AlCl₃) with an alkyl halide, such as ethyl bromide.[1][2]
Reaction Mechanism and Experimental Rationale
The reaction proceeds through the formation of an ethyl carbocation, which then acts as an electrophile, attacking the electron-rich m-xylene ring. The use of a potent Lewis acid like AlCl₃ is essential for generating a sufficient concentration of this electrophile. However, this aggressive catalytic approach leads to several challenges.
Diagram of the Friedel-Crafts Alkylation Workflow:
Caption: Workflow for classical Friedel-Crafts alkylation.
Challenges and Limitations
-
Polyalkylation: The initial product, this compound, is more nucleophilic than the starting m-xylene, leading to the formation of diethyl-m-xylene and other polyalkylated byproducts.
-
Isomer Formation: The ethyl group can attach to various positions on the m-xylene ring, resulting in a mixture of isomers (e.g., 2-ethyl-m-xylene) that are often challenging to separate.[1]
-
Catalyst Stoichiometry and Waste: The reaction necessitates stoichiometric amounts of AlCl₃, which is hydrolyzed during the workup, generating substantial acidic waste.[3]
-
Harsh Conditions: The use of corrosive and moisture-sensitive catalysts requires strict anhydrous conditions and specialized equipment.
Representative Protocol: Friedel-Crafts Alkylation
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.1 eq) and a dry, inert solvent like carbon disulfide.
-
Reagent Addition: A solution of m-xylene (1.0 eq) and ethyl bromide (1.05 eq) in the same solvent is added dropwise at 0-5 °C with vigorous stirring.
-
Reaction: The mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC or GC.
-
Work-up: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by fractional distillation.
II. Zeolite-Catalyzed Alkylation: A Greener Alternative
Zeolites are crystalline aluminosilicates with well-defined microporous structures that function as solid acid catalysts. Their shape-selective properties can significantly enhance the regioselectivity of alkylation reactions.
Mechanism and Advantages
The acidic sites within the zeolite pores protonate the alkylating agent (e.g., ethylene or ethanol) to generate the electrophile.[7] The defined pore structure of the zeolite can sterically hinder the formation of bulky isomers and polyalkylated products, thus favoring the desired this compound.[8]
Diagram of Zeolite-Catalyzed Alkylation:
Caption: Zeolite-catalyzed alkylation process.
Key Benefits and Experimental Considerations
-
High Selectivity: The shape-selectivity of zeolites such as H-ZSM-5 or H-Beta can result in a significantly higher proportion of the desired this compound isomer.[9]
-
Catalyst Reusability: Zeolites can be regenerated and reused, which reduces waste and lowers costs.[3]
-
Environmental Friendliness: This method avoids the use of corrosive and hazardous Lewis acids, aligning with the principles of green chemistry.[3][10]
-
Reaction Conditions: These reactions are typically performed in the gas phase or under high-pressure liquid-phase conditions at elevated temperatures (200-400 °C). The choice of zeolite, temperature, pressure, and reactant feed ratio are critical parameters for optimizing yield and selectivity.
Illustrative Protocol: Vapor-Phase Alkylation using H-ZSM-5
-
Catalyst Preparation: H-ZSM-5 zeolite is packed into a fixed-bed reactor and activated by heating under a flow of nitrogen gas.
-
Reaction: A gaseous mixture of m-xylene and ethene, at a specific molar ratio, is passed through the heated catalyst bed.
-
Product Collection: The reaction effluent is cooled to condense and collect the liquid products.
-
Analysis: The product mixture is analyzed by gas chromatography (GC) to determine the conversion of m-xylene and the selectivity for this compound.
III. Transition Metal-Catalyzed Cross-Coupling Reactions
Modern organic synthesis offers powerful cross-coupling reactions, such as the Suzuki or Kumada couplings, which provide exceptional control over regioselectivity.[11][12]
Synthetic Strategy and Mechanistic Insight
This approach typically involves a two-step process:
-
Halogenation of m-Xylene: Selective bromination or iodination of m-xylene at the 4-position. This can be achieved with high selectivity using appropriate reagents and conditions.
-
Cross-Coupling: The resulting 4-halo-m-xylene is then coupled with an ethylating agent, such as an ethyl Grignard reagent in a Kumada coupling or an ethylboronic acid derivative in a Suzuki coupling, in the presence of a palladium or nickel catalyst.[11][12][13]
Diagram of a Suzuki Cross-Coupling Workflow:
Caption: Two-step synthesis via Suzuki cross-coupling.
Advantages and Practical Considerations
-
Unparalleled Selectivity: This method offers virtually complete regioselectivity, yielding almost exclusively the this compound isomer.
-
Mild Reaction Conditions: Cross-coupling reactions are often performed under mild conditions and are tolerant of a wide range of functional groups.[13]
-
Versatility: The modular nature of this approach allows for the introduction of various alkyl groups, not just the ethyl group.
-
Cost and Atom Economy: The multi-step nature and the use of expensive catalysts and reagents can be a drawback for large-scale industrial production. However, for high-value applications in pharmaceuticals where purity is paramount, this is often the preferred route.
Exemplary Protocol: Suzuki Coupling
-
Reaction Setup: To a solution of 4-bromo-m-xylene (1.0 eq) in a suitable solvent system (e.g., toluene and water), add ethylboronic acid (1.2 eq), a base such as potassium carbonate (2.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.02 eq).
-
Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-12 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure this compound.
Comparative Performance Data
The following table summarizes the key performance indicators for the discussed synthetic routes. The values represent typical ranges and may vary based on specific reaction conditions and optimizations.
| Feature | Friedel-Crafts Alkylation | Zeolite-Catalyzed Alkylation | Transition Metal Cross-Coupling |
| Yield of this compound | 40-60% | 70-90% | >95% |
| Selectivity for 4-isomer | Low to Moderate | High | Very High (>99%) |
| Key Byproducts | Isomers, polyalkylated products | Other isomers (minor) | Minimal |
| Catalyst | AlCl₃ (stoichiometric) | Zeolite (catalytic, reusable) | Pd or Ni complex (catalytic) |
| Reaction Conditions | Low temperature, anhydrous | High temperature, high pressure | Mild to moderate temperature |
| Environmental Impact | High (acidic waste) | Low (reusable catalyst) | Moderate (metal waste) |
| Cost-Effectiveness | High for bulk, low-purity | High for large-scale | Lower for small-scale, high-purity |
Conclusion and Future Outlook
The selection of a synthetic route for this compound is a critical decision that balances yield, selectivity, cost, and environmental impact. While traditional Friedel-Crafts alkylation remains a viable option for certain applications, its limitations are significant. Zeolite-catalyzed processes represent a substantial improvement, particularly for large-scale industrial production, offering a greener and more selective alternative. For applications demanding the highest purity and regioselectivity, such as in pharmaceutical synthesis, transition metal-catalyzed cross-coupling reactions are the state-of-the-art, despite their higher initial cost.
Future research will likely focus on developing even more active and selective catalysts, exploring flow chemistry for improved efficiency and safety, and utilizing biocatalytic approaches to further enhance the sustainability of this compound synthesis. The continuous innovation in synthetic methodology will undoubtedly lead to more efficient and environmentally benign pathways for producing this valuable chemical intermediate.
References
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
- Clark, J. H. (1999). Green chemistry: challenges and opportunities. Green Chemistry, 1(1), 1-8.
- Olah, G. A. (Ed.). (2005). Friedel-Crafts chemistry. John Wiley & Sons.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides. Catalysis by nickel-phosphine complexes. Journal of the American Chemical Society, 94(12), 4374-4376.
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation–From green chemistry to asymmetric catalysis. Beilstein journal of organic chemistry, 6, 6.
- Čejka, J., & Wichterlová, B. (2002). Acid-catalyzed synthesis of fine chemicals on zeolites.
- Bandini, M., & Umani-Ronchi, A. (Eds.). (2005).
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Ethyl-m-xylene in a Laboratory Setting
<Senior Application Scientist
Introduction: The Imperative of Responsible Chemical Waste Management
In the fast-paced environment of research and development, the generation of chemical waste is an unavoidable reality. However, the responsible management of this waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical scientific practice.[1] Improper disposal of chemicals like 4-Ethyl-m-xylene can lead to significant environmental contamination, posing risks to both ecosystems and human health.[1] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Assessment of this compound
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound, a flammable aromatic hydrocarbon, presents several risks that must be mitigated through proper handling and disposal procedures.
Physicochemical Properties:
| Property | Value |
| CAS Number | 87-29-6 (Note: Commercial xylene is a mixture of isomers) |
| Molecular Formula | C10H14 |
| Molecular Weight | 134.22 g/mol |
| Appearance | Colorless liquid |
| Odor | Aromatic |
| Flash Point | Approximately 27-32°C (closed cup) for mixed xylenes |
| Solubility | Practically insoluble in water; miscible with many organic solvents |
Data compiled from various sources.[2]
Toxicological and Environmental Hazards:
This compound is classified as a flammable liquid and vapor.[3] It can be harmful if inhaled or in contact with skin and may cause skin and eye irritation. Prolonged or repeated exposure may lead to central nervous system effects.[4] Environmentally, it is considered harmful to aquatic life with long-lasting effects.
Under the Resource Conservation and Recovery Act (RCRA), waste containing xylene is often classified as hazardous waste. Specifically, spent xylene solvents are listed as F003 hazardous waste.[5][6][7] Additionally, due to its flammability, it may also exhibit the D001 hazardous waste characteristic for ignitability.[8][9]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This process is designed to be a self-validating system, ensuring that each step contributes to the overall safety and integrity of the waste management program.
Step 1: Waste Identification and Segregation
The foundation of proper chemical waste disposal is accurate identification and segregation at the point of generation.[1] This prevents dangerous reactions and ensures that the waste is directed to the appropriate disposal facility.
Protocol:
-
Labeling: Immediately upon deciding to discard this compound, it becomes "waste."[10] The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of any other components in the mixture.[11]
-
Segregation: this compound waste must be segregated from incompatible materials.[12]
-
Do NOT mix with:
-
Rationale: Mixing with oxidizers can create a fire or explosion hazard. Mixing with aqueous waste can complicate the disposal process, as this compound is not water-soluble. Segregating from halogenated solvents is often a requirement for disposal facilities to allow for solvent recycling or fuel blending.[16]
-
Step 2: Container Selection and Management
The choice of waste container is critical to prevent leaks, spills, and vapor release.[1]
Protocol:
-
Container Material: Use a chemically compatible container. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers for acidic waste mixtures.[12]
-
Container Condition: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tightly fitting lid.[1]
-
Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[12]
-
Closure: Keep the waste container closed at all times, except when adding waste.[16] This minimizes the release of flammable and harmful vapors into the laboratory atmosphere.
Step 3: Accumulation and Storage
Waste must be accumulated and stored safely in the laboratory pending pickup by a licensed waste disposal company.
Protocol:
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[1] The storage area should be a well-ventilated location, such as a chemical fume hood or a designated flammable storage cabinet.[15]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[12]
-
Ignition Sources: Keep the storage area free of ignition sources such as open flames, hot surfaces, and sparks.[3][15] Use of explosion-proof equipment is recommended where large quantities are handled.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Final Disposal: Working with a Licensed Professional
The final step in the disposal process is to transfer the waste to a licensed hazardous waste disposal company.[3] It is illegal and unsafe to dispose of this compound down the drain or in the regular trash.[1][15]
Protocol:
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste vendor to schedule a pickup.
-
Documentation: Complete all required paperwork, including a hazardous waste tag or manifest, accurately and completely. This documentation is a legal requirement and ensures the waste is properly tracked from "cradle to grave."[1]
-
Handover: Ensure that the waste is handed over to an authorized representative of the disposal company.
Common Disposal Methods:
-
Incineration: This is a common and effective method for destroying organic solvents like this compound. High-temperature incineration in a permitted facility ensures complete destruction of the hazardous components.
-
Fuel Blending: Due to its flammable nature, this compound waste may be suitable for fuel blending, where it is mixed with other flammable wastes to create a fuel that can be burned in industrial furnaces or cement kilns. This method recovers the energy value of the waste.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
Protocol:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert others to the spill.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.
-
Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
In the case of a large spill or inadequate ventilation, a respirator may be necessary.
-
-
Containment and Cleanup:
-
For small spills, absorb the material with a non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[10]
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure a safe working environment, maintain regulatory compliance, and contribute to the protection of our environment. A proactive and informed approach to chemical waste management is not just good practice; it is an essential component of scientific integrity and corporate responsibility.
References
- TCI EUROPE N.V. (2025). This compound - SAFETY DATA SHEET.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Safe Work Australia. (n.d.). Xylene (o-, m-, p-isomers) - Exposure Standard Documentation.
- Vanderbilt University. (2024). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety website.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management. Retrieved from CSIR Indian Institute of Petroleum website.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Centers for Disease Control and Prevention. (n.d.). Xylene - IDLH.
- Occupational Safety and Health Administration. (2021). XYLENE, ALL ISOMERS (DIMETHYLBENZENE).
- Occupational Safety and Health Administration. (n.d.). XYLENES (o-, m-, p-isomers) ETHYLBENZENE.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (1999). Xylenes (Mixed Isomers).
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- University of British Columbia. (n.d.). Laboratory Hazardous Waste Management.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Airgas. (2015). SAFETY DATA SHEET.
- Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Santa Cruz Biotechnology. (n.d.). m-Xylene. Retrieved from the Santa Cruz Biotechnology website.
- Byrne & Jones Construction. (2018). SAFETY DATA SHEET. Retrieved from the Byrne & Jones Construction website.
- Chemius. (n.d.). Xylene.
- U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
- U.S. Environmental Protection Agency. (2012). Hazardous Waste Listings.
- Federal Register. (2000). Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from the University of Maryland Environmental Safety, Sustainability and Risk website.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
